molecular formula C6H12O5 B027722 1,4-Anhydro-d-mannitol CAS No. 7726-97-8

1,4-Anhydro-d-mannitol

Cat. No.: B027722
CAS No.: 7726-97-8
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Anhydro-d-mannitol, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYAEWCLZODPBN-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314109
Record name 1,4-Anhydro-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7726-97-8, 34828-64-3
Record name 1,4-Anhydro-D-mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7726-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannitan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034828643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydro-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANNITAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCW2W5CA7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,4-Anhydro-d-mannitol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Anhydro-d-mannitol, a derivative of the sugar alcohol D-mannitol, is a versatile chiral building block with significant potential in various scientific domains, particularly in medicinal chemistry and drug development. Its rigid furanose core, adorned with multiple stereochemically defined hydroxyl groups, presents a unique scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its structure, reactivity, synthesis, and applications to empower researchers in leveraging this valuable molecule.

Core Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 7726-97-8[1][2]
Molecular Formula C₆H₁₂O₅[2][3]
Molecular Weight 164.16 g/mol [2][3]
IUPAC Name (2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol[3][4]
Melting Point 145 °C[2]
Appearance White Solid[1]
Predicted pKa 13.69 ± 0.60[1]

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a tetrahydrofuran (oxolane) ring, which is formed by the intramolecular dehydration of D-mannitol between the hydroxyl groups at the C1 and C4 positions. This cyclization results in a rigid molecular framework with four stereocenters, making it an attractive chiral pool starting material.[5][6]

Diagram: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Spectroscopic Characterization

While a comprehensive, publicly available spectral database for this compound is not readily found, data can be inferred from related structures and general principles of spectroscopic analysis for polyhydroxylated cyclic ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the resulting diastereotopic protons. The protons on the tetrahydrofuran ring and the dihydroxyethyl side chain would appear in the region of approximately 3.5-4.5 ppm. The coupling constants between adjacent protons would be crucial for determining the relative stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to hydroxyl groups and the ether oxygen would resonate in the downfield region, typically between 60 and 90 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching vibrations would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely result in significant fragmentation due to the presence of multiple hydroxyl groups. The molecular ion peak (M⁺) at m/z 164 may be weak or absent. Common fragmentation pathways would involve the loss of water molecules (M-18), hydroxymethyl radicals (M-31), and other small neutral fragments.

Solubility Profile

This compound is expected to be highly soluble in water due to the presence of four hydroxyl groups capable of forming hydrogen bonds. Its solubility in organic solvents is likely to be lower and would depend on the polarity of the solvent. A supplier indicates solubility in DMSO, water, and methanol.[7] For its parent compound, D-mannitol, the solubility in water is significantly higher than in polar protic solvents like methanol and ethanol, and it is very sparingly soluble in less polar solvents.[8]

Synthesis and Purification

The synthesis of this compound typically involves the acid-catalyzed intramolecular dehydration of D-mannitol. The reaction requires careful control of conditions to favor the formation of the 1,4-anhydro product over other possible anhydro isomers (e.g., 1,5- or 2,5-anhydro) and dianhydro products.

Illustrative Synthetic Workflow:

G D_Mannitol D-Mannitol AcidCatalyst Acid Catalyst (e.g., H₂SO₄, resin) Heating Heating under reduced pressure CrudeProduct Crude Product Mixture (this compound, isomers, starting material) D_Mannitol->CrudeProduct Dehydration Purification Purification (Crystallization or Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

General workflow for the synthesis and purification of this compound.

Experimental Protocol Outline:

  • Reaction Setup: D-mannitol is dissolved or suspended in a suitable high-boiling solvent, or in some cases, the reaction is performed neat. A strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin, is added.

  • Dehydration: The mixture is heated under reduced pressure to facilitate the removal of water, which drives the equilibrium towards the formation of the anhydro sugar.

  • Neutralization and Workup: After the reaction is complete, the acid catalyst is neutralized. If a resin is used, it is simply filtered off. The crude product is then isolated.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., water-alcohol mixtures) or by column chromatography on silica gel to separate the desired 1,4-anhydro isomer from other byproducts.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily governed by its four hydroxyl groups, which can undergo a variety of transformations, including:

  • Esterification: The hydroxyl groups can be readily esterified with acid chlorides or anhydrides in the presence of a base to form the corresponding esters. This is a common strategy for protecting the hydroxyl groups or for introducing functional moieties.

  • Etherification: Conversion of the hydroxyl groups to ethers can be achieved using alkyl halides under basic conditions (Williamson ether synthesis). This is another important method for protection or modification.

  • Selective Protection: The different steric and electronic environments of the four hydroxyl groups may allow for their selective protection, enabling regioselective modifications of the molecule. For instance, the primary hydroxyl group is generally more reactive than the secondary hydroxyl groups.

  • Oxidation: The primary and secondary hydroxyl groups can be oxidized to aldehydes, ketones, or carboxylic acids using various oxidizing agents.

The rigid furanose ring also influences the reactivity of the substituents, often leading to high stereoselectivity in reactions.

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in the synthesis of a wide range of biologically active molecules and complex natural products.[5][6]

  • Chiral Scaffold: Its well-defined stereochemistry and rigid conformation make it an excellent scaffold for the spatial presentation of pharmacophoric groups in drug design. By modifying the hydroxyl groups, medicinal chemists can explore the chemical space around this core to optimize interactions with biological targets.

  • Intermediate in Synthesis: It can be used as a starting material for the synthesis of other chiral molecules, such as unnatural amino acids, nucleoside analogues, and other sugar derivatives.

  • Carbohydrate Metabolism Research: As a carbohydrate metabolism regulator, it is used as a tool compound in biochemical and physiological studies to investigate pathways such as gluconeogenesis.[1][4][9]

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is a white solid and should be stored in a cool, dry place.[1] Although specific toxicity data is limited, it is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound to avoid skin and eye contact and inhalation of dust.

Conclusion

This compound is a chemically rich and stereochemically defined molecule that holds considerable promise for advancements in synthetic chemistry and drug discovery. Its rigid chiral framework, coupled with the versatility of its hydroxyl groups, provides a robust platform for the design and synthesis of novel and complex molecular entities. This guide has provided a foundational understanding of its key chemical properties, which should serve as a valuable resource for researchers seeking to unlock the full potential of this intriguing anhydro sugar.

References

  • PubChem. This compound. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Cambridge Crystallographic Data Centre. [Link]

  • CCDC. Search - Access Structures. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • ResearchGate. THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. [Link]

  • CCDC. Structural Chemistry Software. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000765). [Link]

  • ResearchGate. 1,5-Anhydro-D-fructose; a versatile chiral building block: Biochemistry and chemistry. [Link]

  • PMC. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • Buchler GmbH. Chiral Building Blocks. [Link]

  • PMC. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. [Link]

  • PubChem. 2,5-anhydro-D-mannitol. [Link]

Sources

A Comprehensive Guide to the Laboratory Synthesis of 1,4-Anhydro-d-mannitol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the laboratory-scale synthesis of 1,4-Anhydro-d-mannitol, a pivotal molecule in carbohydrate chemistry and drug development. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings, critical process parameters, and robust analytical validation required for producing this compound with high purity. We will detail the prevalent method of acid-catalyzed intramolecular dehydration of D-mannitol, offering field-proven insights into reaction optimization, byproduct mitigation, and final product characterization. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and pharmaceutical development who require a reliable and well-understood protocol for obtaining this compound for research purposes.

Introduction: The Significance of this compound

This compound, also known as mannitan, is a derivative of the sugar alcohol D-mannitol.[1] Its structure, featuring a stable five-membered tetrahydrofuran ring, imparts unique chemical properties that make it a valuable building block in organic synthesis and a subject of interest in biological studies. In the pharmaceutical and life sciences sectors, it is recognized as a carbohydrate metabolism regulator.[2][3][4][5] Specifically, it has been shown to inhibit gluconeogenesis, the process of generating glucose from non-carbohydrate sources.[3][4][5] This biological activity makes it and its derivatives compelling candidates for further investigation in metabolic disease research and drug discovery.

The primary and most direct route to this compound is the intramolecular dehydration of its parent polyol, D-mannitol. This process, typically facilitated by an acid catalyst, is an elegant example of harnessing fundamental reaction mechanisms to achieve a specific molecular architecture.

The Core Synthesis: Acid-Catalyzed Intramolecular Dehydration

The conversion of D-mannitol to this compound is a classic E1 elimination reaction, driven by the intramolecular nucleophilic attack of a hydroxyl group. The success of this synthesis hinges on precise control of reaction conditions to favor the formation of the desired 1,4-anhydro ring over other possible isomers or di-anhydro products.

Reaction Mechanism and Rationale

The acid-catalyzed dehydration of an alcohol proceeds via a multi-step mechanism that transforms a poor leaving group (a hydroxyl group, -OH) into an excellent one (water, -H₂O).[6]

  • Protonation: A hydroxyl group on the D-mannitol backbone is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄). The primary hydroxyl at the C1 or C6 position is sterically most accessible for this initial step.

  • Formation of a Good Leaving Group: The protonated hydroxyl group becomes an oxonium ion (-OH₂⁺), which is a superb leaving group.

  • Loss of Leaving Group: The C-O bond cleaves, and a water molecule departs, generating a primary carbocation at the terminal carbon.

  • Intramolecular Nucleophilic Attack: The hydroxyl group at the C4 position acts as an intramolecular nucleophile, attacking the carbocation at C1. This ring-closing step is entropically favored and results in the formation of the five-membered furanoid ring.

  • Deprotonation: A water molecule or conjugate base removes the proton from the newly formed ether linkage, regenerating the acid catalyst and yielding the final this compound product.

G mannitol D-Mannitol protonated Protonated Mannitol (Oxonium Ion) mannitol->protonated + H⁺ carbocation Primary Carbocation + Water protonated->carbocation - H₂O (Loss of Leaving Group) product This compound carbocation->product Intramolecular Attack (C4-OH) & - H⁺

Potential Side Reactions and Byproduct Formation

While the 1,4-anhydro product is a major outcome, the reaction conditions can also promote the formation of other anhydro- and dianhydro-alditols.[7] Prolonged heating or harsh acidic conditions can lead to a second dehydration event, forming 1,4:3,6-dianhydro-D-mannitol (isomannide).[7] Furthermore, alternative cyclizations can yield other isomers such as 1,5-Anhydro-d-mannitol and 2,5-Anhydro-d-mannitol, although 1,4- and 2,5-anhydromannitol are typically the major monomolecular dehydration products.[8][9] Controlling reaction time and temperature is therefore critical to maximize the yield of the desired mono-anhydro product.

G mannitol D-Mannitol anhydro14 This compound (Desired Product) mannitol->anhydro14 Dehydration anhydro25 2,5-Anhydro-d-mannitol mannitol->anhydro25 Dehydration anhydro15 1,5-Anhydro-d-mannitol mannitol->anhydro15 Dehydration dianhydro 1,4:3,6-Dianhydro-d-mannitol (Isomannide) anhydro14->dianhydro Further Dehydration

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound using an acidic ion-exchange resin, which simplifies catalyst removal compared to mineral acids.

Reagents and Equipment
Reagent / EquipmentSpecificationPurpose
D-Mannitol≥98% PurityStarting Material
Acidic Ion-Exchange Resine.g., Amberlyst 15Catalyst
Deionized WaterHigh PuritySolvent
Anhydrous EthanolReagent GradeCrystallization Solvent
Activated CharcoalDecolorizing GradeImpurity Adsorption
Round-bottom flaskAppropriate SizeReaction Vessel
Reflux Condenser---Prevent Solvent Loss
Heating Mantle with Stirrer---Controlled Heating & Mixing
Filtration ApparatusBüchner Funnel, Filter FlaskProduct Isolation
Rotary Evaporator---Solvent Removal
Step-by-Step Synthesis Workflow
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of D-mannitol in deionized water (e.g., a 2 M solution).

  • Catalyst Addition: Add the acidic ion-exchange resin to the solution. A typical catalyst loading is 10-20% by weight relative to the D-mannitol.

  • Dehydration Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. The reaction progress can be monitored over time using techniques like ¹³C NMR spectroscopy to observe the disappearance of the D-mannitol signals and the appearance of product signals.[7] A typical reaction time is 4-8 hours.

  • Catalyst Removal: After cooling the reaction mixture to room temperature, remove the ion-exchange resin by simple filtration. Wash the resin with a small amount of deionized water to recover any adsorbed product.

  • Decolorization: Combine the filtrate and washings. Add a small amount of activated charcoal, stir for 15-20 minutes at room temperature, and then remove the charcoal by filtration through a pad of celite. This step removes colored impurities.

  • Concentration: Concentrate the clear filtrate using a rotary evaporator under reduced pressure to remove most of the water, yielding a viscous syrup.

  • Crystallization and Isolation: Dissolve the syrup in a minimal amount of hot anhydrous ethanol. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) to induce crystallization. Collect the resulting white crystalline solid by vacuum filtration, wash the crystals with cold ethanol, and dry them in a vacuum oven.

G cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve D-Mannitol in Water B Add Acidic Resin Catalyst A->B C Heat to Reflux (4-8 hours) B->C D Cool and Filter to Remove Resin C->D E Decolorize with Activated Charcoal D->E F Concentrate via Rotary Evaporation E->F G Crystallize from Ethanol F->G H Filter and Dry Final Product G->H

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a mandatory final step. A combination of analytical techniques should be employed.

Analytical TechniqueParameter / PurposeExpected Result
Melting Point Identity and Purity145-147 °C.[1] A sharp melting range indicates high purity.
¹H and ¹³C NMR Structural ConfirmationThe spectra should match reference data for this compound, confirming the cyclic structure and stereochemistry.
FT-IR Spectroscopy Functional Group AnalysisPresence of strong O-H stretching bands and C-O stretching bands characteristic of an alcohol and an ether.
HPLC-ELSD Purity AssessmentA single major peak corresponding to the product. This method is effective for quantifying non-chromophoric compounds like sugar alcohols.[10]
Thin Layer Chromatography (TLC) Reaction Monitoring & PurityThe product spot should have a different Rf value than the starting D-mannitol. A single spot indicates purity. A mobile phase of propanol, ethyl acetate, and water can be used.[11]

Safety, Storage, and Handling

  • Safety: Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn. The dehydration reaction should be conducted in a well-ventilated fume hood, especially if using mineral acids.

  • Product Appearance: The final product is a white crystalline solid.[1]

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at low temperatures (e.g., <-15°C) is recommended.[12]

Conclusion

The synthesis of this compound via acid-catalyzed dehydration of D-mannitol is a well-established and reliable method for laboratory-scale production. By understanding the underlying E1 mechanism and carefully controlling reaction parameters such as temperature and time, researchers can effectively minimize the formation of byproducts like isomannide. The use of a solid acid catalyst like an ion-exchange resin offers a significant advantage in simplifying the purification process. Rigorous analytical characterization is essential to validate the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and chemical synthesis.

References

  • Bock, K., Pedersen, C., & Thøgersen, H. (1981). Acid Catalyzed Dehydration of Alditols. Part I. D-Glucitol and Ɗ-Mannitol. Acta Chemica Scandinavica B 35, 441-449. [Link]

  • Depperman, E. (2020). Acid-Catalyzed Dehydration. YouTube. Retrieved from [Link]

  • Bock, K., et al. (1981). Acid Catalyzed Dehydration of Alditols. Part I. D-Glucitol and D-Mannitol. ResearchGate. Retrieved from [Link]

  • Yamaguchi, A., et al. (2014). Intramolecular dehydration of mannitol in high-temperature liquid water without acid catalysts. RSC Advances, 4(96), 53966-53973. [Link]

  • Royal Society of Chemistry (2014). Intramolecular dehydration of mannitol in high-temperature liquid water without acid catalysts. Retrieved from [Link]

  • Wang, Y., et al. (2023). Development of a Pure Certified Reference Material of D-Mannitol. Molecules, 28(19), 6848. [Link]

  • Pharmaguideline (2008). Method of Analysis for Mannitol. Retrieved from [Link]

Sources

Unraveling the Cellular Mechanisms of 1,4-Anhydro-d-mannitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive exploration of the molecular interactions and cellular consequences of 1,4-Anhydro-d-mannitol exposure in biological systems.

Introduction

This compound, a derivative of the sugar alcohol D-mannitol, has emerged as a molecule of interest in cellular research. While its parent compound, D-mannitol, is extensively utilized as an osmotic diuretic and a tool to induce osmotic stress in cellular models, the specific mechanism of action of its anhydro-form remains a subject of focused investigation. This technical guide provides an in-depth analysis of the current understanding of this compound's effects at the cellular level, offering a valuable resource for researchers, scientists, and professionals in drug development.

While direct, in-depth research on the specific cellular mechanisms of this compound is limited, its primary characterization points towards its role as a carbohydrate metabolism regulator.[1][2][3] This guide will, therefore, synthesize the available information and provide a logical framework for its potential mechanisms of action, drawing parallels with related compounds and foundational cellular processes.

Core Mechanistic Hypotheses

The primary mechanism attributed to this compound is the inhibition of gluconeogenesis .[1][3] Gluconeogenesis is a critical metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. By inhibiting this pathway, this compound can significantly alter the energy balance and metabolic state of a cell.

Potential Points of Intervention in Gluconeogenesis

The inhibitory effect on gluconeogenesis suggests that this compound may act on one or more of the key regulatory enzymes in this pathway. While specific molecular targets have not yet been definitively identified in the literature, logical points of intervention include:

  • Pyruvate carboxylase: Catalyzes the conversion of pyruvate to oxaloacetate.

  • Phosphoenolpyruvate carboxykinase (PEPCK): Converts oxaloacetate to phosphoenolpyruvate.

  • Fructose-1,6-bisphosphatase: A key regulatory point that catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate.

  • Glucose-6-phosphatase: The final step in gluconeogenesis, producing free glucose.

Further research is necessary to elucidate the precise molecular interactions between this compound and these enzymatic targets.

Experimental Workflows for Mechanistic Elucidation

To rigorously investigate the mechanism of action of this compound, a multi-faceted experimental approach is required. The following protocols provide a framework for dissecting its cellular effects.

Workflow 1: Assessing the Impact on Cellular Metabolism

This workflow is designed to confirm and quantify the inhibitory effect of this compound on gluconeogenesis and to assess its broader metabolic consequences.

Caption: Workflow for assessing metabolic effects.

Detailed Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in standard growth medium.

    • Prior to the experiment, switch to a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate) to induce gluconeogenesis.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound (and a vehicle control).

    • Incubate for a predetermined time course (e.g., 2, 6, 12, 24 hours).

  • Glucose Production Assay:

    • Collect the culture medium at each time point.

    • Measure the glucose concentration in the medium using a commercially available glucose oxidase assay kit. A decrease in glucose production in treated cells compared to control will indicate inhibition of gluconeogenesis.

  • Metabolite Extraction and Analysis:

    • At the end of the treatment period, wash the cells with ice-cold PBS and quench metabolism with a cold solvent (e.g., 80% methanol).

    • Extract the intracellular metabolites.

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the levels of key gluconeogenic intermediates (e.g., pyruvate, oxaloacetate, phosphoenolpyruvate, fructose-1,6-bisphosphate).

  • Data Analysis:

    • Compare the levels of metabolites in treated versus control cells. An accumulation of a substrate upstream of a particular enzyme and a depletion of the product downstream can pinpoint the site of inhibition.

Workflow 2: Investigating Cellular Signaling Pathways

Changes in cellular metabolism are often linked to alterations in key signaling pathways. This workflow explores the potential impact of this compound on critical cellular signaling cascades.

Caption: Workflow for signaling pathway analysis.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat cells as described in Workflow 1.

    • Lyse the cells at various time points to extract total protein.

  • Western Blot Analysis:

    • Perform Western blotting to assess the phosphorylation status of key signaling proteins. Given the metabolic effects, pathways of interest include:

      • AMPK pathway: A central regulator of cellular energy homeostasis. Look for changes in the phosphorylation of AMPK and its downstream targets like ACC.

      • Akt/mTOR pathway: A key pathway involved in cell growth, proliferation, and metabolism. Assess the phosphorylation of Akt, mTOR, and downstream effectors like S6K and 4E-BP1.

  • Gene Expression Analysis:

    • Extract total RNA from treated and control cells.

    • Perform quantitative real-time PCR (qPCR) to measure the expression of genes encoding key gluconeogenic enzymes (e.g., PCK1, G6PC).

    • For a more global view, consider RNA-sequencing (RNA-seq) to identify broader transcriptional changes.

Comparative Analysis: this compound vs. D-Mannitol

It is crucial to distinguish the cellular effects of this compound from those of its parent compound, D-mannitol.

FeatureD-MannitolThis compound
Primary Mechanism Osmotic agent, induces hyperosmotic stressCarbohydrate metabolism regulator
Cellular Effect Causes cell shrinkage due to water effluxInhibits gluconeogenesis
Signaling Pathways Activates stress-response pathways (e.g., JNK, p38 MAPK)[4]Potentially modulates energy-sensing pathways (e.g., AMPK)

Potential Broader Biological Implications

The ability of this compound to regulate carbohydrate metabolism suggests its potential for further investigation in various contexts:

  • Metabolic Diseases: By inhibiting hepatic gluconeogenesis, it could be explored as a tool to study hyperglycemia.

  • Cancer Biology: Many cancer cells exhibit altered glucose metabolism. The effects of modulating gluconeogenesis in this context could be a valuable area of research.

Conclusion

While the body of research specifically focused on the cellular mechanism of action of this compound is still developing, its established role as an inhibitor of gluconeogenesis provides a strong foundation for further investigation. The experimental workflows outlined in this guide offer a systematic approach to dissecting its molecular interactions and downstream cellular consequences. By employing these methodologies, researchers can contribute to a more comprehensive understanding of this intriguing molecule and its potential applications in cellular and biomedical research.

References

  • Singh, S. K., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(4), 2227–2244. Available from: [Link]

  • Ammalek, A., et al. (1998). Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells. Stroke, 29(12), 2631-40. Available from: [Link]

  • van Leeuwen, M. B. M., et al. (2014). Mannitol is essential for the development of stress-resistant ascospores in Neosartorya fischeri (Aspergillus fischeri). Fungal Genetics and Biology, 64, 20-29. Available from: [Link]

  • O'Sullivan, K. A., et al. (2017). 1,4-Anhydro-4-seleno-d-talitol (SeTal) protects endothelial function in the mouse aorta by scavenging superoxide radicals under conditions of acute oxidative stress. Biochemical Pharmacology, 128, 34-45. Available from: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 1,4-Anhydro-d-mannitol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of 1,4-Anhydro-d-mannitol, a fascinating sugar alcohol with potential applications in metabolic regulation and beyond. As we delve into its known functions, we will explore the underlying mechanisms, supported by experimental evidence, and provide detailed protocols for its investigation. This document is designed to be a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this unique molecule.

Introduction: Unveiling this compound

This compound, a derivative of the sugar alcohol D-mannitol, is a carbohydrate metabolism regulator.[1][2][3][4] It belongs to the group of alditols and is a tautomer of galactitol.[5] Its structure, characterized by an intramolecular ether linkage between the first and fourth carbon atoms, confers distinct chemical and biological properties compared to its parent molecule, mannitol. While mannitol is widely used as an osmotic diuretic and a food additive[6], its anhydro form exhibits more specific interactions with cellular metabolic pathways.

This guide will focus on the known biological activities of this compound, primarily its role in the inhibition of gluconeogenesis, and will also touch upon other potential effects such as tyrosinase inhibition. We will explore the available data, propose experimental workflows to further elucidate its mechanisms of action, and discuss its potential for therapeutic development.

Core Biological Activity: Inhibition of Gluconeogenesis

The most well-documented biological activity of this compound is its ability to inhibit gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors.[1][4] This process is crucial for maintaining blood glucose homeostasis, particularly during periods of fasting. However, in pathological states such as type 2 diabetes, excessive hepatic gluconeogenesis is a major contributor to hyperglycemia.

This compound has been shown to inhibit gluconeogenesis from substrates like lactate and pyruvate, which enter the pathway as triose phosphates.[1] While the precise molecular targets of this compound are not as extensively characterized as its isomer, 2,5-anhydro-D-mannitol, the available evidence points towards a significant intervention in the central carbon metabolism.

For its part, 2,5-anhydro-D-mannitol has been demonstrated to be phosphorylated in hepatocytes to form 2,5-anhydro-D-mannitol-1-phosphate and subsequently 2,5-anhydro-D-mannitol-1,6-bisphosphate.[7] These phosphorylated metabolites are believed to be the active inhibitors of key gluconeogenic and glycogenolytic enzymes. Specifically, 2,5-anhydro-D-mannitol-1,6-bisphosphate is a potent inhibitor of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis.[7] It is plausible that this compound exerts its inhibitory effects through a similar mechanism of intracellular phosphorylation and subsequent enzymatic inhibition, though further investigation is required to confirm this hypothesis.

Proposed Mechanism of Action and Key Enzymatic Targets

Based on the known mechanisms of related anhydro sugars, we can hypothesize a signaling pathway for the action of this compound. This proposed pathway provides a framework for experimental validation.

Gluconeogenesis_Inhibition_by_1_4_Anhydro_d_mannitol cluster_cell Hepatocyte 1,4-ADM_ext 1,4-Anhydro- d-mannitol (extracellular) 1,4-ADM_int 1,4-Anhydro- d-mannitol (intracellular) 1,4-ADM_ext->1,4-ADM_int Transport 1,4-ADM-P 1,4-ADM- Phosphate* 1,4-ADM_int->1,4-ADM-P Phosphorylation* (Hypothesized) FBPase Fructose-1,6- bisphosphatase (FBPase) 1,4-ADM-P->FBPase Inhibition* (Hypothesized) Gluconeogenesis Gluconeogenesis FBPase->Gluconeogenesis Catalysis Glucose Glucose Export Gluconeogenesis->Glucose caption *Hypothesized pathway for this compound's inhibition of gluconeogenesis.

Figure 1: Hypothesized mechanism of gluconeogenesis inhibition.
Experimental Workflow: In Vitro Gluconeogenesis Assay in Primary Hepatocytes

To validate the inhibitory effect of this compound on gluconeogenesis, a robust in vitro assay using primary hepatocytes is essential. This experimental design allows for the direct assessment of glucose production in a physiologically relevant cell model.

Gluconeogenesis_Assay_Workflow Isolate Isolate Primary Hepatocytes Culture Culture Hepatocytes in 24-well plates Isolate->Culture Starve Glucose Starvation (2 hours) Culture->Starve Treat Treat with this compound (various concentrations) Starve->Treat Induce Induce Gluconeogenesis (Lactate/Pyruvate) Treat->Induce Incubate Incubate (3 hours) Induce->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure Glucose Concentration Collect->Measure Analyze Analyze Data (IC50 determination) Measure->Analyze

Figure 2: Workflow for in vitro gluconeogenesis assay.

Detailed Protocol:

  • Hepatocyte Isolation and Culture: Isolate primary hepatocytes from a suitable animal model (e.g., rat or mouse) using a collagenase perfusion method. Plate the cells in collagen-coated 24-well plates at a density of 2.5 x 10^5 cells/well and culture overnight in a humidified incubator at 37°C and 5% CO2.

  • Glucose Starvation: After overnight culture, wash the cells twice with phosphate-buffered saline (PBS) and then incubate in glucose-free Krebs-Ringer bicarbonate buffer supplemented with 20 mM HEPES and 0.1% BSA for 2 hours to deplete intracellular glycogen stores.

  • Treatment with this compound: Prepare a stock solution of this compound in the glucose-free buffer. Add the compound to the wells at various final concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM).

  • Induction of Gluconeogenesis: To initiate glucose production, add a mixture of lactate (10 mM) and pyruvate (1 mM) to each well.

  • Incubation: Incubate the plates for 3 hours at 37°C in a humidified incubator.

  • Sample Collection: After incubation, collect the supernatant from each well.

  • Glucose Measurement: Determine the glucose concentration in the supernatant using a commercially available glucose oxidase assay kit.

  • Data Analysis: Plot the glucose concentration against the concentration of this compound and determine the half-maximal inhibitory concentration (IC50) value.

Other Potential Biological Activities

While the primary focus of research on this compound has been on its metabolic effects, there is evidence to suggest other biological activities.

Tyrosinase Inhibition

One intriguing report suggests that the dehydrated form of this compound has an inhibitory effect on tyrosinase activity.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

Further Research Directions:

To substantiate this claim, detailed enzymatic kinetic studies are required. A standard tyrosinase inhibition assay using mushroom tyrosinase and L-DOPA as a substrate can be employed to determine the inhibitory potential and the mode of inhibition (competitive, non-competitive, or uncompetitive) of this compound.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through various chemical routes, often starting from D-mannitol. One reported method involves the base-mediated intramolecular nucleophilic substitution of a protected mannopyranosyl chloride derivative, followed by deprotection.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7726-97-8[9]
Molecular Formula C6H12O5[9]
Molecular Weight 164.16 g/mol [9]
Appearance White Solid[1]
Melting Point 145 °C[5]
Solubility Soluble in water[5]

Therapeutic Potential and Future Perspectives

The ability of this compound to inhibit gluconeogenesis makes it a potential therapeutic agent for the management of type 2 diabetes and other metabolic disorders characterized by hyperglycemia. By reducing excessive hepatic glucose output, it could help in maintaining glycemic control.

Furthermore, the potential for tyrosinase inhibition opens up avenues for its use in dermatology and cosmetology. Derivatives of anhydro sugars have also shown promise in other areas. For instance, a selenium-containing analog of a related anhydro sugar, 1,4-anhydro-4-seleno-d-talitol, has demonstrated antioxidant properties.[10] This suggests that modifications to the this compound scaffold could lead to the development of novel therapeutic agents with diverse activities.

However, it is crucial to note that the preclinical and clinical development of this compound is still in its nascent stages. Comprehensive toxicological studies are necessary to establish its safety profile before it can be considered for human use. The available toxicological data for mannitol indicates a good safety profile[11][12], but this cannot be directly extrapolated to its anhydro derivative.

Conclusion

This compound is a promising molecule with a clear biological activity in the regulation of carbohydrate metabolism. Its ability to inhibit gluconeogenesis warrants further investigation to elucidate its precise mechanism of action and to evaluate its therapeutic potential in metabolic diseases. The exploration of its other potential biological activities, such as tyrosinase inhibition, could further expand its application landscape. This technical guide provides a foundation for researchers and drug developers to build upon, with the ultimate goal of translating the unique properties of this compound into tangible therapeutic benefits.

References

  • U.S. Food and Drug Administration. (2009). Pharmacology Review(s) - Aridol. Available from: [Link]

  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of biological chemistry, 259(1), 51–58.
  • Taylor, M. S., & van der Woerd, M. J. (2018). The synthesis of 1,4-anhydro-α-D-mannopyranose. ChemRxiv.
  • PubChem. This compound. Available from: [Link]

  • PrepChem. Synthesis of 2,5-anhydro-D-mannitol. Available from: [Link]

  • Kneer, N. M., & Lardy, H. A. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical biochemistry, 129(1), 23–29.
  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol.
  • Singh, S., & P. Kumar, P. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(3), 1639–1653.
  • Cosmetic Ingredient Review. (2019). Safety Assessment of Mannitol, Sorbitol, and Xylitol as Used in Cosmetics. Available from: [Link]

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and molecular life sciences : CMLS, 62(15), 1707–1723.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6253, Mannitol. Retrieved January 12, 2026 from [Link].

  • Lee, S., et al. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences, 24(9), 8226.
  • Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. The American journal of physiology, 254(1 Pt 2), R150–R153.
  • Hsu, K. D., et al. (2014). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts.
  • Jack Westin. Regulation Of Glycolysis And Gluconeogenesis - Principles Of Metabolic Regulation MCAT Wiki. Available from: [Link]

  • ResearchGate. Kinetics for tyrosinase inhibition. Available from: [Link]

  • Alexander, S. A., et al. (2019). 1,4-Anhydro-4-seleno-d-talitol (SeTal): a remarkable selenium-containing therapeutic molecule. New Journal of Chemistry, 43(45), 17593-17600.
  • Whitton, P. D., & Hems, D. A. (1976). The effects of inhibition of gluconeogenesis on ketogenesis in starved and diabetic rats. The Biochemical journal, 156(3), 565–572.
  • TeachMePhysiology. Enzyme Inhibition. Available from: [Link]

  • Montenegro, F. (2023). Enzyme Inhibition for Exploring the Regulation of Nature's Catalysts. Journal of Enzyme Inhibition and Medicinal Chemistry, 14(1).
  • Pillaiyar, T., et al. (2017). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 32(1), 403-425.
  • Macchioni, G., et al. (2011). Mannitol Bis-phosphate Based Inhibitors of Fructose 1,6-Bisphosphate Aldolases. ACS medicinal chemistry letters, 2(11), 844–848.
  • Des Rosiers, C., et al. (1994). In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase. The Journal of biological chemistry, 269(43), 27179–27182.
  • Bui, L., et al. (2015). Key considerations in the preclinical development of biosimilars. Drug discovery today, 20(S1), S3-S11.
  • Van Schaftingen, E., & Hers, H. G. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate.
  • JJ Medicine. (2017, October 3). Gluconeogenesis Pathway: Overview, Enzymes, Co-Factors and Precursors [Video]. YouTube. [Link]

  • Serebryany, V., & Beigelman, L. (2003). Synthesis of 1,4-anhydro-2-deoxy-D-ribitol derivatives from thymidine. Nucleosides, nucleotides & nucleic acids, 22(5-8), 1305–1307.
  • Farkas, E., & Szurmai, Z. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study.

Sources

A Technical Guide to the Spectroscopic Characterization of 1,4-Anhydro-d-mannitol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Anhydro-d-mannitol, a derivative of the sugar alcohol D-mannitol, is a molecule of significant interest in various scientific domains, including its role as a carbohydrate metabolism regulator.[1][2][3] Its unique cyclic ether structure, formed by the intramolecular dehydration of D-mannitol, imparts distinct chemical and physical properties that are crucial for its biological activity and potential therapeutic applications. Accurate and comprehensive characterization of this compound is paramount for its use in research and drug development, ensuring its identity, purity, and stability.

This in-depth technical guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public databases, this guide offers a combination of data inferred from suppliers, theoretical predictions based on fundamental principles, and established analytical methodologies. This approach aims to provide researchers with a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Workflow

The structural formula of this compound is C₆H₁₂O₅, with a molecular weight of 164.16 g/mol .[4][5] The molecule features a five-membered tetrahydrofuran ring with three hydroxyl groups and a dihydroxyethyl side chain. The stereochemistry of the chiral centers is inherited from its parent molecule, D-mannitol.

Caption: Molecular structure of this compound.

A typical workflow for the spectroscopic analysis of a compound like this compound is outlined below. This process ensures a comprehensive characterization, from initial identification to detailed structural elucidation.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis or Isolation of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (e.g., HPLC, TLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity_Check->NMR IR Infrared (IR) Spectroscopy Purity_Check->IR MS Mass Spectrometry (EI, ESI) Purity_Check->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Reporting Reporting and Documentation Structure_Confirmation->Reporting

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Although a publicly available experimental spectrum for this compound is not readily found, its purity is often confirmed by ¹H NMR by commercial suppliers.[4] The following sections provide a theoretical analysis of the expected ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts are influenced by the electronegative oxygen atoms of the hydroxyl groups and the ether linkage.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-1, H-1'3.6 - 3.9m
H-23.9 - 4.2m
H-34.0 - 4.3m
H-43.8 - 4.1m
H-5'3.7 - 4.0m
H-6', H-6''3.5 - 3.8m
OH2.0 - 5.0br s

Interpretation:

  • The protons on the tetrahydrofuran ring (H-1 to H-4) and the dihydroxyethyl side chain (H-5' and H-6') are expected to resonate in the region of 3.5-4.3 ppm due to the deshielding effect of the adjacent oxygen atoms.

  • The signals for these protons will likely be complex multiplets (m) due to geminal and vicinal couplings with neighboring protons.

  • The hydroxyl protons (OH) will appear as broad singlets (br s), and their chemical shift can vary depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give a distinct signal.

Carbon Predicted Chemical Shift (δ, ppm)
C-168 - 72
C-278 - 82
C-375 - 79
C-480 - 84
C-5'70 - 74
C-6'62 - 66

Interpretation:

  • All carbon atoms are attached to at least one oxygen atom, leading to their chemical shifts appearing in the downfield region of the spectrum (60-85 ppm).

  • The carbons of the tetrahydrofuran ring (C1-C4) are expected to have slightly different chemical shifts due to their distinct stereochemical environments.

  • The primary alcohol carbon (C-6') is expected to be the most upfield-shifted carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl and carbon-oxygen bonds.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3600 - 3200 (broad)O-H stretchingHydroxyl (alcohol)
3000 - 2850C-H stretchingAlkane
1150 - 1050C-O stretchingEther and Alcohol

Interpretation:

  • A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. The broadness is due to hydrogen bonding.

  • The C-H stretching vibrations of the alkyl framework will appear in the 3000-2850 cm⁻¹ region.

  • Strong absorption bands in the fingerprint region, between 1150-1050 cm⁻¹, will be indicative of the C-O stretching vibrations from both the alcohol and the cyclic ether functionalities.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural elucidation. The following is a theoretical analysis of the expected mass spectrum of this compound.

Expected Molecular Ion Peak:

  • [M]+• : m/z = 164

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through the loss of small neutral molecules and cleavage of the carbon-carbon and carbon-oxygen bonds.

m/z Proposed Fragment Loss
146[M - H₂O]+•Loss of a water molecule
133[M - CH₂OH]+Loss of a hydroxymethyl group
115[M - H₂O - CH₂OH]+Sequential loss of water and hydroxymethyl group
103[C₄H₇O₃]+Cleavage of the dihydroxyethyl side chain
73[C₃H₅O₂]+Further fragmentation of the ring

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (Optional): Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, water).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for a softer ionization.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

Conclusion

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Solubility and stability of 1,4-Anhydro-d-mannitol in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1,4-Anhydro-d-mannitol in Aqueous Solutions

Introduction

Overview of this compound

This compound is a derivative of D-mannitol, a sugar alcohol, and is chemically classified as an internal ether.[1] It is a member of the alditol group and exists as a tautomer of galactitol.[2] The unique structural characteristics of this molecule make it a subject of interest for various scientific and industrial applications.

Significance in Pharmaceutical and Chemical Applications

The physicochemical properties of this compound, particularly its behavior in aqueous solutions, are of paramount importance in the pharmaceutical sector. Its solubility and stability are critical determinants for successful formulation development, ensuring product efficacy and defining shelf-life. It has been explored for its role as a carbohydrate metabolism regulator.[3][4] In the chemical industry, it holds potential as a monomer or an intermediate in the synthesis of various polymers.[2]

Scope of the Technical Guide

This document serves as an in-depth technical resource on the aqueous solubility and stability of this compound. It is tailored for an audience of researchers, scientists, and professionals in the field of drug development. This guide provides detailed experimental protocols for the characterization of these properties, discusses the underlying scientific principles and influencing factors, and outlines a strategy for the development of a stability-indicating analytical method.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the following table.

PropertyValueReference
Molecular FormulaC6H12O5[1]
Molecular Weight164.16 g/mol [1]
CAS Number7726-97-8[4]
Melting Point145 °C[2]
AppearanceWhite Solid[5]
pKa (Predicted)13.69 ± 0.60[5]

Aqueous Solubility of this compound

Intrinsic Solubility and Influencing Factors

This compound is reported to possess high solubility in water.[2] The aqueous solubility of a substance is a key factor in its formulation and bioavailability. For sugar alcohols like D-mannitol, solubility is known to be temperature-dependent, generally increasing with a rise in temperature.[6] It is reasonable to extrapolate that this compound will exhibit similar behavior. Given its molecular structure, which lacks readily ionizable groups in the typical pharmaceutical pH range, its aqueous solubility is not expected to be significantly influenced by pH.

Protocol for Equilibrium Solubility Determination

The equilibrium solubility can be reliably determined using the shake-flask method, which is a standard and widely accepted technique.

Methodology:

  • Preparation of Saturated Solution: An excess quantity of this compound is added to a precisely measured volume of the chosen aqueous medium (e.g., purified water, specific buffer) within a sealed vessel.

  • Equilibration: The resulting suspension is agitated at a controlled, constant temperature for an extended duration, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: Following equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration to obtain a clear supernatant.

  • Quantification: A known volume of the supernatant is carefully extracted, appropriately diluted, and its this compound concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to aqueous medium B Agitate at constant temperature (24-48h) A->B Shake-flask C Centrifuge or filter to get clear supernatant B->C D Dilute supernatant C->D E Analyze by HPLC-RI D->E F Calculate solubility E->F

Caption: Workflow for equilibrium solubility determination.

Stability of this compound in Aqueous Solutions

Overview of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that elucidates the intrinsic stability of a molecule. By subjecting the compound to conditions more severe than standard accelerated stability studies, potential degradation products and pathways can be identified, which is fundamental for the development of a stability-indicating analytical method.

Hydrolytic Stability

While the ether linkage in this compound imparts a degree of stability, its susceptibility to hydrolysis under acidic and basic conditions must be thoroughly investigated. The degradation of monosaccharides under acidic conditions is a well-documented process and may offer insights into the potential hydrolytic pathways of this compound.[7]

  • Sample Preparation: Solutions of this compound are prepared in both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous media.

  • Stress Conditions: These solutions are then incubated at an elevated temperature, for instance, between 60 °C and 80 °C, for a predetermined duration.

  • Time Points: Aliquots are sampled at multiple time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor the degradation progress.

  • Neutralization: Prior to analysis, the collected aliquots are neutralized to quench the reaction.

  • Analysis: The samples are analyzed using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.

Oxidative Stability

The potential for oxidative degradation is assessed using oxidizing agents like hydrogen peroxide (H2O2). While D-mannitol itself has demonstrated antioxidant characteristics in certain biological contexts, the chemical stability of its anhydro derivative to oxidation requires specific evaluation.[8] The degradation of polysaccharides by H2O2 is known to proceed via the generation of hydroxyl radicals, which can lead to the cleavage of glycosidic bonds.[9]

  • Sample Preparation: An aqueous solution of this compound is prepared.

  • Stress Conditions: A solution of hydrogen peroxide (e.g., 3% v/v) is added, and the mixture is incubated at ambient or slightly elevated temperatures.

  • Time Points: Aliquots are collected at various intervals to track the reaction.

  • Analysis: The samples are analyzed using a stability-indicating HPLC method to assess the extent of degradation.

Photostability

Photostability testing is conducted to evaluate the impact of light exposure on the integrity of the compound. The International Council for Harmonisation (ICH) guideline Q1B provides a standardized methodology for these studies.[10]

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent.

  • Light Exposure: The solution is exposed to a light source capable of delivering a total illumination of no less than 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours per square meter.

  • Control Sample: A parallel sample is shielded from light, typically by wrapping the container in aluminum foil, to serve as a dark control.

Potential Degradation Pathways

Insights from the thermal degradation of D-mannitol suggest that potential degradation products of this compound could include isomeric anhydro forms such as 2,5-anhydromannitol and 1,5-anhydromannitol.[11]

G cluster_stress Stress Conditions cluster_products Potential Degradation Products A This compound B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Photolysis (UV/Vis) A->D E Ring-opened products B->E F Oxidized derivatives C->F G Other anhydro-mannitols D->G

Caption: Potential degradation pathways of this compound.

Analytical Methodology for Stability-Indicating Analysis

Principles of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated procedure that can unequivocally quantify the active pharmaceutical ingredient in the presence of its degradation products, process impurities, and excipients. For a compound like this compound, which lacks a significant UV chromophore, HPLC coupled with a universal detector such as a Refractive Index (RI) or an Evaporative Light Scattering Detector (ELSD) is the most appropriate analytical approach.

Recommended HPLC Method for this compound and its Degradation Products

Drawing from established methods for analogous sugar alcohols, a reversed-phase or a specialized carbohydrate analysis column is recommended.[12]

ParameterRecommended Condition
Column InertSphere Sugar-2 (or an equivalent column designed for carbohydrate analysis)
Mobile Phase An isocratic mixture of Acetonitrile and Water
Flow Rate 0.5 to 1.0 mL/min
Column Temperature 40 to 85 °C
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 20 µL

The primary analytical challenge lies in achieving sufficient chromatographic resolution between the parent this compound and its potential degradation products, which are expected to be structurally very similar. The method development process should, therefore, focus on the systematic optimization of the mobile phase composition and column temperature to ensure baseline separation of all relevant species.

Data Interpretation and Reporting

Quantifying Solubility

The aqueous solubility is expressed as the concentration of this compound in the saturated supernatant, with units typically reported as mg/mL or mol/L.

Determining Degradation Kinetics

The degradation rate of this compound under various stress conditions can often be described by zero-order or first-order kinetic models. To assess for first-order kinetics, the natural logarithm of the remaining concentration of this compound is plotted against time; a linear relationship is indicative of a first-order process.[7]

Conclusion

This technical guide has outlined a comprehensive framework for the systematic evaluation of the aqueous solubility and stability of this compound. While existing data suggests high water solubility, it is imperative that quantitative studies are conducted under conditions relevant to specific applications. A rigorous approach to forced degradation studies, in conjunction with the development of a validated, stability-indicating HPLC method, is crucial for a thorough understanding of its degradation profile. This knowledge is fundamental to ensuring the quality, safety, and efficacy of this compound in its intended pharmaceutical and chemical applications.

References

Sources

1,4-Anhydro-d-mannitol: A Technical Guide to its Role as a Carbohydrate Metabolism Regulator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Anhydro Sugars in Metabolic Regulation

Anhydro sugars, intramolecular ethers of monosaccharides, represent a class of compounds with significant potential to modulate carbohydrate metabolism. By mimicking the structure of natural sugars, these molecules can interact with key metabolic enzymes, often with inhibitory or activating effects. This technical guide focuses on 1,4-Anhydro-d-mannitol, a compound identified as a regulator of carbohydrate metabolism, with a specific focus on its potential to inhibit gluconeogenesis.[1][2]

Due to a notable gap in the primary literature detailing the specific molecular mechanisms of this compound, this guide will also draw upon the extensively studied isomer, 2,5-anhydro-D-mannitol, as a comparative model. The well-documented effects of the 2,5-isomer on key metabolic enzymes provide a valuable framework for hypothesizing the potential mechanisms of action for this compound and for designing future research in this area.

This compound: An Inhibitor of Gluconeogenesis

This compound has been identified as a carbohydrate metabolism regulator that inhibits gluconeogenesis from substrates such as lactate and pyruvate, which enter the pathway at the level of triose phosphates.[1] Gluconeogenesis is a critical metabolic pathway for maintaining blood glucose levels during fasting; however, its excessive activity is a key contributor to hyperglycemia in type 2 diabetes.[3] The ability to inhibit this pathway makes compounds like this compound promising candidates for further investigation as potential therapeutic agents.

While the precise molecular targets of this compound are not yet fully elucidated in publicly available literature, the established mechanism of its isomer, 2,5-anhydro-D-mannitol, offers a compelling hypothesis.

A Mechanistic Analogy: The Case of 2,5-Anhydro-D-mannitol

The metabolic effects of 2,5-anhydro-D-mannitol are well-documented and are primarily mediated through its phosphorylation products.[4][5][6] This mechanism provides a strong basis for proposing a similar mode of action for this compound.

The Phosphorylation Pathway of 2,5-Anhydro-D-mannitol

Upon entering the cell, 2,5-anhydro-D-mannitol is phosphorylated by kinases such as fructokinase or hexokinase to form 2,5-anhydro-D-mannitol-1-phosphate.[4] This monophosphate can be further phosphorylated by phosphofructokinase-1 (PFK-1) to yield 2,5-anhydro-D-mannitol-1,6-bisphosphate.[4][5]

G 2,5-Anhydro-D-mannitol 2,5-Anhydro-D-mannitol 2,5-Anhydro-D-mannitol-1-P 2,5-Anhydro-D-mannitol-1-P 2,5-Anhydro-D-mannitol->2,5-Anhydro-D-mannitol-1-P Hexokinase / Fructokinase 2,5-Anhydro-D-mannitol-1,6-BP 2,5-Anhydro-D-mannitol-1,6-BP 2,5-Anhydro-D-mannitol-1-P->2,5-Anhydro-D-mannitol-1,6-BP Phosphofructokinase-1

Caption: Phosphorylation of 2,5-Anhydro-D-mannitol.

These phosphorylated derivatives are the active forms of the molecule that interact with key enzymes of glycolysis and gluconeogenesis.

Key Enzymatic Targets of 2,5-Anhydro-D-mannitol Phosphates
  • Fructose-1,6-bisphosphatase (FBPase): This is a rate-limiting enzyme in gluconeogenesis. 2,5-anhydro-D-mannitol-1,6-bisphosphate is a potent competitive inhibitor of FBPase.[4] This inhibition directly curtails the production of glucose from gluconeogenic precursors.

  • Pyruvate Kinase: In contrast to its effect on gluconeogenesis, 2,5-anhydro-D-mannitol-1,6-bisphosphate activates pyruvate kinase, a key regulatory enzyme in glycolysis.[4][5] This activation would further divert metabolic flux away from gluconeogenesis and towards glycolysis.

  • Glycogen Phosphorylase: 2,5-anhydro-D-mannitol-1-phosphate has been shown to inhibit rat liver glycogen phosphorylase, suggesting an additional role in reducing glucose output from glycogenolysis.[4]

Proposed Mechanism of Action for this compound

Based on the established mechanism of its 2,5-isomer, it is highly probable that the metabolic effects of this compound are also mediated by its phosphorylated derivatives.

Hypothesized Pathway:

  • Cellular Uptake: this compound enters the cell.

  • Phosphorylation: It is sequentially phosphorylated by cellular kinases to form this compound-phosphate and subsequently this compound-bisphosphate.

  • Enzyme Inhibition: The phosphorylated forms of this compound likely act as inhibitors of key gluconeogenic enzymes, with fructose-1,6-bisphosphatase being a primary candidate for inhibition.

Caption: Hypothesized mechanism of this compound.

This proposed mechanism provides a clear and testable hypothesis for future research into the specific actions of this compound.

Experimental Protocols for Investigating this compound

To validate the proposed mechanism and fully characterize the effects of this compound, a series of in vitro and in vivo experiments are necessary.

Synthesis and Purification of this compound

A detailed synthesis protocol for 1,4-anhydro-α-D-mannopyranose has been described and may be adapted for this compound.[7] The synthesis involves the base-mediated intramolecular nucleophilic substitution of a protected D-mannopyranosyl chloride, followed by deprotection.[7] Purification can be achieved through chromatographic techniques.

General Steps for Synthesis (adapted from a similar compound):

  • Protection of D-Mannitol: Selectively protect the hydroxyl groups of D-mannitol, leaving the C1 and C4 hydroxyls available for cyclization.

  • Activation of a Hydroxyl Group: Activate one of the hydroxyl groups (e.g., by converting it to a good leaving group like a tosylate or mesylate).

  • Intramolecular Cyclization: Induce intramolecular cyclization through the nucleophilic attack of the other hydroxyl group.

  • Deprotection: Remove the protecting groups to yield this compound.

  • Purification: Purify the final product using column chromatography and characterize using NMR and mass spectrometry.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effects of this compound and its potential phosphorylated derivatives on key enzymes of carbohydrate metabolism.

Protocol for Fructose-1,6-bisphosphatase Inhibition Assay:

  • Enzyme and Substrate Preparation: Obtain purified fructose-1,6-bisphosphatase and prepare a stock solution of its substrate, fructose-1,6-bisphosphate.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound. If investigating phosphorylated derivatives, these would need to be synthesized separately.

  • Assay Reaction: In a microplate format, combine the enzyme, substrate, and varying concentrations of the inhibitor in a suitable buffer.

  • Detection: Measure the rate of product formation (fructose-6-phosphate or inorganic phosphate) over time using a colorimetric or fluorometric method.

  • Data Analysis: Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).

Similar assays can be designed for other key enzymes such as phosphofructokinase-1, pyruvate kinase, and glycogen phosphorylase.

Cell-Based Assays for Gluconeogenesis

Objective: To assess the effect of this compound on gluconeogenesis in a cellular context.

Protocol using Primary Hepatocytes:

  • Cell Culture: Isolate and culture primary hepatocytes from a suitable animal model (e.g., rat).

  • Treatment: Treat the cultured hepatocytes with varying concentrations of this compound.

  • Gluconeogenesis Induction: Induce gluconeogenesis by providing the cells with gluconeogenic precursors such as lactate and pyruvate in a glucose-free medium.

  • Glucose Output Measurement: After a set incubation period, measure the concentration of glucose in the culture medium using a glucose oxidase assay.

  • Metabolite Analysis: Perform metabolomic analysis on cell lysates to measure the levels of key metabolic intermediates (e.g., fructose-1,6-bisphosphate, phosphoenolpyruvate) to identify points of regulation.

In Vivo Studies in Animal Models of Diabetes

Objective: To evaluate the in vivo efficacy of this compound in a disease-relevant animal model.

Protocol using a Diabetic Mouse Model (e.g., db/db mice):

  • Animal Model: Utilize a genetically diabetic mouse model, such as the db/db mouse, which exhibits hyperglycemia and insulin resistance.

  • Drug Administration: Administer this compound to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals following administration.

  • Metabolic Studies: Conduct more detailed metabolic studies, such as glucose tolerance tests and pyruvate tolerance tests, to assess the impact on glucose homeostasis and gluconeogenesis.

  • Tissue Analysis: At the end of the study, collect tissues (e.g., liver) for analysis of enzyme activities and metabolite levels.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: In Vitro Enzyme Inhibition by this compound (Hypothetical Data)

EnzymeIC50 (µM)Mode of Inhibition
Fructose-1,6-bisphosphatase[Value][e.g., Competitive]
Phosphofructokinase-1[Value][e.g., No inhibition]
Pyruvate Kinase[Value][e.g., No effect/Activation]
Glycogen Phosphorylase[Value][e.g., Non-competitive]

Table 2: Effect of this compound on Gluconeogenesis in Primary Hepatocytes (Hypothetical Data)

TreatmentGlucose Output (nmol/mg protein/hr)Intracellular F-1,6-BP (nmol/mg protein)
Vehicle Control[Value][Value]
This compound (10 µM)[Value][Value]
This compound (100 µM)[Value][Value]

Future Directions and Conclusion

The identification of this compound as a carbohydrate metabolism regulator that inhibits gluconeogenesis opens up a promising avenue for research in the field of metabolic diseases. However, the current understanding of its molecular mechanism is limited. The detailed studies on its isomer, 2,5-anhydro-D-mannitol, provide a strong foundation for future investigations.

The immediate research priorities should be:

  • Elucidation of the specific molecular targets of this compound and its phosphorylated derivatives.

  • Direct comparison of the metabolic effects of this compound and 2,5-anhydro-D-mannitol to understand the structure-activity relationship.

  • In-depth preclinical evaluation of this compound in various animal models of type 2 diabetes.

By addressing these key questions, the scientific community can fully assess the therapeutic potential of this compound as a novel agent for the management of hyperglycemia.

References

  • ChemRxiv. (n.d.). The synthesis of 1,4-anhydro-α-D-mannopyranose. Retrieved from [Link]

  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol.
  • PrepChem. (n.d.). Synthesis of 2,5-anhydro-D-mannitol. Retrieved from [Link]

  • Takahashi, M., et al. (2022). In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol. In Vivo, 36(4), 1645-1651.
  • Bunger, R., & Mallet, R. T. (1993). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of biological chemistry, 268(1), 131–137.
  • StudySmarter. (n.d.). Anhydro Sugars: Definition & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of Anhydro Sugars. Retrieved from [Link]

  • Shoda, S., et al. (2018). Chemistry of 1,2-Anhydro Sugars. CHIMIA International Journal for Chemistry, 72(12), 874-881.
  • CHIMIA. (2018). Chemistry of 1,2-Anhydro Sugars. Chimia, 72(12), 874-881.
  • Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1985). Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells. The Journal of biological chemistry, 260(8), 4743–4748.
  • Google Patents. (n.d.). CN1177586A - Preparation method of D-mannitol.
  • ResearchGate. (n.d.). Fig. 6 A±D. Reciprocal effects of 2,5-anhydromannitol on glycolysis and.... Retrieved from [Link]

  • Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1984). Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism. The Journal of biological chemistry, 259(8), 4859–4865.
  • Wade, G. N., & Schneider, J. E. (1992). Effects of the fructose analog, 2,5-anhydro-D-mannitol, on food intake and estrous cyclicity in Syrian hamsters. Physiology & behavior, 52(3), 519–522.
  • Asadi, Y., et al. (2024). Inhibition of hepatic gluconeogenesis in type 2 diabetes by metformin: complementary role of nitric oxide. Medical Gas Research, 14(2), 65-72.
  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences, 80(14), 4301-4305.
  • Asadi, Y., et al. (2024). Inhibition of hepatic gluconeogenesis in type 2 diabetes by metformin: complementary role of nitric oxide. Medical Gas Research, 14(2), 65-72.
  • StatPearls. (2023). Biochemistry, Gluconeogenesis. Retrieved from [Link]

Sources

Potential Therapeutic Applications of 1,4-Anhydro-D-mannitol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Anhydro-D-mannitol, a structurally rigid derivative of D-mannitol, presents a compelling yet underexplored scaffold for therapeutic innovation. While its isomer, 2,5-anhydro-D-mannitol, has been more extensively studied, the unique stereochemical and conformational properties of the 1,4-anhydro variant warrant dedicated investigation. This technical guide synthesizes the available, albeit limited, scientific information on this compound and extrapolates its potential therapeutic applications based on the activities of structurally related anhydro sugars and its parent molecule, D-mannitol. We delve into its putative role as a carbohydrate metabolism regulator, with a focus on the inhibition of gluconeogenesis, and explore its potential as a neuroprotective agent, antioxidant, and chemical chaperone. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a structured overview of the molecule's characteristics, proposed mechanisms of action, and methodologies for its synthesis and biological evaluation. Our aim is to catalyze further research into this promising, yet enigmatic, molecule.

Introduction: The Therapeutic Promise of Anhydro Sugars

Anhydro sugars, intramolecular ethers of monosaccharides, represent a fascinating class of compounds with significant potential in medicinal chemistry. The formation of an anhydro bridge introduces conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability compared to their parent sugars.[1] These attributes make them attractive candidates for the development of novel therapeutics. While various anhydro sugars have been investigated, this compound remains a relatively understudied molecule. This guide aims to bridge this knowledge gap by providing a comprehensive overview of its potential therapeutic applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂O₅[2]
Molecular Weight 164.16 g/mol [2]
CAS Number 7726-97-8[2]
Appearance White Solid[3]
Melting Point 145 °C[2]
Storage Temperature -20°C[3]

Potential Therapeutic Applications

Based on available data for this compound and its structural relatives, several therapeutic avenues can be proposed.

Regulation of Carbohydrate Metabolism: Inhibition of Gluconeogenesis

The most frequently cited potential application of this compound is as a regulator of carbohydrate metabolism, specifically through the inhibition of gluconeogenesis.[3][4] While direct enzymatic studies on the 1,4-isomer are lacking in the reviewed literature, extensive research on its isomer, 2,5-anhydro-D-mannitol, provides a strong basis for a proposed mechanism of action.

Proposed Mechanism of Action:

It is hypothesized that this compound, after cellular uptake, is phosphorylated to its monophosphate and subsequently to its bisphosphate form. These phosphorylated derivatives are proposed to act as mimics of endogenous sugar phosphates, thereby allosterically modulating key enzymes in the gluconeogenic and glycolytic pathways. The proposed inhibitory mechanism is depicted in the following diagram.

gluconeogenesis_inhibition cluster_cell Hepatocyte cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis This compound This compound 1,4-AM-P This compound-Phosphate This compound->1,4-AM-P Phosphorylation 1,4-AM-BP This compound-Bisphosphate 1,4-AM-P->1,4-AM-BP Phosphorylation Pyruvate_Kinase Pyruvate Kinase 1,4-AM-BP->Pyruvate_Kinase Activates FBPase Fructose-1,6-bisphosphatase 1,4-AM-BP->FBPase Inhibits Glucose Glucose FBPase->Glucose Produces

Caption: Proposed mechanism of gluconeogenesis inhibition by this compound.

Causality in Experimental Choices: The investigation into the effects of anhydro sugars on gluconeogenesis stems from the understanding that structural analogues of metabolic intermediates can act as competitive or allosteric inhibitors of enzymes. The choice to study the phosphorylation of these molecules is critical, as the charged phosphate groups often play a key role in enzyme-substrate recognition and binding.

Neuroprotection and Mitigation of Neurodegenerative Diseases

The parent molecule, D-mannitol, is a well-established neuroprotective agent used clinically to reduce intracranial pressure.[5] While its primary mechanism is osmotic, it also possesses antioxidant properties. It is plausible that this compound, with its increased metabolic stability, could offer enhanced or prolonged neuroprotective effects.

Furthermore, studies on related β-(1,4)-D-mannans have shown neuroprotective effects against Aβ peptide toxicity in models of Alzheimer's disease.[1] This suggests that the mannan structure itself may have inherent neuroprotective qualities that could be present in this compound.

Potential Mechanisms:

  • Chemical Chaperone Activity: As a polyol, this compound may function as a chemical chaperone, stabilizing misfolded proteins and preventing their aggregation, a key pathological feature in many neurodegenerative diseases.[6][7][8]

  • Antioxidant Effects: The hydroxyl groups on the mannitol backbone could act as radical scavengers, mitigating oxidative stress, which is a major contributor to neuronal damage.[9]

neuroprotection_workflow cluster_effects cluster_outcomes Neurodegenerative_Disease Neurodegenerative Disease (e.g., Alzheimer's) Protein_Misfolding Protein Misfolding & Aggregation Neurodegenerative_Disease->Protein_Misfolding Oxidative_Stress Oxidative Stress Neurodegenerative_Disease->Oxidative_Stress Neuronal_Protection Neuronal Protection This compound This compound Stabilization Protein Stabilization This compound->Stabilization Chemical Chaperone Radical_Scavenging Radical Scavenging This compound->Radical_Scavenging Antioxidant Stabilization->Protein_Misfolding Inhibits Radical_Scavenging->Oxidative_Stress Reduces synthesis_workflow D-Mannitol D-Mannitol Protected_Mannitol Protected_Mannitol D-Mannitol->Protected_Mannitol Selective Protection Activated_Intermediate Activated_Intermediate Protected_Mannitol->Activated_Intermediate Activation of C4-OH Protected_Anhydro Protected_Anhydro Activated_Intermediate->Protected_Anhydro Intramolecular Cyclization This compound This compound Protected_Anhydro->this compound Deprotection

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Use of 1,4-Anhydro-d-mannitol as a Carbohydrate Metabolism Regulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1,4-Anhydro-d-mannitol in Cellular Metabolism Research

This compound is a sugar alcohol and a structural isomer of mannitol that holds significant promise as a tool for researchers investigating cellular energy metabolism.[1][2] Classified as a carbohydrate metabolism regulator, its primary known biological activity is the inhibition of gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors.[3][4] This property makes it a valuable compound for studying metabolic diseases such as diabetes, where dysregulation of gluconeogenesis is a key pathological feature. Furthermore, its potential to modulate cellular energy status opens avenues for its use in research areas such as oncology, aging, and cellular stress responses.

This guide provides a comprehensive overview of the scientific rationale and practical protocols for utilizing this compound in cell culture experiments. We will delve into its proposed mechanism of action, offer detailed methodologies for its application, and provide guidance on interpreting the resulting data.

Scientific Foundation: The Mechanistic Underpinnings of this compound's Bioactivity

While direct mechanistic studies on this compound are not extensively available, a plausible mechanism of action can be inferred from research on its isomer, 2,5-anhydro-D-mannitol.[5][6] It is hypothesized that this compound, upon cellular uptake, is phosphorylated by intracellular kinases. This phosphorylation would lead to the formation of this compound phosphates. These modified molecules can then act as allosteric regulators of key enzymes within the glycolytic and gluconeogenic pathways.

Specifically, the phosphorylated anhydro-mannitol is thought to:

  • Inhibit Fructose-1,6-bisphosphatase (FBPase): FBPase is a critical rate-limiting enzyme in the gluconeogenesis pathway. Its inhibition would directly block the production of glucose.[5]

  • Activate Pyruvate Kinase (PK): Pyruvate kinase catalyzes the final step of glycolysis. Its activation would drive the metabolic flux towards pyruvate formation and away from gluconeogenesis.[5]

This dual action on FBPase and PK effectively shifts the metabolic balance from glucose synthesis to glucose breakdown, leading to a net reduction in cellular glucose output.

Additionally, a selenium-containing analog, 1,4-Anhydro-4-seleno-d-talitol (SeTal), has demonstrated potent antioxidant properties by scavenging superoxide radicals and protecting against high glucose-induced endothelial dysfunction.[7][8] This suggests that this compound may also possess antioxidant capabilities, a hypothesis that warrants further investigation.

Hypothesized Mechanism of Action

Metabolic_Regulation_by_1_4_Anhydro_d_mannitol cluster_cell Hepatocyte This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Phosphorylation Phosphorylation Cellular Uptake->Phosphorylation This compound-P This compound-P Phosphorylation->this compound-P Fructose-1,6-bisphosphatase Fructose-1,6-bisphosphatase This compound-P->Fructose-1,6-bisphosphatase Inhibition Pyruvate Kinase Pyruvate Kinase This compound-P->Pyruvate Kinase Activation Gluconeogenesis Gluconeogenesis Fructose-1,6-bisphosphatase->Gluconeogenesis Catalyzes Glycolysis Glycolysis Pyruvate Kinase->Glycolysis Catalyzes Glucose Glucose Gluconeogenesis->Glucose Produces

Caption: Hypothesized mechanism of this compound in hepatocytes.

Experimental Protocols: A Step-by-Step Guide

This section outlines a general protocol for assessing the effect of this compound on gluconeogenesis in cultured hepatocytes. This protocol can be adapted for various hepatocyte cell lines (e.g., HepG2, H4IIE) or primary hepatocytes.[9][10]

I. Reagent Preparation and Handling
  • This compound Stock Solution:

    • This compound is a white, crystalline powder with high water solubility.[2]

    • Prepare a sterile stock solution (e.g., 100 mM) by dissolving the powder in serum-free cell culture medium or sterile phosphate-buffered saline (PBS).

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C for long-term storage.[4] For short-term use, it can be stored at 4°C.

  • Cell Culture Media:

    • Use appropriate growth medium for your chosen cell line (e.g., DMEM for HepG2).

    • For the gluconeogenesis assay, prepare a glucose-free DMEM supplemented with gluconeogenic substrates: 10 mM sodium lactate and 1 mM sodium pyruvate.[9][10]

II. Experimental Workflow: Assessing Inhibition of Gluconeogenesis

Gluconeogenesis_Inhibition_Workflow A 1. Seed Hepatocytes B 2. Culture to Confluency A->B C 3. Serum Starvation B->C D 4. Wash with PBS C->D E 5. Add Glucose-Free Medium + Lactate/Pyruvate D->E F 6. Add this compound (Varying Concentrations) E->F G 7. Incubate (e.g., 6 hours) F->G H 8. Collect Supernatant G->H I 9. Measure Glucose Concentration H->I J 10. Assess Cell Viability H->J K 11. Data Analysis (IC50) I->K

Caption: Experimental workflow for the gluconeogenesis inhibition assay.

III. Detailed Step-by-Step Methodology
  • Cell Seeding: Seed hepatocytes (e.g., HepG2) in 24-well plates at a density that will result in a confluent monolayer at the time of the experiment.

  • Cell Culture: Culture the cells in their standard growth medium until they reach approximately 80-90% confluency.

  • Serum Starvation: The day before the experiment, replace the growth medium with a serum-free medium and incubate overnight. This step helps to synchronize the cells and reduce basal glucose levels.

  • Washing: Gently wash the cell monolayer twice with sterile PBS to remove any residual glucose.

  • Substrate Addition: Add glucose-free DMEM supplemented with 10 mM sodium lactate and 1 mM sodium pyruvate to each well.[9][10]

  • Treatment: Add varying concentrations of this compound to the wells. It is recommended to perform a dose-response experiment with concentrations ranging from micromolar to low millimolar (e.g., 1 µM to 5 mM). A vehicle control (medium or PBS) should be included.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for a defined period (e.g., 6 hours).[9]

  • Supernatant Collection: Carefully collect the supernatant from each well for glucose measurement.

  • Glucose Measurement: Measure the glucose concentration in the collected supernatants using a commercially available glucose oxidase assay kit.

  • Cell Viability Assessment: After collecting the supernatant, assess cell viability in the wells using a standard method such as the MTT assay or Trypan Blue exclusion to ensure that the observed effects are not due to cytotoxicity. A study on a related compound suggests that concentrations up to 1 mM are generally not cytotoxic to HepG2 cells.[7][8]

  • Data Analysis: Normalize the glucose production in the treated wells to the vehicle control. Plot the percentage of inhibition against the concentration of this compound and determine the half-maximal inhibitory concentration (IC₅₀).

Data Interpretation and Expected Outcomes

A successful experiment will demonstrate a dose-dependent decrease in glucose production in the supernatant of cells treated with this compound. The cell viability assay should confirm that the reduction in glucose is not a result of cell death.

Parameter Expected Outcome with Increasing this compound Concentration Rationale
Glucose Concentration in Supernatant DecreaseInhibition of gluconeogenesis.
Cell Viability No significant change (at non-toxic concentrations)The effect is metabolic, not cytotoxic.
IC₅₀ Value Can be calculated from the dose-response curveQuantifies the potency of the inhibitory effect.

Troubleshooting Common Issues

Problem Possible Cause Solution
No inhibition of glucose production - Inactive compound.- Insufficient concentration.- Cell line not responsive.- Verify the integrity of the this compound.- Increase the concentration range.- Use a different hepatocyte cell line or primary hepatocytes.
High variability between replicates - Inconsistent cell seeding.- Pipetting errors.- Ensure even cell distribution when seeding.- Use calibrated pipettes and careful technique.
Decreased cell viability - Cytotoxicity of the compound at high concentrations.- Lower the concentration range.- Reduce the incubation time.

Safety and Handling

This compound is intended for research use only.[11] Standard laboratory safety precautions should be followed. It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling the compound. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a promising research tool for investigating cellular metabolism, particularly the pathway of gluconeogenesis. The protocols outlined in this application note provide a solid foundation for researchers to explore its biological effects in a cell culture setting. By carefully designing and executing these experiments, scientists can gain valuable insights into the regulation of carbohydrate metabolism and its role in various physiological and pathological states.

References

  • Bio-protocol. (n.d.). Glucose Production Assay in Primary Mouse Hepatocytes. Retrieved from [Link]

  • Fujita, H., et al. (2009). Establishment and characterization of a novel method for evaluating gluconeogenesis using hepatic cell lines, H4IIE and HepG2. Archives of Biochemistry and Biophysics, 491(1-2), 46-52.
  • Hanson, R. L., & Lardy, H. A. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. Journal of Biological Chemistry, 259(1), 218-224.
  • Rawson, N. E., Ji, H., & Friedman, M. I. (2003). 2,5-Anhydro-D-mannitol increases hepatocyte calcium: implications for a hepatic hunger stimulus. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1642(1-2), 59-66.
  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences, 80(14), 4301-4305.
  • Di Vito, R., et al. (2023). Genotoxicity assessment of 1,4-anhydro-4-seleno-D-talitol (SeTal) in human liver HepG2 and HepaRG cells. Toxicology, 499, 153663.
  • Ng, K. W., et al. (2017). 1,4-Anhydro-4-seleno-d-talitol (SeTal) protects endothelial function in the mouse aorta by scavenging superoxide radicals under conditions of acute oxidative stress. Biochemical Pharmacology, 128, 34-45.
  • Stevens, H. C., Covey, T. R., & Dills, W. L. (1985). Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. Biochimica et Biophysica Acta (BBA) - General Subjects, 845(3), 502-506.

Sources

HPLC methods for the analysis and purification of 1,4-Anhydro-d-mannitol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Methods for the Analysis and Purification of 1,4-Anhydro-d-mannitol

Authored by: A Senior Application Scientist

Introduction: The Challenge of Analyzing a Polar, Non-Chromophoric Sugar Alcohol

This compound is a sugar alcohol of significant interest in various research and development sectors, including its use as a carbohydrate metabolism regulator.[1][2] As a small, highly polar, and non-chromophoric molecule, it presents a considerable challenge for conventional reversed-phase high-performance liquid chromatography (HPLC) methods, which are typically designed for non-polar or moderately polar compounds. The lack of a UV-absorbing moiety means that standard UV-Vis detectors, the workhorses of many analytical laboratories, are not suitable for its detection.[3][4]

This application note provides a comprehensive guide to the development of robust HPLC methods for both the analytical determination and the preparative purification of this compound. We will delve into the principles of Hydrophilic Interaction Liquid Chromatography (HILIC) as the most effective separation strategy and explore the application of universal detection techniques, namely Evaporative Light Scattering Detection (ELSD) and Refractive Index (RI) Detection.

Part 1: Analytical Method Development for this compound

The Rationale for Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar analytes like this compound, which show little to no retention on traditional C18 columns, HILIC is the separation mode of choice.[5][6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent.[8] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention. As the aqueous component of the mobile phase is increased, the analytes are eluted in order of increasing hydrophilicity.

Choosing the Right Column and Mobile Phase

Several types of HILIC stationary phases are suitable for the analysis of sugars and sugar alcohols, including underivatized silica, amino, and amide phases.[5][6] For this compound, an amide-based column is often a good starting point as it offers excellent stability and selectivity for polar neutral compounds.[9] The mobile phase typically consists of a gradient of acetonitrile and water. The high percentage of acetonitrile at the beginning of the gradient ensures the retention of the polar analyte, while the increasing water content facilitates its elution.

Detection Strategies for a Non-Chromophoric Analyte

Given that this compound lacks a chromophore, alternative detection methods to UV-Vis are necessary. The two most common choices are the Evaporative Light Scattering Detector (ELSD) and the Refractive Index (RI) detector.

  • Evaporative Light Scattering Detector (ELSD): The ELSD is a universal detector that can be used for any non-volatile analyte.[10][11] The column eluent is nebulized and the solvent is evaporated, leaving behind fine particles of the analyte which are then detected by light scattering.[3] A key advantage of ELSD is its compatibility with gradient elution, making it ideal for HILIC methods.[12]

  • Refractive Index (RI) Detector: The RI detector is another universal detector that measures the difference in the refractive index between the column eluent and the pure mobile phase.[4][13] While it is a robust and reliable detector for sugar analysis, it is highly sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, limiting its use to isocratic separations.[14]

For the analytical method development of this compound, the ELSD is the preferred detector due to its gradient compatibility, which is crucial for optimizing the separation in HILIC mode.

Analytical Workflow Diagram

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_hplc HILIC-ELSD Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase A filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto HILIC Column filter->inject separate Gradient Elution (ACN/H2O) inject->separate detect ELSD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Analytical workflow for this compound.

Detailed Analytical HPLC Protocol

This protocol provides a starting point for the analysis of this compound and should be optimized for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.
  • Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
  • Vortex to ensure complete dissolution.
  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

ParameterSetting
Column Amide HILIC Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 80% A to 50% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

3. ELSD Conditions:

ParameterSetting
Nebulizer Temperature 40 °C
Evaporator Temperature 60 °C
Gas Flow (Nitrogen) 1.5 L/min

Part 2: Preparative HPLC for the Purification of this compound

Scaling Up from Analytical to Preparative Separation

The objective of preparative HPLC is to isolate and purify a compound of interest.[15][16] The analytical method developed in Part 1 can be scaled up for this purpose. The key considerations for scaling up are:

  • Column Dimensions: A larger diameter column is used to accommodate a larger sample load.

  • Flow Rate: The flow rate is increased proportionally to the cross-sectional area of the preparative column.

  • Sample Loading: The amount of sample injected is significantly increased to maximize yield. Overloading studies on the analytical column can help determine the maximum sample load for the preparative column.[17]

  • Fraction Collection: A fraction collector is used to collect the eluent containing the purified this compound.

Purification Workflow Diagram

Purification Workflow for this compound cluster_prep Sample Preparation cluster_hplc Preparative HILIC cluster_post Post-Purification dissolve Dissolve Crude Sample in Mobile Phase A concentrate Concentrate Sample Solution dissolve->concentrate inject Inject onto Preparative HILIC Column concentrate->inject separate Gradient Elution inject->separate collect Fraction Collection separate->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate

Caption: Purification workflow for this compound.

Detailed Preparative HPLC Protocol

This protocol is an example and should be adapted based on the specific purification goals and available instrumentation.

1. Sample Preparation:

  • Dissolve the crude this compound sample in the initial mobile phase composition. The concentration will depend on the solubility and the desired loading amount.
  • Ensure the sample is fully dissolved. Sonication may be required.
  • Filter the solution to remove any particulate matter.

2. Preparative HPLC Conditions:

ParameterSetting
Column Preparative Amide HILIC Column (e.g., 21.2 x 150 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 80% A to 50% A over 20 minutes
Flow Rate 20 mL/min
Injection Volume 1-5 mL (depending on concentration and loading study results)

3. Fraction Collection:

  • Set the fraction collector to trigger based on the detector signal (e.g., peak height or slope).
  • Collect the eluent corresponding to the this compound peak into separate tubes.

4. Post-Purification Analysis:

  • Analyze a small aliquot of each collected fraction using the analytical HPLC method described in Part 1 to confirm purity.
  • Pool the fractions that meet the desired purity specifications.
  • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound.

Conclusion

The analysis and purification of this compound can be successfully achieved using HILIC-based HPLC methods. The selection of an appropriate HILIC stationary phase, coupled with a universal detector such as an ELSD, allows for robust and reliable analytical determination. Furthermore, the analytical method can be effectively scaled up to a preparative scale for the isolation of high-purity material. The protocols provided in this application note serve as a solid foundation for researchers, scientists, and drug development professionals working with this and other challenging polar, non-chromophoric compounds.

References
  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

  • Knauer. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Wang, J., Li, X., Chen, L., & Li, X. (2021). Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars. Food Chemistry, 365, 130514.
  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Benvenuti, M. E., & Burgess, J. (n.d.). Determination of Food Sugars in Fruit Juice Using Refractive Index Detection and BEH Amide Column Chemistry.
  • Lucent, D., & Abballe, F. (2010). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
  • Taylor & Francis. (n.d.). Evaporative light scattering detector – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Mikami, H., & Ishida, Y. (n.d.).
  • Younglin. (n.d.). Determination of Sugars by ChroZen HPLC (Refractive Index Detector).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,4-Anhydro-D-glucitol distearate on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mannitol. Retrieved from [Link]

  • Agilent. (n.d.).
  • ResearchGate. (n.d.). HPLC results of D-mannitol as-received and kept for different times at.... Retrieved from [Link]

  • Shrivastava, A., et al. (n.d.). Characteristics and analytical methods of Mannitol: An update.
  • University of Warwick. (n.d.).
  • PubMed Central. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC.
  • International Science Community Association. (2013).

Sources

Application Notes & Protocols: Leveraging 1,4-Anhydro-d-mannitol for the Elucidation of Sugar Transport Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Sugar Transport and the Need for Precise Probes

The transport of monosaccharides across the plasma membrane is a fundamental biological process, critical for cellular energy metabolism, signaling, and homeostasis. This vital function is mediated by two major families of membrane-bound proteins: the facilitative glucose transporters (GLUT or SLC2A family) and the sodium-dependent glucose cotransporters (SGLT or SLC5A family).[1][2][3] The GLUT family facilitates the movement of sugars down their concentration gradient, while SGLTs utilize the sodium gradient to drive sugar transport into cells, often against a concentration gradient.[2][4]

Given their central role in physiology, aberrant function or expression of these transporters is implicated in numerous diseases, including metabolic disorders like diabetes and various cancers that exhibit upregulated glucose uptake.[5][6] Consequently, sugar transporters are significant targets for therapeutic intervention and diagnostic imaging.

To dissect the intricate mechanisms of these transporters—their kinetics, substrate specificity, and regulation—researchers require specialized molecular tools. An ideal probe is a molecule that interacts with the transporter but is not subsequently metabolized by the cell. This resistance to metabolism prevents the compound from entering downstream pathways, ensuring that its accumulation is a direct measure of transport activity.[7] Non-metabolizable sugar analogs, such as 3-O-methyl-D-glucopyranoside, have historically served this purpose.[8] This guide focuses on 1,4-Anhydro-d-mannitol , a sugar alcohol and carbohydrate metabolism regulator, detailing its application as a tool to investigate and characterize sugar transport phenomena.[9][10]

Section 1: this compound - A Profile of a Molecular Probe

This compound is a structural analog of monosaccharides, belonging to the alditol group of sugar alcohols.[11] Its key feature is an internal anhydro bridge between carbons 1 and 4, which locks the molecule into a specific furanose-like ring structure. This structural rigidity, combined with its resistance to metabolic processing within the cell, makes it a valuable instrument for studying transporter interactions.

Physicochemical Properties

A thorough understanding of the probe's properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₆H₁₂O₅[11][12]
Molecular Weight 164.16 g/mol [11][12]
Appearance White Solid[13]
Melting Point 145 °C[11]
Solubility Soluble in Water, DMSO, Methanol[14]
Storage Temperature <-15°C[11]
CAS Number 7726-97-8[9][11][13]
Mechanism of Action in Transport Studies

As a sugar analog, this compound is hypothesized to act as a competitive inhibitor of sugar transporters. It is designed to bind to the substrate recognition site of transporters that would typically bind hexoses like glucose or fructose. By occupying the binding site, it prevents the native substrate from being transported. Since it is poorly metabolized, its effect is primarily localized to the membrane transport event, making it an excellent tool to isolate and study this specific step.[7] While its isomer, 2,5-anhydro-D-mannitol, is well-documented as an inhibitor of gluconeogenesis and glycogenolysis[15][16][17], this compound is broadly classified as a carbohydrate metabolism regulator, allowing for its application in studying the initial step of sugar uptake.[9][10][13]

Why Choose this compound? The Self-Validating System

Using a non-metabolizable analog like this compound creates a self-validating experimental system. The primary assumption is that any observed intracellular accumulation or inhibitory effect is a direct consequence of its interaction with a membrane transporter. This removes the confounding variables of downstream metabolic events, such as phosphorylation by hexokinase, which can "trap" other analogs inside the cell and affect the measured transport kinetics.[18] This simplifies the kinetic model, allowing for a more direct and accurate assessment of the transporter's affinity (Ki) for the inhibitor.

Section 2: Foundational Protocols for Studying Sugar Transport

The following protocols provide a framework for using this compound to probe sugar transporter function. They are designed to be adapted to specific cell types (e.g., cancer cell lines, primary cells, oocytes expressing a specific transporter) and experimental systems.

Protocol 1: Screening for Inhibition of Sugar Uptake

Objective: To qualitatively determine if this compound inhibits the uptake of a labeled sugar substrate in a specific cell line.

Causality and Principle: This experiment is the first step to establish an interaction. By comparing the uptake of a known transported substrate (e.g., radiolabeled 2-deoxy-D-glucose or a fluorescent analog) in the presence and absence of a high concentration of this compound, we can ascertain if the analog competes for the same transport machinery. A significant reduction in substrate uptake suggests competitive binding.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_exp Experiment cluster_term Termination & Lysis cluster_analysis Analysis p1 Seed cells in multi-well plate p2 Culture to desired confluency (e.g., 80-90%) p1->p2 e1 Wash cells with Krebs-Ringer Buffer (KRB) p2->e1 e2 Pre-incubate: - Control (Buffer) - Test (this compound) e1->e2 e3 Add labeled substrate (e.g., ³H-2-DG) e2->e3 e4 Incubate for a short, defined time e3->e4 t1 Terminate uptake with ice-cold stop buffer e4->t1 t2 Wash cells to remove extracellular substrate t1->t2 t3 Lyse cells t2->t3 a1 Quantify intracellular label (Scintillation counting) t3->a1 a2 Normalize to protein concentration a1->a2 a3 Calculate % Inhibition a2->a3

Caption: Workflow for a competitive sugar uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed the cells of interest (e.g., MCF-7 breast cancer cells, known to express GLUTs[18]) in a 24-well plate and grow to 80-90% confluency.

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Ensure the final solvent concentration in the assay is non-toxic to the cells (typically <0.1%).[19]

    • Prepare a Krebs-Ringer Bicarbonate (KRB) buffer or similar physiological buffer.

    • Prepare a working solution of labeled substrate, such as [³H]-2-deoxy-D-glucose, at a concentration near the known Km for the transporter of interest.

  • Assay Execution:

    • Aspirate the culture medium and wash the cells twice with warm KRB.

    • Add KRB containing either vehicle (control) or a high concentration of this compound (e.g., 100-fold excess of the labeled substrate) to the respective wells. Pre-incubate for 10-15 minutes.

    • Initiate the uptake by adding the labeled substrate to all wells.

    • Incubate for a short, linear uptake period (e.g., 5-10 minutes, to be determined empirically).

  • Termination and Lysis:

    • Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRB containing a known transport inhibitor like phloretin to prevent efflux.[8]

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer a portion of the lysate to a scintillation vial for radioactivity measurement.

    • Use another portion of the lysate to determine the total protein concentration (e.g., via BCA assay) for normalization.

  • Data Analysis:

    • Calculate the uptake rate (e.g., in pmol/mg protein/min).

    • Determine the percent inhibition using the formula: % Inhibition = (1 - (Uptake_test / Uptake_control)) * 100

Protocol 2: Determination of the Inhibitory Constant (Kᵢ)

Objective: To quantitatively measure the binding affinity of this compound for a specific sugar transporter by determining its Kᵢ value.

Causality and Principle: This protocol expands on the first by using a range of inhibitor concentrations to generate a dose-response curve. The concentration that produces 50% inhibition (IC₅₀) is determined from this curve. The IC₅₀ is an apparent affinity that depends on the substrate concentration used. To find the true inhibitory constant (Kᵢ), which reflects the intrinsic affinity of the inhibitor for the transporter, the Cheng-Prusoff equation is applied. This provides a standardized value for comparing the potency of different inhibitors.[18]

Workflow Diagram:

G cluster_prep Preparation cluster_exp Uptake Assay cluster_analysis Data Analysis p1 Prepare serial dilutions of this compound p2 Prepare fixed concentration of labeled substrate ([S]) p1->p2 e2 Incubate cells with varying [Inhibitor] + fixed [S] p2->e2 e1 Seed and culture cells e1->e2 e3 Terminate, lyse, and quantify uptake for each concentration e2->e3 a1 Plot % Inhibition vs. log[Inhibitor] e3->a1 a2 Fit data with a sigmoidal dose-response curve a1->a2 a3 Determine IC₅₀ a2->a3 a4 Calculate Kᵢ using Cheng-Prusoff equation a3->a4

Caption: Workflow for determining the IC₅₀ and Kᵢ of an inhibitor.

Step-by-Step Methodology:

  • Preparation: Follow the steps in Protocol 1, but instead of one high concentration of this compound, prepare a series of dilutions (e.g., 8-10 concentrations spanning several orders of magnitude, centered around the expected IC₅₀).

  • Assay Execution: Run the uptake assay as described previously, with separate wells for each concentration of the inhibitor. Include no-inhibitor (0%) and maximal inhibition (100%) controls.

  • Data Analysis:

    • For each concentration of this compound, calculate the percent inhibition relative to the control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) Where:

      • [S] is the concentration of the labeled substrate used in the assay.

      • Kₘ is the Michaelis constant of the substrate for the transporter (this must be determined in a separate substrate kinetics experiment or obtained from literature).[20]

Protocol 3: Differentiating Between GLUT and SGLT Activity

Objective: To use this compound to help distinguish between Na⁺-dependent (SGLT) and Na⁺-independent (GLUT) sugar transport.

Causality and Principle: The two major sugar transporter families have a key functional difference: SGLTs require a sodium gradient, while GLUTs do not.[1][21] By manipulating the ionic composition of the assay buffer, we can selectively activate or inactivate SGLT-mediated transport. If the inhibitory effect of this compound is only observed in the presence of sodium, it strongly suggests an interaction with an SGLT family member. This can be confirmed using well-characterized inhibitors specific to each family.

Comparative Logic Diagram:

G start Start: Measure Uptake Inhibition by this compound condition_na Is inhibition Na⁺-dependent? start->condition_na path_sglt SGLT Pathway condition_na->path_sglt  Yes path_glut GLUT Pathway condition_na->path_glut  No confirm_sglt Confirm with SGLT inhibitor (e.g., Phlorizin) Expected: Inhibition path_sglt->confirm_sglt confirm_glut Confirm with GLUT inhibitor (e.g., Cytochalasin B) Expected: Inhibition path_glut->confirm_glut result_sglt Conclusion: Target is likely an SGLT confirm_sglt->result_sglt result_glut Conclusion: Target is likely a GLUT confirm_glut->result_glut

Caption: Decision tree for differentiating transporter family targets.

Step-by-Step Methodology:

  • Buffer Preparation:

    • Na⁺-Containing Buffer: Prepare KRB as in the previous protocols.

    • Na⁺-Free Buffer: Prepare an identical buffer where NaCl and NaHCO₃ are replaced with equimolar concentrations of a non-transported cation salt, such as choline chloride and choline bicarbonate.

  • Assay Execution:

    • Perform the inhibition assay (as in Protocol 1 or 2) in parallel using both the Na⁺-containing and Na⁺-free buffers.

    • Control Groups: Include controls for basal uptake (no inhibitor) in both buffer conditions.

    • Test Groups: Include groups with this compound in both buffer conditions.

    • (Optional but Recommended) Confirmatory Groups:

      • In Na⁺-containing buffer, include a group with a known SGLT inhibitor (e.g., phlorizin) to confirm the presence of SGLT activity.[22][23]

      • In Na⁺-free buffer, include a group with a known GLUT inhibitor (e.g., cytochalasin B or specific inhibitors like Glutor) to confirm GLUT activity.[6][24]

  • Data Analysis and Interpretation:

    • Scenario 1 (SGLT Target): Significant sugar uptake and significant inhibition by this compound are observed only in the Na⁺-containing buffer. Little to no uptake or inhibition will be seen in the Na⁺-free buffer.

    • Scenario 2 (GLUT Target): Significant sugar uptake and inhibition by this compound are observed in both Na⁺-containing and Na⁺-free buffers, with similar magnitudes.

    • Scenario 3 (Mixed Population): Inhibition is observed in both conditions but is significantly greater in the Na⁺-containing buffer, suggesting the compound may interact with both transporter types present on the cell, or that the cell expresses both SGLT and GLUT transporters for the given substrate.

Conclusion

This compound serves as a potent and precise tool for the investigation of sugar transport mechanisms. Its structural properties and resistance to metabolism allow researchers to isolate the transport event from subsequent cellular processes. The protocols outlined in this guide provide a systematic approach to screen for inhibitory activity, quantify binding affinity, and differentiate between the major families of sugar transporters. By applying these methodologies, researchers in academic and industrial settings can gain deeper insights into the fundamental biology of nutrient uptake and accelerate the development of novel therapeutics targeting these critical membrane proteins.

References

  • Brandl, M. et al. (2014). A new class of sugar analogues for use in the investigation of sugar transport. PubMed. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Parker, L. M. et al. (1995). Kinetics of Sugar Transport and Phosphorylation Influence Glucose and Fructose Cometabolism by Zymomonas mobilis. PubMed. Available at: [Link]

  • Feng, D. et al. (2018). A new Michaelis–Menten-based kinetic model for transport and phosphorylation of glucose and its analogs in skeletal muscle. PubMed Central. Available at: [Link]

  • Science.gov. (n.d.). nonmetabolizable glucose analog: Topics. Available at: [Link]

  • Solvo Biotechnology. (n.d.). SGLT2 transporter, SGLT2 uptake assay. Available at: [Link]

  • ResearchGate. (n.d.). Mammalian sugar transporter families: GLUT and SGLT. Available at: [Link]

  • Sclafani, A. et al. (2013). Post-oral appetite stimulation by sugars and nonmetabolizable sugar analogs. PubMed. Available at: [Link]

  • Khan, K. M. et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PubMed Central. Available at: [Link]

  • ResearchGate. (2004). The glucose transporter families SGLT and GLUT: molecular basis of normal and aberrant function. Available at: [Link]

  • Wood, I. S. & Trayhurn, P. (2003). Glucose transporters (GLUT and SGLT): expanded families of sugar transport proteins. Unisciel. Available at: [Link]

  • Iancu, C. V. et al. (2015). Inhibition of human GLUT1 and GLUT5 by plant carbohydrate products; insights into transport specificity. PubMed. Available at: [Link]

  • Nagavalli, D. et al. (2023). Pharmaceutical Applications for MANNITOL: An Overview. International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]

  • Deng, D. et al. (2015). GLUT, SGLT, and SWEET: Structural and mechanistic investigations of the glucose transporters. PubMed Central. Available at: [Link]

  • Riquelme, P. T. et al. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. PubMed Central. Available at: [Link]

  • Kumar, A. et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. National Institutes of Health. Available at: [Link]

  • Braymer, H. D. et al. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. PubMed. Available at: [Link]

  • Tordoff, M. G. et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. PubMed. Available at: [Link]

  • Siebeneicher, H. et al. (2016). Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4. PubMed Central. Available at: [Link]

  • Mishra, R. et al. (2022). An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors. Frontiers in Pharmacology. Available at: [Link]

  • Conde, C. et al. (2012). Regulation and coordination of mannitol transport and metabolism as a.... ResearchGate. Available at: [Link]

  • Iancu, C. V. et al. (2013). Crystal structure of a glucose/H+ symporter and its mechanism of action. PubMed. Available at: [Link]

  • Kellett, G. L. & Brot-Laroche, E. (2005). Intestinal sugar transport. PubMed Central. Available at: [Link]

  • Lostao, M. P. et al. (2000). Common mechanisms of inhibition for the Na+/glucose (hSGLT1) and Na+/Cl−/GABA (hGAT1) cotransporters. PubMed Central. Available at: [Link]

  • Riquelme, P. T. et al. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: 1,4-Anhydro-d-mannitol as a Molecular Probe in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Tool for Metabolic Inquiry

In the intricate landscape of metabolic research, the quest for precise tools to dissect cellular pathways is paramount. Molecular probes that can enter cells and report on specific functions without being consumed by the host's primary metabolic machinery are invaluable. 1,4-Anhydro-d-mannitol, a stable sugar alcohol, emerges as a promising candidate for such a role.[1] Unlike its parent molecule, D-mannitol, which is minimally metabolized in humans, the anhydro form possesses unique structural characteristics that lend it to specific enzymatic interactions.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a molecular probe. We will delve into its mechanistic basis, provide detailed protocols for its use in isotopic tracing and enzyme inhibition studies, and outline the necessary analytical methodologies for robust data acquisition and interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7726-97-8[1][4]
Molecular Formula C₆H₁₂O₅[5][6]
Molecular Weight 164.16 g/mol [5][6]
Appearance White Crystalline Solid[4][5]
Melting Point 145-147 °C[1][4]
Solubility Soluble in Water, DMSO, Methanol[4]
Storage Temperature -20°C to 8°C[1][4][5]

Principle of Application: A Tale of Two Metabolisms

The utility of this compound as a molecular probe is founded on two key principles: its presumed metabolic inertia in mammalian host cells and its potential to interact with specific metabolic pathways, such as gluconeogenesis.[5][7]

A. Inert Tracer for Compartmentalized Metabolism: Mammalian cells lack the specific enzymes to readily process many sugar alcohols, including mannitol.[2][8] This characteristic can be exploited in studies of compartmentalized systems, such as a host cell infected with an intracellular pathogen (e.g., bacteria, parasites). The host cell acts as a "black box," making it difficult to distinguish host metabolism from pathogen metabolism.

By introducing an isotopically labeled version of a molecule that is only metabolized by the pathogen, we can specifically trace the pathogen's metabolic activity. This compound, particularly a ¹³C-labeled variant, serves as an ideal tracer in this context. It can be transported into the host cell and subsequently accessed by the pathogen, which may possess unique metabolic capabilities to utilize it. The incorporation of the ¹³C label into the pathogen's downstream metabolites provides a clear and unambiguous signal of its metabolic fluxes.[8]

G cluster_host Host Cell cluster_pathogen Pathogen pathogen_metabolism Metabolic Pathways pathogen_products ¹³C-Labeled Metabolites pathogen_metabolism->pathogen_products Metabolizes Probe analysis LC-MS Analysis pathogen_products->analysis host_metabolism Host Metabolic Machinery (Does Not Metabolize Probe) probe ¹³C-Labeled This compound probe->pathogen_metabolism Uptake

Caption: Conceptual workflow of this compound as a probe for pathogen metabolism.

B. Inhibitor of Carbohydrate Metabolism: Early characterizations suggest that this compound acts as a carbohydrate metabolism regulator, specifically inhibiting gluconeogenesis from substrates like lactate and pyruvate.[5][7] This positions it as a tool to probe the mechanisms of glucose production in the liver. Its structural similarity to intermediates in fructose metabolism suggests it may act as a competitive inhibitor for key enzymes following phosphorylation. This mechanism is more thoroughly documented for its isomer, 2,5-Anhydro-d-mannitol, which is known to be phosphorylated and subsequently inhibit enzymes like fructose-1,6-bisphosphatase.[9] By analogy, this compound can be used to investigate similar control points in gluconeogenesis.

Application I: Isotopic Tracing of Intracellular Pathogen Metabolism

This protocol details the use of ¹³C-labeled this compound to quantify the metabolic activity of an intracellular pathogen within a host macrophage cell line.

Workflow Overview

G A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pathogen Infection (e.g., Salmonella enterica) A->B Seed cells C 3. Isotope Labeling Introduce ¹³C-1,4-Anhydro-d-mannitol B->C Infect at defined MOI D 4. Time-Course Incubation C->D Replace media E 5. Metabolite Extraction (Quench & Lyse) D->E Harvest at t=0, 1, 4, 8 hr F 6. Sample Analysis (LC-MS/MS) E->F Extract polar metabolites G 7. Data Processing (MID Analysis) F->G Acquire spectra H 8. Flux Quantification (Metabolic Modeling) G->H Correct for natural abundance

Caption: Experimental workflow for stable isotope tracing using this compound.

Detailed Step-by-Step Protocol

Materials:

  • Host cell line (e.g., RAW 264.7 macrophages)

  • Intracellular pathogen (e.g., Salmonella enterica)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • [U-¹³C₆]-1,4-Anhydro-d-mannitol (custom synthesis may be required)

  • Phosphate-buffered saline (PBS)

  • Quenching solution: -80°C 80:20 Methanol:Water

  • Lysis buffer: -20°C 80:20 Methanol:Water with internal standards

  • LC-MS grade water and acetonitrile

Procedure:

  • Cell Seeding:

    • Plate RAW 264.7 macrophages in 6-well plates at a density that will achieve ~80% confluency on the day of infection.

    • Incubate overnight at 37°C, 5% CO₂.

    • Rationale: A consistent cell density is crucial for reproducible infection and metabolite measurements.

  • Pathogen Infection:

    • Wash cells twice with warm PBS.

    • Infect cells with the pathogen at a Multiplicity of Infection (MOI) of 10 in serum-free medium.

    • Centrifuge plates at 1000 x g for 5 minutes to synchronize infection.

    • Incubate for 30 minutes.

    • Wash cells three times with warm PBS to remove extracellular bacteria.

    • Add complete medium containing gentamicin (50 µg/mL) to kill any remaining extracellular bacteria and incubate for 1 hour.

  • Isotope Labeling:

    • Prepare labeling medium: complete culture medium containing 1 mM [U-¹³C₆]-1,4-Anhydro-d-mannitol.

    • Remove the gentamicin-containing medium, wash once with PBS, and add 1 mL of the labeling medium to each well.

    • Scientist's Note: The concentration of the probe should be optimized. 1 mM is a starting point; it should be non-toxic to the host cells but sufficient for uptake and metabolism by the pathogen.

  • Time-Course Incubation:

    • Return plates to the incubator. This is your t=0 time point for the labeling phase.

    • Prepare to harvest wells at designated time points (e.g., 1, 4, 8, and 12 hours).

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the medium.

    • Immediately add 1 mL of ice-cold (-80°C) quenching solution to the well to instantly stop all enzymatic activity.

    • Critical Step: Speed is essential to prevent metabolic changes during harvesting.

    • Scrape the cells in the quenching solution and transfer the slurry to a microcentrifuge tube.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 150 µL of -20°C lysis buffer containing internal standards.

    • Vortex vigorously and incubate at -20°C for 20 minutes to ensure complete lysis.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing metabolites) to a new tube for LC-MS analysis.

Data Analysis: LC-MS and Mass Isotopomer Distribution (MID)

The extracted samples are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to measure the mass isotopomer distributions (MIDs) of downstream metabolites, which reflects the incorporation of the ¹³C atoms from the probe.[10]

Table 2: Example LC-MS/MS Parameters for Metabolite Analysis

ParameterSetting
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Mass Spectrometer High-Resolution MS (e.g., Q-TOF or Orbitrap)
Ionization Mode Negative ESI
Scan Mode Full Scan (m/z 70-1000)
Data Analysis Software Software capable of peak integration and natural abundance correction (e.g., El-Maven, IsoCor).

Interpretation: The analysis will reveal mass shifts in metabolites produced by the pathogen. For example, if the pathogen uses the 6-carbon backbone of this compound to synthesize a 3-carbon molecule like pyruvate, you would expect to see a significant increase in the M+3 isotopologue of pyruvate. By tracking these patterns across the metabolic network, you can reconstruct the pathogen's active pathways.[11]

Application II: Probing Gluconeogenesis in Primary Hepatocytes

This protocol describes an in vitro assay to validate and quantify the inhibitory effect of this compound on hepatic gluconeogenesis.

Pathway Context

Gluconeogenesis is the synthesis of glucose from non-carbohydrate precursors such as lactate, pyruvate, and glycerol. Key regulatory enzymes include Pyruvate Carboxylase, PEPCK, and Fructose-1,6-bisphosphatase. This compound is hypothesized to inhibit this pathway, likely at the level of fructose metabolism regulation.

G Lactate Lactate / Pyruvate OAA Oxaloacetate Lactate->OAA PEP Phosphoenolpyruvate OAA->PEP G3P Glyceraldehyde-3-P PEP->G3P FBP Fructose-1,6-bisphosphate G3P->FBP F6P Fructose-6-P FBP->F6P G6P Glucose-6-P F6P->G6P Glucose Glucose G6P->Glucose Probe This compound Probe->Inhibition Inhibition->FBP Potential Inhibition Point

Caption: Simplified gluconeogenic pathway with the hypothesized inhibition point.

Protocol: Hepatocyte Glucose Production Assay

Materials:

  • Primary hepatocytes (e.g., isolated from mouse liver)

  • Hepatocyte culture medium

  • Glucose production buffer (glucose-free DMEM, no phenol red, supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)

  • This compound

  • Commercial glucose assay kit (e.g., glucose oxidase-based)

Procedure:

  • Hepatocyte Plating: Plate isolated primary hepatocytes on collagen-coated 12-well plates and allow them to attach for 4-6 hours.

  • Pre-incubation: Wash cells with PBS and incubate in serum-free medium overnight.

  • Inhibition Assay:

    • Wash cells twice with PBS.

    • Add 500 µL of glucose production buffer to each well.

    • Add this compound to achieve final concentrations ranging from 0 µM (control) to 1000 µM.

    • Scientist's Note: A dose-response curve is essential to determine the potency (e.g., IC₅₀) of the inhibition.

    • Incubate at 37°C for 3 hours.

  • Glucose Measurement:

    • Collect the supernatant (medium) from each well.

    • Measure the glucose concentration in the medium using a commercial glucose assay kit according to the manufacturer's instructions.

  • Data Normalization:

    • After collecting the medium, lyse the cells in the wells and measure total protein content (e.g., using a BCA assay).

    • Normalize the glucose production rate to the total protein content in each well (e.g., µmol glucose / mg protein / hour).

Expected Outcome: If this compound inhibits gluconeogenesis, you will observe a dose-dependent decrease in the amount of glucose released into the medium compared to the untreated control. This provides direct functional evidence of its role as a metabolic regulator.

Conclusion and Future Directions

This compound represents a versatile and powerful molecular probe for metabolic research. Its utility in dissecting compartmentalized metabolism through isotopic labeling offers a significant advantage in host-pathogen studies. Furthermore, its potential as an inhibitor of gluconeogenesis provides a tool for investigating hepatic glucose control and related diseases like diabetes. Future work should focus on synthesizing a wider range of isotopically labeled versions (e.g., ²H, ¹⁵N) and further elucidating its precise molecular targets to expand its application in the ever-evolving field of metabolomics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Eisengrein, S., et al. (2019). Spatial-fluxomics provides a subcellular-compartmentalized view of reductive glutamine metabolism in cancer cells. ResearchGate. Retrieved from [Link]

  • Sjoholm, A., et al. (1995). Effects of GLP-1 and 2,5-anhydro-D-mannitol on insulin secretion and plasma glucose in mice. American Journal of Physiology-Endocrinology and Metabolism, 268(3), E440-E445. Retrieved from [Link]

  • Gray, G. R., et al. (1984). Synthesis and Mass Spectra of the Partially Methylated and Partially Ethylated anhydro-D-mannitol Acetates Derived by Reductive Cleavage of Permethylated and Perethylated Saccharomyces Cerevisiae D-mannans. Carbohydrate Research, 129, 87-97. Retrieved from [Link]

  • Cascella, M., & Basit, H. (2024). Mannitol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Hanson, R. L., et al. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. Journal of Biological Chemistry, 259(1), 218-223. Retrieved from [Link]

  • Saklayen, M. G. (2018). The Global Epidemic of the Metabolic Syndrome. Current Hypertension Reports, 20(2), 12. Retrieved from [Link]

  • Bhinder, M., & Cassel, S. L. (2015). Isotope Enhanced Approaches in Metabolomics. Current Metabolomics, 3(2), 108-117. Retrieved from [Link]

  • Yamanouchi, T., et al. (1992). Plasma 1,5-anhydro-D-glucitol as new clinical marker of glycemic control in NIDDM patients. Diabetes, 41(6), 733-739. Retrieved from [Link]

  • Bartl, J., et al. (2021). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. Nature Methods, 18(11), 1361-1368. Retrieved from [Link]

  • Tordoff, M. G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153. Retrieved from [Link]

  • Buescher, J. M., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology, 34, 230-238. Retrieved from [Link]

  • Younathan, E. S., et al. (1982). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical Biochemistry, 120(1), 12-16. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Assessing the Effects of 1,4-Anhydro-d-mannitol on Hepatic Gluconeogenesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of Targeting Gluconeogenesis

Gluconeogenesis, the metabolic pathway responsible for de novo glucose synthesis from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis, particularly during periods of fasting or intense exercise.[1] The liver is the primary site of gluconeogenesis in humans.[1] Dysregulation of this pathway, leading to excessive hepatic glucose production, is a key pathophysiological feature of type 2 diabetes. Therefore, identifying and characterizing novel inhibitors of gluconeogenesis is a promising therapeutic strategy.

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the effects of 1,4-Anhydro-d-mannitol, a fructose analog, on hepatic gluconeogenesis. Previous studies have indicated that a similar compound, 2,5-anhydro-D-mannitol, inhibits gluconeogenesis in isolated rat hepatocytes.[2][3] This guide outlines a logical progression of experiments, from initial in vitro screening to more complex in vivo validation, to thoroughly characterize the mechanism and efficacy of this compound.

The experimental design emphasizes a multi-faceted approach, combining direct measurements of glucose production with analyses of key regulatory enzymes and signaling pathways. This ensures a robust and well-validated assessment of the compound's potential as a modulator of hepatic glucose metabolism.

I. Experimental Design Philosophy: A Multi-tiered Approach

A tiered approach is essential for a comprehensive and resource-efficient evaluation of this compound. This strategy begins with high-throughput amenable in vitro assays to establish proof-of-concept and determine dose-response relationships. Promising findings are then validated in more physiologically relevant primary cell models before moving to whole-organism in vivo studies.

Core Principles of the Experimental Workflow:
  • Start Broad, Then Focus: Initial experiments will assess the overall effect of this compound on hepatic glucose production. Subsequent investigations will delve into the specific molecular mechanisms.

  • Appropriate Model Selection: The choice of experimental model is critical. We will begin with the immortalized human hepatoma cell line, HepG2, for initial screening, followed by primary hepatocytes for more physiologically relevant data.[4][5] Finally, a rodent model will be used for in vivo validation.

  • Integrated Data Analysis: A holistic understanding will be achieved by integrating data from various assays, including metabolic flux, enzyme activity, and protein expression.

Experimental Workflow Overall Experimental Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Validation HepG2 Screening HepG2 Screening Primary Hepatocyte Validation Primary Hepatocyte Validation HepG2 Screening->Primary Hepatocyte Validation Promising Results Mechanism of Action Studies Mechanism of Action Studies Primary Hepatocyte Validation->Mechanism of Action Studies Rodent Model Selection Rodent Model Selection Mechanism of Action Studies->Rodent Model Selection Confirmed Mechanism Pyruvate Tolerance Test Pyruvate Tolerance Test Rodent Model Selection->Pyruvate Tolerance Test Ex Vivo Analysis Ex Vivo Analysis Pyruvate Tolerance Test->Ex Vivo Analysis

Figure 1: A tiered experimental workflow for assessing this compound.

II. In Vitro Assessment: From Cell Lines to Primary Hepatocytes

The initial phase focuses on characterizing the effects of this compound in controlled cellular environments.

A. Initial Screening in HepG2 Cells

The human hepatoma cell line, HepG2, provides a readily available and reproducible model for initial screening and dose-response studies.[4]

Protocol 1: Glucose Production Assay in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in Minimum Eagle's Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6]

  • Seeding: Seed cells in 24-well plates and allow them to reach 70-80% confluency.[6]

  • Starvation: Wash cells with phosphate-buffered saline (PBS) and then starve in serum-free, glucose-free DMEM for 12-24 hours.[6][7]

  • Treatment: Replace the starvation medium with glucose production buffer (glucose-free DMEM without phenol red, supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate) containing various concentrations of this compound (e.g., 0.1 µM to 100 µM).[6][8] Include a vehicle control (e.g., DMSO or saline) and a positive control inhibitor of gluconeogenesis (e.g., metformin).

  • Incubation: Incubate the cells for 3-6 hours at 37°C.[6][8]

  • Glucose Measurement: Collect the supernatant and measure the glucose concentration using a commercially available colorimetric glucose oxidase assay kit.[6][8]

  • Normalization: Lyse the cells and determine the total protein concentration using a BCA assay to normalize the glucose production values.[6]

Table 1: Expected Dose-Dependent Inhibition of Glucose Production in HepG2 Cells

This compound (µM)Expected % Inhibition of Glucose Production (Mean ± SD)
0 (Vehicle)0 ± 5
0.110 ± 7
125 ± 10
1050 ± 12
10075 ± 15
B. Validation in Primary Human Hepatocytes

Primary human hepatocytes are considered the "gold standard" for in vitro liver studies as they more accurately reflect in vivo physiology.[9]

Protocol 2: Glucose Production Assay in Primary Human Hepatocytes

This protocol is similar to that for HepG2 cells but with some modifications.

  • Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to recover according to the supplier's instructions.[9]

  • Starvation and Treatment: The starvation and treatment steps are analogous to the HepG2 protocol.[8][10] It is crucial to use hepatocytes from multiple donors to account for genetic variability.[9]

  • Data Analysis: Analyze and normalize the data as described for HepG2 cells.

C. Elucidating the Mechanism of Action

Once the inhibitory effect of this compound on gluconeogenesis is confirmed, the next step is to investigate its molecular mechanism. Key enzymes in the gluconeogenic pathway include Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[11][12][13]

Protocol 3: Western Blot Analysis of PEPCK and G6Pase Expression

  • Cell Treatment: Treat HepG2 cells or primary hepatocytes with an effective concentration of this compound (determined from the dose-response studies) for a suitable duration (e.g., 24 hours).[12]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[13]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against PEPCK, G6Pase, and a loading control (e.g., β-actin or GAPDH).[12][13] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[15] Normalize the expression of PEPCK and G6Pase to the loading control.

Gluconeogenesis Pathway Potential Inhibition of Gluconeogenesis by this compound Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Phosphoenolpyruvate Phosphoenolpyruvate Oxaloacetate->Phosphoenolpyruvate Pyruvate Carboxylase Oxaloacetate->Phosphoenolpyruvate PEPCK ... ... Phosphoenolpyruvate->... Multiple Steps Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate ...->Fructose-1,6-bisphosphate Multiple Steps Fructose-6-phosphate Fructose-6-phosphate Fructose-1,6-bisphosphate->Fructose-6-phosphate Fructose-1,6-bisphosphatase Glucose-6-phosphate Glucose-6-phosphate Fructose-6-phosphate->Glucose-6-phosphate Phosphoglucoisomerase Glucose Glucose Glucose-6-phosphate->Glucose G6Pase This compound This compound PEPCK PEPCK This compound->PEPCK Inhibition? G6Pase G6Pase This compound->G6Pase Inhibition?

Figure 2: Hypothesized mechanism of this compound action on gluconeogenesis.

Protocol 4: Gluconeogenic Enzyme Activity Assays

To determine if this compound directly inhibits the catalytic activity of PEPCK and G6Pase, commercially available enzyme activity assay kits can be utilized according to the manufacturer's instructions.

III. In Vivo Validation: Assessing Systemic Effects

In vivo studies are crucial to confirm the in vitro findings and to assess the overall physiological effects of this compound.

A. Animal Model and Dosing

A suitable rodent model, such as C57BL/6J mice, will be used. The dosage of this compound will be determined based on the in vitro effective concentrations and allometric scaling. The compound can be administered via oral gavage or intraperitoneal (i.p.) injection.

B. Pyruvate Tolerance Test (PTT)

The PTT is a standard method to assess the rate of hepatic gluconeogenesis in vivo.[16][17][18][19][20]

Protocol 5: Pyruvate Tolerance Test

  • Fasting: Fast the mice overnight (approximately 15-16 hours) with free access to water.[18]

  • Baseline Glucose: Measure baseline blood glucose levels from the tail vein.

  • Compound Administration: Administer this compound or vehicle to the respective groups of mice.

  • Pyruvate Injection: After a predetermined time (e.g., 30-60 minutes) to allow for compound absorption and distribution, inject a bolus of sodium pyruvate (e.g., 2 g/kg body weight) intraperitoneally.[17]

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-pyruvate injection.[17][18]

  • Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to quantify the gluconeogenic response.[18]

Table 2: Expected Outcome of Pyruvate Tolerance Test

Treatment GroupExpected Blood Glucose Peak (mg/dL)Expected AUC (mg/dL * min)
Vehicle250 ± 3015000 ± 2000
This compound180 ± 2510000 ± 1500

digraph "InVivo_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vivo Experimental Workflow"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Fasting" -> "Baseline Glucose Measurement" -> "Compound Administration" -> "Pyruvate Injection" -> "Serial Blood Glucose Monitoring" -> "Data Analysis (AUC)";

"Fasting" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Compound Administration" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pyruvate Injection" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data Analysis (AUC)" [fillcolor="#FBBC05", fontcolor="#202124"]; }

Figure 3: Workflow for the in vivo Pyruvate Tolerance Test.

C. Ex Vivo Analysis of Liver Tissue

Following the in vivo experiments, liver tissue can be harvested to corroborate the molecular findings from the in vitro studies. Western blot analysis for PEPCK and G6Pase expression can be performed on liver lysates as described in Protocol 3.

IV. Data Interpretation and Troubleshooting

  • Consistent Inhibition: A dose-dependent inhibition of glucose production in both HepG2 cells and primary hepatocytes, coupled with a blunted glucose excursion in the PTT, would strongly suggest that this compound is a potent inhibitor of gluconeogenesis.

  • Mechanism Confirmation: A reduction in the protein expression or activity of PEPCK and/or G6Pase would provide a clear molecular mechanism for the observed effects.

  • Troubleshooting: If in vitro and in vivo results are discordant, consider factors such as compound bioavailability, metabolism, and potential off-target effects.

V. Conclusion

This comprehensive experimental guide provides a robust framework for the systematic evaluation of this compound as a potential therapeutic agent for diseases characterized by excessive hepatic gluconeogenesis. By following this multi-tiered approach, researchers can generate high-quality, reproducible data to support further preclinical and clinical development.

References

  • Bio-protocol. (n.d.). Glucose Production Assay in Primary Mouse Hepatocytes. Retrieved from [Link]

  • Ayala, J. E., Samuel, V. T., & Shulman, G. I. (2011). In vivo techniques for assessment of insulin sensitivity and glucose metabolism in rodents. Journal of Endocrinology, 208(2), 113-124. Retrieved from [Link]

  • MB Biosciences. (n.d.). In vitro primary hepatocyte assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Gluconeogenic assay. Retrieved from [Link]

  • Chandramouli, V., & Previs, S. F. (2009). Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review. Diabetes, 58(7), 1546-1555. Retrieved from [Link]

  • Jedrychowski, M. P., & Gygi, S. P. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Methods in Molecular Biology, 2088, 231-239. Retrieved from [Link]

  • University of Massachusetts Medical School. (2019). Hepatic gluconeogenesis. Protocols.io. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Glucose Metabolism. Retrieved from [Link]

  • Ayala, J. E., Bracy, D. P., McGuinness, O. P., & Wasserman, D. H. (2011). Approach to Assessing Determinants of Glucose Homeostasis in the Conscious Mouse. American Journal of Physiology-Endocrinology and Metabolism, 300(1), E1-E15. Retrieved from [Link]

  • ResearchGate. (2016). Protocol for Pyruvate Tolerance Test?. Retrieved from [Link]

  • Previs, S. F., & Brunengraber, H. (1998). Methods for measuring gluconeogenesis in vivo. Current Opinion in Clinical Nutrition and Metabolic Care, 1(5), 461-465. Retrieved from [Link]

  • Jin, E. S., Jones, J. G., & Burgess, S. C. (2004). In vivo measurement of gluconeogenesis in animals and humans with deuterated water: a simplified method. Metabolism, 53(11), 1474-1479. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimize glucose production assay for primary human hepatocytes. Retrieved from [Link]

  • Li, Y., et al. (2025). Establishment and Evaluation of HepG2 Cell Insulin Resistance Model. Evidence-Based Complementary and Alternative Medicine, 2025, 1-13. Retrieved from [Link]

  • Kim, I. Y., & Park, S. (2020). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism, 35(4), 730-740. Retrieved from [Link]

  • Herzog, N., et al. (2020). Primary-like Human Hepatocytes Genetically Engineered to Obtain Proliferation Competence as a Capable Application for Energy Metabolism Experiments in In Vitro Oncologic Liver Models. Cancers, 12(10), 2969. Retrieved from [Link]

  • Bio-protocol. (2021). An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Berberine Improves Glucose and Lipid Metabolism in HepG2 Cells Through AMPKα1 Activation. Frontiers in Pharmacology, 11, 637. Retrieved from [Link]

  • Henstridge, D. C., et al. (2014). Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. American Journal of Physiology-Endocrinology and Metabolism, 307(9), E837-E848. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone help me with the protocol of glucose production in HepG-2 cell lines?. Retrieved from [Link]

  • ResearchGate. (n.d.). Activities of enzymes of gluconeogenesis (a phosphoenolpyruvate.... Retrieved from [Link]

  • Chimento, A., et al. (2021). GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells. International Journal of Molecular Sciences, 22(11), 5983. Retrieved from [Link]

  • JoVE. (2021). An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation. Retrieved from [Link]

  • Kim, D. H., et al. (2011). Inhibition of Gluconeogenesis in Primary Hepatocytes by Stromal Cell-derived Factor-1 (SDF-1) through a c-Src/Akt-dependent Signaling Pathway. Journal of Biological Chemistry, 286(22), 19573-19580. Retrieved from [Link]

  • Wang, T., et al. (2017). Ginsenoside Rb3 strengthens the hypoglycemic effect through AMPK for inhibition of hepatic gluconeogenesis. Molecular Medicine Reports, 15(5), 3037-3044. Retrieved from [Link]

  • Maker, G. L., & Trengove, R. D. (2017). Experimental design and reporting standards for metabolomics studies of mammalian cell lines. Cellular and Molecular Life Sciences, 74(24), 4421-4441. Retrieved from [Link]

  • Barnes, S. (2020). Overview of Experimental Methods and Study Design in Metabolomics, and Statistical and Pathway Considerations. Methods in Molecular Biology, 2104, 1-10. Retrieved from [Link]

  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Overview of Experimental Methods and Study Design in Metabolomics, and Statistical and Pathway Considerations. Retrieved from [Link]

  • Li, X., et al. (2021). Effect of oxymatrine on liver gluconeogenesis is associated with the regulation of PEPCK and G6Pase expression and AKT phosphorylation. Experimental and Therapeutic Medicine, 21(6), 633. Retrieved from [Link]

  • Lee, J., et al. (2011). Phosphoenolpyruvate Carboxykinase and Glucose-6-phosphatase Are Required for Steroidogenesis in Testicular Leydig Cells. Endocrinology, 152(10), 3939-3948. Retrieved from [Link]

  • Lu, M., et al. (2012). Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2. Journal of Biological Chemistry, 287(37), 31029-31037. Retrieved from [Link]

  • Lardy, H. A., & Rognstad, R. (1984). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Archives of Biochemistry and Biophysics, 235(1), 12-21. Retrieved from [Link]

  • Lardy, H. A., & Wiech, N. L. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. Archives of Biochemistry and Biophysics, 228(1), 22-30. Retrieved from [Link]

  • Gibon, Y., & Rolin, D. (2012). Aspects of experimental design for plant metabolomics experiments and guidelines for growth of plant material. Methods in Molecular Biology, 860, 13-30. Retrieved from [Link]

  • MDPI. (n.d.). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review. Retrieved from [Link]

  • IntechOpen. (n.d.). Gluconeogenesis: A Metabolic Pathway in Eukaryotic Cells such as Cellular Slime Molds. Retrieved from [Link]

  • EngagedScholarship@CSU. (2013). An in Silico Liver: Model of Gluconeogenesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Physiology, Gluconeogenesis. Retrieved from [Link]

Sources

Application Note: Preparation of 1,4-Anhydro-d-mannitol Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the preparation, handling, and quality control of 1,4-Anhydro-d-mannitol stock solutions intended for in vitro biological assays. This compound is a carbohydrate metabolism regulator that inhibits gluconeogenesis, making it a compound of interest in various research fields.[1][2][3] Accurate and reproducible experimental outcomes are critically dependent on the precise and consistent preparation of test compound solutions. This document outlines field-proven protocols for solubilization, storage, and validation, emphasizing the scientific rationale behind each step to ensure data integrity and minimize experimental variability. We address common challenges such as limited aqueous solubility and solvent-induced cytotoxicity, providing researchers, scientists, and drug development professionals with a robust framework for their studies.

Introduction: The Criticality of Stock Solution Integrity

The quality of any in vitro assay begins long before cell seeding or reagent addition; it starts with the preparation of the test compound. The use of concentrated stock solutions is standard laboratory practice, as it circumvents the inaccuracies of weighing minute quantities of substances for each experiment and allows for stable, long-term storage.[4] However, improper preparation can lead to a cascade of errors, including incorrect compound concentration, precipitation in assay media, and solvent-induced artifacts, ultimately compromising the validity of the results.

This compound, a white, crystalline solid, exhibits limited solubility in aqueous solutions, a common challenge for many small molecules.[1] This guide provides a systematic approach to overcome this limitation using a primary organic solvent stock, followed by meticulous dilution into aqueous media, ensuring homogeneity and bioavailability in the final assay environment.

Physicochemical & Handling Properties of this compound

A thorough understanding of the compound's properties is the foundation of a reliable protocol. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 7726-97-8[1][5][6]
Molecular Formula C₆H₁₂O₅[1][5]
Molecular Weight 164.16 g/mol [1][5]
Appearance White to off-white crystalline solid[1]
Melting Point 142-145 °C[1][6]
Solubility Slightly soluble in water and methanol (heating improves solubility).[1] The related isomer, 2,5-Anhydro-D-mannitol, is highly soluble in DMSO (~30 mg/mL).[7]
Storage (Solid) Long-term storage at -20°C is recommended.[1][6]
Storage (Solution) Organic stock solutions should be stored at -20°C or -80°C.[8] Aqueous solutions are less stable and not recommended for long-term storage.[7]

Core Principles & Experimental Workflow

The preparation of this compound solutions follows a logical progression designed to maximize solubility and stability while minimizing potential interference with the biological assay.

The Rationale for a Two-Solvent System

Given the slight aqueous solubility of this compound, a dual-solvent strategy is optimal.

  • Primary Stock (in Organic Solvent): A high-concentration stock is first prepared in a solvent known for its broad solubilizing power, such as dimethyl sulfoxide (DMSO).[8] This ensures the compound is fully dissolved and can be stored with greater stability.

  • Working Solutions (in Aqueous Medium): The primary stock is then serially diluted into the final aqueous assay medium (e.g., cell culture media, buffer). This step is critical, as rapid dilution can cause the compound to precipitate if its solubility limit in the final medium is exceeded.[8]

Managing Solvent Effects

DMSO is an excellent solvent but can be toxic to cells and interfere with assay components at higher concentrations.[8] It is imperative to maintain a final DMSO concentration that is non-toxic and consistent across all experimental conditions, including vehicle controls. For most cell-based assays, a final concentration of ≤ 0.5% DMSO is a widely accepted upper limit, with ≤ 0.1% being preferable for sensitive or primary cell cultures.[8]

Workflow Overview

The following diagram illustrates the comprehensive workflow from receiving the solid compound to its final application in an in vitro assay.

G cluster_prep Phase 1: Preparation & Storage cluster_assay Phase 2: Assay Application solid 1. Weigh Solid This compound dissolve 2. Dissolve in 100% DMSO to create Primary Stock (e.g., 100 mM) solid->dissolve qc1 3. Quality Control (Optional) Concentration Verification dissolve->qc1 aliquot 4. Aliquot & Store -20°C or -80°C (Single-Use Vials) qc1->aliquot thaw 5. Thaw Single Aliquot aliquot->thaw serial 6. Prepare Serial Dilutions (in 100% DMSO or Assay Medium) thaw->serial final_dil 7. Final Dilution into Assay Medium (e.g., to <0.5% DMSO) serial->final_dil assay 8. Add to Assay Plate (with Vehicle Control) final_dil->assay

Caption: Workflow for stock solution preparation and use.

Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) before handling this compound and any solvents.[9] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials and Equipment
  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, nuclease-free water or relevant aqueous buffer (e.g., PBS, cell culture medium)

  • Calibrated analytical balance

  • Sterile polypropylene microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional)

Protocol 1: Preparation of 100 mM Primary Stock in DMSO

This protocol creates a high-concentration, stable stock for long-term storage.

  • Calculation: Determine the mass of this compound required.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 100 mM stock: Mass = 0.1 mol/L × 0.001 L × 164.16 g/mol = 0.01642 g (16.42 mg)

  • Weighing: Accurately weigh 16.42 mg of this compound and transfer it to a sterile, appropriate vial (e.g., 1.5 mL tube or 2 mL amber vial).

    • Causality: Using a calibrated balance is essential for accurate final concentration.[10] An amber vial is recommended if the compound's light sensitivity is unknown.

  • Solubilization: Add 1.0 mL of anhydrous, sterile DMSO to the vial.

    • Causality: Anhydrous DMSO prevents the absorption of water, which could compromise long-term stability and solubility.

  • Mixing: Cap the vial tightly and vortex gently for 1-2 minutes until the solid is completely dissolved.[8]

    • Expert Tip: If the compound does not readily dissolve, place the vial in a bath sonicator for 5-10 minutes.[8] Gentle warming in a 37°C water bath can also be used, but must be done with caution as heat can degrade some compounds.[8] Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes.

    • Causality: Aliquoting is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[8]

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and preparation date. Store immediately at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Final Working Solutions for Assays

This protocol describes the serial dilution of the primary stock to achieve the desired final concentrations in the assay, while maintaining a constant, low percentage of DMSO.

G s1 Primary Stock 100 mM in 100% DMSO s2 Intermediate Dilution 1 mM in 100% DMSO s1->s2 1 µL Stock + 99 µL DMSO 1:100 s3 Final Concentration 10 µM in Assay Medium s2->s3 1 µL of 1mM + 99 µL Medium 1:100 (0.1% DMSO) s4 Final Concentration 1 µM in Assay Medium s3->s4 10 µL of 10µM + 90 µL Medium 1:10 (0.1% DMSO) v Vehicle Control Assay Medium v->s3 1 µL DMSO + 99 µL Medium 0.1% DMSO

Caption: Serial dilution strategy to maintain constant solvent concentration.

  • Thaw: Remove a single aliquot of the 100 mM primary stock from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Prepare Intermediate Dilution (if needed): For creating a wide range of concentrations, it is often easier to first make an intermediate stock.

    • Example: To make a 1 mM intermediate stock, dilute the 100 mM primary stock 1:100 in 100% DMSO (e.g., 2 µL of 100 mM stock + 198 µL of 100% DMSO).

  • Prepare Final Working Solutions: Dilute the intermediate stock into the final assay medium to achieve the desired test concentrations.

    • Causality: This final dilution step is where the DMSO concentration is lowered to non-toxic levels. It is critical that the volume of DMSO stock added is the same for the vehicle control.[11]

    • Example for a 10 µM final concentration from a 1 mM intermediate stock (1:100 dilution):

      • Test Sample: Add 2 µL of the 1 mM stock to 198 µL of assay medium. The final DMSO concentration will be 1%. To achieve 0.1%, add 2 µL of 1mM stock to 1998 µL of assay medium.

      • Vehicle Control: Add 2 µL of 100% DMSO to 1998 µL of assay medium.

    • Expert Tip: Always add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing gently to prevent localized high concentrations that can cause precipitation.[8]

Quality Control and Validation

A protocol is only trustworthy if its output can be validated. The following steps are crucial for ensuring the quality and consistency of your stock solutions.

QC ParameterMethodRationale & Frequency
Visual Inspection Check for clarity and absence of particulates against a light source.To detect precipitation or contamination. Perform every time a solution is thawed or prepared.
Concentration Verification HPLC or LC-MS analysis of the primary stock against a standard curve.To confirm the calculated concentration is accurate. Recommended for new batches of compound or when initiating a critical/long-term study.[12][13]
Freeze-Thaw Stability Subject an aliquot to 3-5 freeze-thaw cycles (-20°C to RT). After cycles, assess for precipitation and re-verify concentration via HPLC.To ensure that the process of using the aliquots does not degrade the compound or alter its concentration.[14]
Long-Term Stability Store an aliquot for an extended period (e.g., 3-6 months) at the intended storage temperature. Re-verify concentration.To establish an expiration date for the prepared stock solutions.[14]
Assay Performance Ensure consistent results (e.g., IC₅₀) between freshly prepared stocks and older, stored stocks.The ultimate functional validation of the stock solution's integrity.

Conclusion

The successful use of this compound in in vitro research hinges on the meticulous preparation and validation of stock solutions. By employing a dual-solvent system with DMSO as the primary solvent, researchers can overcome the compound's limited aqueous solubility. Adherence to best practices—including accurate calculations, proper mixing techniques, single-use aliquoting to avoid freeze-thaw cycles, and the consistent use of vehicle controls—is non-negotiable for generating reliable and reproducible data. The protocols and principles outlined in this document provide a robust foundation for incorporating this compound into a wide range of biological assays.

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from Benchchem website.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Brigham Young University. (n.d.). General (Stock) Solutions. Microbiology and Molecular Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • Recalde, M. (2023). Study of solubility of mannitol in different organic solvents. Universitat Politècnica de Catalunya.
  • Addgene. (2019). Protocol: Ampicillin (Amp) Stock (100 mg/mL) Recipe. Retrieved from [Link]

  • Tvede, M., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 62(6), 569–572. Retrieved from [Link]

  • protocols.io. (2022). rNTPs Stock Preparation / IVT Standard Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Biology LibreTexts. (2021). 12: Advance Solution Preparation. Retrieved from [Link]

  • Technology Networks. (2022). Quality Control During Drug Development. Retrieved from [Link]

  • Pharma Times Official. (2021). SOP for Preparation of Stock Solution for Limit Test. Retrieved from [Link]

  • Racz, B., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(3), 1535–1553. Retrieved from [Link]

  • LCGC International. (2016). Separation Science in Drug Development, Part 4: Quality Control. Retrieved from [Link]

  • Drug Design, Development and Therapy. (2024). Simultaneous Determination of Venetoclax and Posaconazole in Human Plasma by UPLC-MS/MS. Retrieved from [Link]

  • FAO. (1996). Mannitol. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of D-mannitol in various solvents. Retrieved from [Link]

  • Semantic Scholar. (2023). Genotoxicity assessment of 1,4-anhydro-4-seleno-D-talitol (SeTal) in human liver HepG2 and HepaRG cells. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2021). Pharmaceutical Applications for MANNITOL: An Overview. Retrieved from [Link]

Sources

The Versatile Chiral Scaffolding of 1,4-Anhydro-d-mannitol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Complexity with a Bio-derived Building Block

In the relentless pursuit of novel therapeutic agents and advanced materials, the demand for enantiomerically pure building blocks is insatiable. Nature, a master of stereochemical control, provides a rich "chiral pool" from which chemists can draw inspiration and starting materials. Among these, sugar-derived scaffolds have emerged as particularly powerful tools due to their inherent chirality, dense functionalization, and origin from renewable biomass. This application note delves into the synthetic utility of a lesser-explored yet highly versatile C6 chiral building block: 1,4-Anhydro-d-mannitol.

Derived from D-mannitol, a readily available sugar alcohol, this compound presents a rigidified furanose core adorned with four stereochemically defined hydroxyl groups. This unique arrangement offers a powerful platform for the synthesis of a diverse array of complex molecules, including chiral ligands for asymmetric catalysis, intricate crown ethers for molecular recognition, and key fragments of biologically active natural products. Its C2-symmetric nature is a particularly attractive feature, often simplifying synthetic design and analysis. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the strategic applications and detailed experimental protocols for leveraging this compound as a starting material in organic synthesis.

The Strategic Advantage: Chemical Properties and Stereochemical Landscape of this compound

This compound, a white crystalline solid, possesses a unique constellation of chemical and stereochemical features that render it a valuable asset in the synthetic chemist's toolbox.[1][2]

PropertyValueSource
CAS Number7726-97-8[1][2]
Molecular FormulaC₆H₁₂O₅[1][2]
Molecular Weight164.16 g/mol [1]
Melting Point145 °C[1]
AppearanceWhite Solid[2]
Storage Temperature-20°C[2]

The molecule's power as a chiral starting material stems from its rigid furanoid core, which locks the relative stereochemistry of the four hydroxyl groups. This pre-defined stereochemistry can be strategically transferred to new stereocenters during a synthetic sequence. The hydroxyl groups exhibit differential reactivity, allowing for selective functionalization, a critical aspect for its use as a versatile scaffold.

Application in the Synthesis of Chiral Ligands

The development of novel chiral ligands is paramount for advancing asymmetric catalysis. The C2-symmetric backbone of this compound makes it an ideal precursor for the synthesis of chiral diphosphine and phosphoramidite ligands, which are crucial for a variety of transition-metal-catalyzed reactions.

Synthesis of Chiral Diphosphine Ligands

While direct synthesis from this compound is less documented, the closely related 1,4:3,6-dianhydro-d-mannitol (isomannide) serves as an excellent proxy to illustrate the synthetic strategy. The core principle involves the conversion of the hydroxyl groups into good leaving groups, followed by nucleophilic substitution with a phosphine source.

Workflow for Chiral Diphosphine Ligand Synthesis:

G start This compound step1 Selective Tosylation start->step1 TsCl, Pyridine step2 Nucleophilic Substitution with Diphenylphosphine step1->step2 KPPh₂, THF end Chiral Diphosphine Ligand step2->end

Caption: Synthetic pathway to chiral diphosphine ligands.

Detailed Experimental Protocols

Protocol 1: Regioselective Mono-tosylation of Diols (Adapted for this compound)

This protocol is adapted from a general method for the regioselective mono-tosylation of diols using a catalytic amount of dibutyltin oxide.[3] This approach is particularly valuable for selectively functionalizing one of the primary hydroxyl groups of this compound.

Materials:

  • This compound

  • Toluene

  • Dibutyltin oxide (DBTO)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Tosyl chloride (TsCl)

  • 1N Hydrochloric acid

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add dibutyltin oxide (0.01 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add diisopropylethylamine (1.1 eq) and stir for an additional 5 minutes.

  • Add tosyl chloride (1.05 eq) portion-wise, maintaining the temperature at 25°C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by adding 1N hydrochloric acid until the pH of the aqueous phase is between 1 and 2.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylated product.

  • Purify the product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Dibutyltin oxide: Acts as a catalyst to activate a specific hydroxyl group through the formation of a stannylene acetal, thereby directing the tosylation to that position.

  • Toluene: A non-polar solvent that facilitates the azeotropic removal of water, which can be beneficial for the formation of the stannylene acetal.

  • Diisopropylethylamine/Triethylamine: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile.

Protocol 2: Conversion of Alcohols to Tosylates (General Procedure)

This is a general and widely used protocol for the tosylation of alcohols, which can be applied to the remaining hydroxyl groups of a partially protected this compound derivative.[4]

Materials:

  • Alcohol-functionalized this compound derivative

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Tosyl chloride (TsCl)

Procedure:

  • Dissolve the alcohol (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Sequentially add 4-dimethylaminopyridine (0.6 eq), pyridine (3.0 eq), and tosyl chloride (1.5 eq).

  • Stir the reaction mixture at 0°C and allow it to warm to room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Pyridine: Acts as both a base to neutralize the generated HCl and as a nucleophilic catalyst.

  • DMAP: A highly effective nucleophilic catalyst that accelerates the reaction.

  • Dichloromethane: A common, relatively non-polar solvent for this type of reaction.

Synthesis of Nitrogen-Containing Heterocycles

The tosylated derivatives of this compound are excellent precursors for the synthesis of chiral nitrogen-containing heterocycles. The tosyl group serves as an excellent leaving group for nucleophilic substitution with nitrogen nucleophiles, such as azide or amines, paving the way for the construction of pyrrolidines and other related structures.

Synthetic Strategy for Chiral Pyrrolidines:

G start Ditosylated this compound step1 Azide Substitution start->step1 NaN₃, DMF step2 Reduction and Cyclization step1->step2 H₂, Pd/C end Chiral Bicyclic Amine step2->end

Caption: Pathway to chiral bicyclic amines.

Conclusion and Future Outlook

This compound stands as a testament to the power of the chiral pool in modern organic synthesis. Its rigid, stereochemically defined structure provides a robust platform for the creation of a wide range of valuable molecules. While its full potential is still being explored, the applications in the synthesis of chiral ligands and the potential for the construction of complex nitrogen-containing heterocycles highlight its significance. The protocols and strategies outlined in this application note are intended to provide a solid foundation for researchers to harness the synthetic utility of this versatile, bio-derived building block. Future work in this area will undoubtedly focus on the development of more selective methods for the functionalization of its hydroxyl groups and the expansion of its application in the synthesis of novel bioactive compounds and advanced materials.

References

  • Dobbs, A. P., Guesné, S. J. J., Parker, R. J., Skidmore, J., Stephenson, R. A., & Hursthoused, M. B. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION The Indium Trichloride-Promoted Aza-Prins Reaction. The Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US8143432B2 - Process for regioselective mono-tosylation of diols.

Sources

Application Notes & Protocols: In Vivo Administration of 1,4-Anhydro-d-mannitol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental protocols involving the administration of 1,4-Anhydro-d-mannitol. This document moves beyond a simple recitation of steps to explain the scientific rationale behind critical decisions in preclinical study design. We cover key aspects from animal model selection and dose formulation to detailed administration protocols and endpoint analysis. The objective is to equip investigators with the necessary knowledge to conduct robust, reproducible, and ethically sound studies to explore the therapeutic potential of this carbohydrate metabolism regulator.

Introduction to this compound

This compound is a sugar alcohol and a derivative of D-mannitol.[1] It is recognized primarily as a regulator of carbohydrate metabolism.[2][3] Authoritative sources describe its key mechanism as the inhibition of gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate substrates.[4][5][6] Specifically, it has been shown to inhibit glucose formation from lactate, pyruvate, and other substrates that enter the gluconeogenic pathway as triose phosphate.[4][5] This targeted action on a central pathway of energy homeostasis makes this compound a compound of significant interest for research into metabolic disorders such as type 2 diabetes and obesity, where dysregulated gluconeogenesis is a key pathological feature.

While structurally related to D-mannitol, a well-known osmotic diuretic used to reduce intracranial pressure[7], this compound's primary known biological activity is metabolic. Its isomer, 2,5-anhydro-D-mannitol, a fructose analogue, has been studied more extensively in vivo and is known to inhibit both gluconeogenesis and glycogenolysis in the liver, thereby stimulating food intake in rats.[8][9] The distinct metabolic effects of these analogues underscore the importance of specific and well-designed studies for this compound.

Preclinical Experimental Design: A Strategic Framework

A successful in vivo study hinges on a meticulously planned experimental design. The choices made at this stage dictate the quality, reliability, and translatability of the data generated.

Animal Model Selection

The selection of an appropriate animal model is paramount and must align with the research hypothesis. Given this compound's role as a gluconeogenesis inhibitor, models of metabolic disease are highly relevant.

  • Metabolic Syndrome & Type 2 Diabetes:

    • Diet-Induced Obesity (DIO) Models: C57BL/6J mice or Sprague-Dawley rats fed a high-fat diet (HFD) develop key features of human metabolic syndrome, including obesity, insulin resistance, and hyperglycemia.[10][11] These models are advantageous for studying compounds that target pathways dysregulated by caloric excess.

    • Genetic Models: Genetically modified rodents like the db/db mouse (leptin receptor deficient) or the Zucker diabetic fatty (ZDF) rat present with severe obesity and diabetes, offering a robust system to test anti-hyperglycemic agents.[12][13]

  • Neurodegenerative Diseases:

    • While the primary known function is metabolic, the link between metabolic dysfunction and neurodegeneration is increasingly recognized.[11] Therefore, exploring the effects of this compound in animal models of diseases like Alzheimer's or Parkinson's could be a novel research avenue.[14][15] Transgenic mouse models that overexpress disease-associated proteins (e.g., APP/PS1 for Alzheimer's) are standard in the field.[14][16]

Causality Behind the Choice: For an initial efficacy study of a novel gluconeogenesis inhibitor, the DIO mouse model is often preferred. It recapitulates the common human etiology of metabolic disease driven by diet and lifestyle, thus offering higher translational relevance compared to some monogenic models.[10]

Dose Formulation & Vehicle Selection

Proper formulation ensures accurate dosing and minimizes confounding effects from the vehicle itself. This compound is a white to off-white solid with slight solubility in water and methanol.[6]

Vehicle Selection Principles:

  • Solubility & Stability: The primary goal is to achieve a stable, homogenous solution or suspension at the desired concentration.

  • Biocompatibility & Inertness: The vehicle should be non-toxic and have minimal physiological effects at the administered volume.[17]

  • Route Compatibility: The viscosity and properties of the formulation must be suitable for the chosen route of administration.[18]

Recommended Vehicles:

  • Aqueous Vehicles: For a water-soluble compound, sterile 0.9% Sodium Chloride (Saline) is the ideal choice. If solubility is limited, warming or slight pH adjustment (within a physiological range of 5-9) may help.[18]

  • Co-solvents & Surfactants: For compounds with poor aqueous solubility, a tiered approach is recommended.

    • Tier 1: Saline, sterile water.

    • Tier 2: Aqueous solutions with solubilizing agents like 0.5% Carboxymethylcellulose (CMC) or cyclodextrins.

    • Tier 3: Mixtures with co-solvents like Polyethylene Glycol 400 (PEG-400) or Propylene Glycol (PG). Dimethyl sulfoxide (DMSO) can be used, but its final concentration should be minimized (ideally <10%) due to its potential to cause local irritation and confounding biological effects.[17][19]

Trustworthiness through Validation: Always run a vehicle-only control group in your experiment. This is non-negotiable and is the only way to definitively attribute observed effects to the test compound rather than the delivery medium.[17]

Route of Administration (ROA)

The ROA significantly impacts the pharmacokinetics (absorption, distribution, metabolism, excretion) of a compound.[20] The choice should be guided by the experimental objective and the compound's properties.

Route Description Advantages Considerations Max Volume (Mouse)
Intraperitoneal (IP) Injection into the peritoneal cavity.Bypasses first-pass metabolism, rapid absorption.Risk of injection into organs (intestine, bladder). Irritating substances can cause peritonitis.[21]10 mL/kg
Oral Gavage (PO) Direct delivery to the stomach via a tube.Clinically relevant for orally delivered drugs.Risk of esophageal or stomach perforation. Subject to first-pass metabolism.[22][23]10 mL/kg
Subcutaneous (SC) Injection into the space between the skin and muscle.Slower, more sustained absorption. Suitable for suspensions.Slower onset of action. Risk of local irritation.[23][24]10 mL/kg
Intravenous (IV) Injection directly into a vein (e.g., tail vein).100% bioavailability, immediate effect.Requires high technical skill. Not suitable for suspensions or oily vehicles.[20][25]5 mL/kg

Data summarized from sources.[18][21]

Expert Insight: For initial proof-of-concept studies investigating the systemic metabolic effects of this compound, IP administration is often a logical starting point. It ensures systemic exposure by avoiding the complexities of oral absorption and first-pass metabolism, providing a clearer picture of the compound's direct pharmacological activity.

Detailed In Vivo Protocols

The following protocols provide a step-by-step methodology for a representative study evaluating the acute effect of this compound on blood glucose in a DIO mouse model.

Diagram: Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Analysis acclimate Animal Acclimatization (1-2 weeks) baseline Baseline Measurements (Body Weight, Fasting Glucose) acclimate->baseline randomize Randomization into Groups (Vehicle, Drug Doses) baseline->randomize prepare Prepare Dosing Solution (Protocol 1) randomize->prepare dose Administer Compound (IP) (Protocol 2) prepare->dose monitor Monitor Blood Glucose (0, 30, 60, 120 min) dose->monitor endpoint Terminal Endpoint (Tissue Collection) monitor->endpoint analyze Data Analysis (Statistics) endpoint->analyze report Reporting & Interpretation analyze->report

Caption: General workflow for an acute in vivo pharmacology study.

Protocol 1: Preparation of this compound Dosing Solution (10 mg/mL)

Objective: To prepare a sterile, homogenous solution of this compound in saline for IP injection.

Materials:

  • This compound (MW: 164.16 g/mol )[1]

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile 15 mL conical tube

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Mass: For a 10 mg/mL solution in 10 mL, weigh out 100 mg of this compound powder.

  • Dissolution: Aseptically transfer the powder to the 15 mL conical tube. Add 8 mL of sterile saline.

  • Solubilize: Cap the tube securely and vortex vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath can aid dissolution. Visually inspect to ensure no particulates remain.

  • Final Volume: Once fully dissolved, add sterile saline to bring the final volume to 10 mL. Invert gently to mix.

  • Sterilization: Draw the solution into a sterile syringe. Attach the 0.22 µm syringe filter and expel the solution into a new, sterile container. This step is critical for parenteral administration to prevent infection.[24]

  • Labeling & Storage: Clearly label the container with the compound name, concentration, vehicle, and date of preparation. Use immediately or store appropriately based on stability data (if unavailable, fresh preparation is recommended).

Protocol 2: Intraperitoneal (IP) Administration in Mice

Objective: To accurately and safely administer the prepared dosing solution to a mouse via the IP route. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[22]

Materials:

  • Prepared dosing solution

  • Mouse (e.g., C57BL/6J, 12-16 weeks old)

  • 1 mL syringe with a 25-27 gauge needle

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the mouse immediately before dosing. Calculate the required injection volume. For a 25 g mouse receiving a 100 mg/kg dose from a 10 mg/mL solution:

    • Dose (mg) = 25 g * (1 kg / 1000 g) * 100 mg/kg = 2.5 mg

    • Volume (mL) = 2.5 mg / 10 mg/mL = 0.25 mL

  • Restraint: Restrain the mouse firmly by scruffing the neck and back skin to immobilize the head and body. The hindquarters should be secured.

  • Positioning: Tilt the mouse so the head is pointing slightly downwards. This allows the abdominal organs to shift away from the injection site.

  • Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent puncturing the bladder or cecum.[22]

  • Injection: Insert the needle at a 30-45 degree angle. After insertion, gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel (no blood) or an organ (no colored fluid).[22]

  • Administer: If aspiration is clear, slowly depress the plunger to inject the full volume.

  • Withdraw & Observe: Smoothly withdraw the needle. Return the mouse to its cage and observe for any immediate signs of distress.

Potential Mechanism of Action & Endpoint Analysis

The primary hypothesis for this compound's action is the inhibition of hepatic gluconeogenesis.

Diagram: Hypothesized Mechanism of Action

G cluster_0 Hepatocyte cluster_1 Bloodstream Lactate Lactate/Pyruvate GNG Gluconeogenesis (GNG Pathway) Lactate->GNG Glucose Glucose GNG->Glucose Inhibited by This compound BloodGlucose Blood Glucose (Reduced) Glucose->BloodGlucose Export

Caption: Hypothesized inhibition of hepatic gluconeogenesis.

Key Endpoints to Measure:

  • Pharmacodynamic Endpoints:

    • Blood Glucose: Measured from tail vein blood using a glucometer at baseline and various time points post-dosing.

    • Pyruvate Tolerance Test (PTT): A challenge test where a pyruvate load is given to an animal. An effective gluconeogenesis inhibitor will blunt the subsequent rise in blood glucose. This is a more specific test of the target pathway than a simple fasting glucose measurement.

    • Insulin & C-peptide Levels: Measured from plasma to assess effects on insulin secretion and sensitivity.[12]

  • General & Safety Endpoints:

    • Body Weight: Monitored throughout the study.

    • Food and Water Consumption: Can indicate effects on appetite or general wellness.[12]

    • Clinical Observations: Regular monitoring for any adverse effects.

Concluding Remarks & Best Practices

The study of this compound in vivo offers a promising avenue for metabolic disease research. The success of these investigations relies on a foundation of rigorous experimental design and meticulous execution. Researchers must prioritize not only the scientific question but also the principles of animal welfare, ensuring that all protocols are ethically reviewed and approved. The inclusion of appropriate controls, particularly vehicle-only groups, is indispensable for the generation of trustworthy and interpretable data. By integrating the strategic considerations and detailed protocols outlined in this guide, scientists can confidently advance our understanding of this compound's therapeutic potential.

References

  • Creative Bioarray. (n.d.). Animal Models of Metabolic Disease. Retrieved from [Link]

  • PubMed Central. (n.d.). Animal Models of Diabetes and Metabolic Disease. Retrieved from [Link]

  • Bioscience Biotechnology Research Asia. (2022). A Review on Neurodegenerative Diseases with their Suitable Animal Models. Retrieved from [Link]

  • PubMed Central. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2018). Animal models of neurodegenerative diseases. Retrieved from [Link]

  • PubMed Central. (2016). Animal models of metabolic syndrome: a review. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • Frontiers. (n.d.). Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. Retrieved from [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

  • SciELO. (n.d.). Animal models of neurodegenerative diseases. Retrieved from [Link]

  • EMBO Molecular Medicine. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Animal models in Metabolic Syndrome. Retrieved from [Link]

  • PubMed Central. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Retrieved from [Link]

  • SlideShare. (2020). Routes Of Drug Administration. Retrieved from [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]

  • RJPT SimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Applications for MANNITOL: An Overview. Retrieved from [Link]

  • GeroScience. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Route of Administration. Retrieved from [Link]

Sources

The Iminosugar Scaffold: A Guide to Developing Enzyme Inhibitors Based on 1,4-Anhydro-d-mannitol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 1,4-Dideoxy-1,4-imino-d-mannitol (DIM) as a Privileged Scaffold

In the landscape of enzyme inhibitor design, the quest for scaffolds that mimic the natural substrate's transition state is paramount for achieving high potency and selectivity. Among these, iminosugars—carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom—have proven to be a particularly fruitful class of compounds.[1] This guide focuses on the application of a specific and powerful iminosugar scaffold, 1,4-dideoxy-1,4-imino-d-mannitol (DIM) , conceptually derived from 1,4-anhydro-d-mannitol. DIM and its derivatives have garnered significant attention as potent inhibitors of glycosidases, a class of enzymes crucial in numerous physiological and pathological processes, including viral infections, cancer, and lysosomal storage disorders.[2]

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It will delve into the mechanistic underpinnings of DIM-based inhibition, provide detailed protocols for the synthesis of DIM derivatives, and outline robust methodologies for evaluating their inhibitory efficacy against key enzymatic targets, with a primary focus on α-mannosidases.

The Scientific Foundation: Mechanism of Glycosidase Inhibition by DIM

The inhibitory power of DIM and its analogues lies in their ability to act as transition-state mimics for the enzymatic cleavage of glycosidic bonds.[1] Glycosidases catalyze the hydrolysis of these bonds via a mechanism that involves the protonation of the glycosidic oxygen, leading to the formation of an oxonium ion-like transition state with a significant positive charge developing on the anomeric carbon and the endocyclic oxygen.

The genius of the iminosugar scaffold is the substitution of the endocyclic oxygen with a nitrogen atom. At physiological pH, this nitrogen is typically protonated, creating a positively charged ammonium ion. This feature allows the iminosugar to mimic the geometry and electrostatic charge of the oxonium ion transition state, enabling it to bind to the enzyme's active site with high affinity.[3] The stereochemistry of the hydroxyl groups on the DIM ring, which mirrors that of mannose, dictates its specificity for mannose-processing enzymes.[2]

G cluster_0 Enzyme Active Site cluster_1 Inhibition Mechanism Enzyme_Substrate Enzyme-Substrate Complex (Michaelis Complex) Transition_State Oxonium Ion Transition State Enzyme_Substrate->Transition_State Catalysis Enzyme_Product Enzyme-Product Complex Transition_State->Enzyme_Product Hydrolysis DIM DIM Inhibitor (Protonated) Transition_State->DIM Mimicry Enzyme_Inhibitor Enzyme-Inhibitor Complex (High Affinity) DIM->Enzyme_Inhibitor Binding

Caption: Mechanism of DIM-based enzyme inhibition.

Synthetic Strategy: From D-Mannose to a Library of Inhibitors

The synthesis of 1,4-dideoxy-1,4-imino-d-mannitol (DIM) and its N-substituted derivatives is a well-established process, typically commencing from the readily available starting material, D-mannose.[4] The general strategy involves the protection of hydroxyl groups, introduction of an amino functionality, and subsequent cyclization to form the core pyrrolidine ring of DIM. N-substitution is then achieved to explore structure-activity relationships and enhance inhibitory potency and selectivity.[4]

A key intermediate in this synthetic pathway is 2,3:5,6-di-O-isopropylidene DIM, which allows for selective N-alkylation, N-alkenylation, N-hydroxyalkylation, and N-aralkylation to generate a diverse library of candidate inhibitors.[4]

G D_Mannose D-Mannose Protection Hydroxyl Protection D_Mannose->Protection Amination Introduction of Amino Group Protection->Amination Cyclization Intramolecular Cyclization Amination->Cyclization DIM_Core DIM Core Scaffold Cyclization->DIM_Core N_Substitution N-Substitution (Alkylation, etc.) DIM_Core->N_Substitution Library Library of DIM Derivatives N_Substitution->Library

Caption: Synthetic workflow for DIM derivatives.

Application Protocol: In Vitro Inhibition Assay for α-Mannosidase

This protocol details a robust and widely used colorimetric assay to determine the inhibitory activity of DIM derivatives against α-mannosidase. The assay utilizes the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM), which upon enzymatic cleavage by α-mannosidase, releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically at 405 nm.[5][6]

Materials and Reagents
  • α-Mannosidase (e.g., from Jack Bean, Canavalia ensiformis)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM)

  • DIM derivative stock solutions (in assay buffer or DMSO)

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5

  • Stop Solution: 0.4 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 25-37°C (enzyme dependent)

Experimental Workflow

G Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate_Setup Set up 96-well plate: - Enzyme + Inhibitor - Controls Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (e.g., 15 min at 25°C) Plate_Setup->Pre_incubation Add_Substrate Initiate reaction by adding pNPM Pre_incubation->Add_Substrate Incubation Incubate (e.g., 30 min at 25°C) Add_Substrate->Incubation Stop_Reaction Add Stop Solution (e.g., 0.4 M Na₂CO₃) Incubation->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate % Inhibition and IC₅₀ values Read_Absorbance->Data_Analysis

Caption: Workflow for α-mannosidase inhibition assay.

Step-by-Step Protocol
  • Prepare Reagent Solutions:

    • Prepare a working solution of α-mannosidase in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

    • Prepare a stock solution of pNPM in the assay buffer.

    • Prepare a serial dilution of the DIM derivative inhibitor in the assay buffer.

  • Assay Setup in a 96-well Plate:

    • Test Wells: Add 20 µL of the various inhibitor concentrations.

    • Positive Control (100% activity): Add 20 µL of assay buffer.

    • Negative Control (0% activity/blank): Add 40 µL of assay buffer.

    • To all wells except the negative control, add 20 µL of the α-mannosidase working solution.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate for 15 minutes at the desired temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 20 µL of the pNPM substrate solution to all wells to start the reaction. The final volume in each well should be 60 µL.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 30 minutes) at the reaction temperature. The incubation time should be within the linear range of the enzymatic reaction.

  • Stop the Reaction:

    • Terminate the reaction by adding 100 µL of the stop solution to each well. The stop solution raises the pH, which denatures the enzyme and develops the yellow color of the p-nitrophenolate ion.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation
  • Correct for Background Absorbance: Subtract the average absorbance of the negative control wells from the absorbance readings of all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of enzyme inhibition for each inhibitor concentration: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control)] x 100%

  • Determine the IC₅₀ Value:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

Quantitative Data Summary

The inhibitory potential of DIM and its derivatives has been extensively studied. The following table summarizes the inhibitory constants (Kᵢ) and IC₅₀ values for selected compounds against various α-mannosidases, showcasing the impact of N-substitution on potency.

CompoundEnzyme TargetKᵢ (µM)IC₅₀ (µM)Reference
1,4-dideoxy-1,4-imino-d-mannitol (DIM) Jack Bean α-Mannosidase70 - 400-[7]
6-Deoxy-DIM AMAN-2 (C. elegans α-mannosidase II)0.190.24[2]
DIM AMAN-2 (C. elegans α-mannosidase II)-0.81[2]
N-Substituted DIM Derivatives Various Glycosidases-Varied[4]

Note: Kᵢ and IC₅₀ values can vary depending on the specific enzyme source and assay conditions.

Concluding Remarks and Future Perspectives

The 1,4-dideoxy-1,4-imino-d-mannitol (DIM) scaffold represents a cornerstone in the development of glycosidase inhibitors. Its inherent ability to mimic the transition state of glycosidic bond cleavage provides a robust starting point for creating potent and selective enzyme modulators. The synthetic accessibility of DIM from D-mannose and the feasibility of generating diverse libraries through N-substitution offer a powerful platform for drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this remarkable class of iminosugars, not only for α-mannosidases but also for other carbohydrate-processing enzymes, paving the way for novel treatments for a range of human diseases.

References

  • Compain, P., & Martin, O. R. (Eds.). (2007).
  • Alon, R., & Shomron, N. (2011). Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. In Antiviral Drugs. InTech.
  • Horne, G., & Wilson, F. X. (2011). Iminosugars: Therapeutic Applications and Synthetic Considerations. Progress in Medicinal Chemistry, 50, 135-179.
  • Butters, T. D., Dwek, R. A., & Platt, F. M. (2000). Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus. Journal of Virology, 74(2), 994-1004.
  • Varrot, A., MacDonald, N., Stick, R. V., Pell, G., Gilbert, H. J., & Davies, G. J. (2003). Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases. The Journal of the American Chemical Society, 125(24), 7496–7505.
  • Glycosynth. (n.d.). p-Nitrophenyl alpha-D-mannopyranoside. Retrieved from [Link]

  • Compain, P., & Martin, O. R. (2003). Design, Synthesis and Biological Evaluation of Iminosugar-Based Glycosyltransferase Inhibitors. Current Topics in Medicinal Chemistry, 3(5), 541-560.
  • Legler, G. (1990). Glycoside hydrolases: mechanistic information from studies with reversible and irreversible inhibitors.
  • Conchie, J., & Hay, A. J. (1959). The assay of α-mannosidase. Biochemical Journal, 73(2), 327–331.
  • Legler, G., & Jülich, E. (1984). Synthesis of 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol, and inhibition of alpha- and beta-D-mannosidases.
  • Kóňa, J., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 281-295.
  • Howard, S., He, S., & Withers, S. G. (1995). Human lysosomal and jack bean alpha-mannosidases are retaining glycosidases. Journal of Biological Chemistry, 270(45), 26865-26869.
  • Iminosugars: From Synthesis to Therapeutic Applications. (2008). Journal of the American Chemical Society, 130(15), 5309-5310.
  • Liu, H., et al. (2020). Synthesis and glycosidase inhibition of N-substituted derivatives of 1,4-dideoxy-1,4-imino-d-mannitol (DIM). Organic & Biomolecular Chemistry, 18(5), 999-1011.
  • Kóňa, J., et al. (2020). 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms. Organic & Biomolecular Chemistry, 18(44), 9071-9083.
  • Compain, P., & Martin, O. R. (2001). Syntheses and biological activities of 1,4-iminoalditol derivatives as alpha-L-fucosidase inhibitors. Bioorganic & Medicinal Chemistry, 9(11), 3077-3092.
  • U.S. Patent No. 4,083,881. (1978). Process for preparing D-mannitol.
  • Kajtár, M., et al. (2022). Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2289-2303.
  • Fleet, G. W. J., et al. (1985). Synthesis of 1,4-dideoxy-1,4-imino-D-glucitol, a glucosidase inhibitor. Tetrahedron Letters, 26(26), 3127-3130.
  • ResearchGate. (n.d.). Scheme 38. Preparation of D-mannose and D-mannitol from starch the effect of microwave irradiation and Mo(VI) catalyst. Retrieved from [Link]

  • Kóňa, J., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of biological chemistry, 259(1), 51–57.

Sources

Troubleshooting & Optimization

Troubleshooting guide for 1,4-Anhydro-d-mannitol in biochemical assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Anhydro-d-mannitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in biochemical assays. As a less commonly studied isomer of anhydro-mannitol, it is crucial to approach its use with a clear understanding of its properties and potential for cross-reactivity or confusion with its more extensively researched counterpart, 2,5-Anhydro-D-mannitol.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during your experiments with this compound. The solutions provided are based on established biochemical principles and best practices for handling sugar analogs.

Issue 1: Inconsistent or No Observable Effect in Gluconeogenesis Inhibition Assays

Question: I am using this compound to inhibit gluconeogenesis in my cell-based assay, but I'm seeing variable results or no inhibition at all. What could be the cause?

Answer: This is a multifaceted issue that can stem from several sources, from the identity of your compound to the specifics of your assay setup. Let's break down the potential causes and solutions.

Potential Cause A: Isomer Confusion

The most critical first step is to confirm the identity of your compound. The isomer 2,5-Anhydro-D-mannitol is a well-documented inhibitor of gluconeogenesis and glycogenolysis[1][2][3]. It acts as a fructose analog and is phosphorylated by hexokinase and fructokinase, leading to the accumulation of phosphorylated intermediates that inhibit key enzymes in these pathways[1][4][5]. While this compound is also classified as a carbohydrate metabolism regulator, its specific mechanism and potency may differ significantly.

Solution:

  • Verify Compound Identity: Confirm the CAS number of your product. For this compound, it is 7726-97-8[6]. The CAS number for 2,5-Anhydro-D-mannitol is 41107-82-8.

  • Consult Certificate of Analysis (CoA): Review the CoA for your specific lot to ensure it meets the required purity specifications.

Potential Cause B: Suboptimal Assay Conditions

The inhibitory effect of sugar analogs can be highly dependent on the cellular metabolic state and the specific substrates being used in the assay.

Solution:

  • Substrate Choice: The inhibitory effect of 2,5-Anhydro-D-mannitol is more pronounced with substrates like lactate and pyruvate and less so with substrates that enter the gluconeogenic pathway at a later stage[2][3]. While the specificities for the 1,4-isomer are less defined, a similar substrate-dependent effect is plausible. If possible, test inhibition using different gluconeogenic precursors.

  • Cellular Energy Status: The phosphorylation of anhydro-sugars requires ATP. If the cells have depleted ATP levels, the inhibitory action of the compound may be diminished. Ensure your cells are healthy and metabolically active at the start of the experiment.

Issue 2: High Background Signal in Enzymatic Assays

Question: I'm observing a high background signal in my enzymatic assay when I include this compound, making it difficult to interpret my results. What could be causing this interference?

Answer: High background can be a common issue in enzymatic assays, particularly those involving ATP and NAD+/NADH. Sugar analogs can sometimes interfere with the detection chemistry or the enzymes themselves.

Potential Cause A: Direct Interference with Detection System

Some compounds can absorb light at the same wavelength as the assay readout or have intrinsic fluorescence, leading to a false-positive signal.

Solution:

  • Run a Compound-Only Control: In a separate well, include this compound at the highest concentration used in your assay, but without the enzyme or substrate. This will reveal if the compound itself is contributing to the signal.

  • Spectral Scan: If you have access to a spectrophotometer or plate reader with spectral scanning capabilities, you can analyze the absorbance or fluorescence profile of this compound to identify any potential overlap with your assay's wavelength.

Potential Cause B: Non-specific Enzyme Inhibition or Activation

While you may be investigating a specific enzyme, this compound could be interacting with other enzymes in your cell lysate or a coupled enzyme assay system.

Solution:

  • Simplify the System: If you are using a complex system like cell lysate, consider moving to a purified enzyme system to pinpoint the interaction.

  • Test against Coupling Enzymes: In a coupled assay, run controls where you test this compound directly against the reporter enzymes (e.g., lactate dehydrogenase in a pyruvate kinase-coupled assay) to rule out off-target effects.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound stock solution?

A1: Proper preparation and storage are critical for experimental reproducibility.

  • Storage of Solid Compound: this compound should be stored as a solid at -20°C[6].

  • Stock Solution Preparation:

    • For aqueous solutions, dissolve the solid in a high-purity aqueous buffer (e.g., PBS). Be aware that aqueous solutions of similar compounds are not recommended for long-term storage and should ideally be prepared fresh.

    • For organic stock solutions, high-purity, anhydrous solvents like DMSO or ethanol can be used. These are generally more stable when stored at -20°C or -80°C.

  • Working Dilutions: Prepare fresh working dilutions from your stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.

Solvent General Solubility of Anhydro-sugars Storage of Stock Solution
Aqueous Buffer (e.g., PBS) ModeratePrepare fresh for each experiment
DMSO High≤ 6 months at -80°C
Ethanol Moderate≤ 1 month at -20°C

Q2: What are the key differences between this compound and 2,5-Anhydro-D-mannitol?

A2: This is a crucial point of clarification. While both are isomers of anhydro-mannitol, their structural differences can lead to different biological activities.

Feature This compound 2,5-Anhydro-D-mannitol
Structure Contains a five-membered tetrahydrofuran ring with a dihydroxyethyl side chain.Contains a five-membered tetrahydrofuran ring with hydroxymethyl groups at positions 2 and 5.
CAS Number 7726-97-8[6]41107-82-8
Known Activity Carbohydrate metabolism regulator, inhibits gluconeogenesis[6].Well-documented inhibitor of gluconeogenesis and glycogenolysis, acts as a fructose analog[1][2][3].

It is imperative to ensure you are using the correct isomer for your intended application to avoid misinterpretation of results.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
  • Calculate Required Mass: The molecular weight of this compound is 164.16 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need:

    • 0.1 mol/L * 0.001 L * 164.16 g/mol = 0.016416 g = 16.42 mg

  • Weighing: Accurately weigh 16.42 mg of this compound powder.

  • Dissolving: Add the powder to a sterile microcentrifuge tube and add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Workflow for Troubleshooting Inconsistent Assay Results

Caption: A decision-tree workflow for troubleshooting inconsistent results.

Visualizing the Potential Mechanism of Action (Based on the 2,5-Anhydro-D-mannitol Model)

Metabolic_Pathway_Interference cluster_cell Hepatocyte AnhydroMannitol 2,5-Anhydro-D-mannitol (Fructose Analog) Hexokinase Hexokinase / Fructokinase AnhydroMannitol->Hexokinase ADP ADP Hexokinase->ADP AMP_P 2,5-Anhydro-D-mannitol-1-P Hexokinase->AMP_P ATP ATP ATP->Hexokinase P_AMP_P 2,5-Anhydro-D-mannitol-1,6-P2 AMP_P->P_AMP_P Phosphofructokinase FBPase Fructose-1,6-bisphosphatase P_AMP_P->FBPase Inhibits Gluconeogenesis Gluconeogenesis FBPase->Gluconeogenesis Catalyzes key step in

Sources

Technical Support Center: Optimizing 1,4-Anhydro-d-mannitol for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the effective use of 1,4-Anhydro-d-mannitol in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance beyond standard protocols. Here, we delve into the causality behind experimental choices, offer robust troubleshooting strategies, and provide self-validating experimental designs to ensure the integrity of your results.

I. Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding this compound, providing the foundational knowledge needed for successful experimental design.

Q1: What is this compound and what is its primary role in cell-based assays?

A1: this compound is a stable, water-soluble sugar alcohol, a derivative of D-mannitol.[1] In the context of cell-based assays, it can serve two potential, and distinct, functions that must be empirically determined for your specific application:

  • As a Carbohydrate Metabolism Regulator: It is classified as a regulator of carbohydrate metabolism, with the potential to inhibit gluconeogenesis.[2][3] This is similar to its more studied isomer, 2,5-anhydro-D-mannitol, which is known to inhibit both gluconeogenesis and glycogenolysis, thereby affecting cellular energy pathways.[4][5]

  • As an Osmotic Control: Due to its structural similarity to D-mannitol, a commonly used osmotic control, this compound can be employed to control for the effects of osmolarity in your experiments.[6] This is critical when your primary test compound is dissolved in a hypertonic solution or when you are studying the effects of high concentrations of substances like glucose.

Q2: How do I prepare a stock solution of this compound?

A2: The preparation of a stable, sterile stock solution is critical for reproducible results.

Property Guideline Source
Solubility Highly soluble in water and PBS. The related compound, D-mannitol, is soluble in water at 100 mg/mL. The isomer, 2,5-anhydro-D-mannitol, is soluble in PBS at approximately 10 mg/mL and in DMSO at 30 mg/mL.[4][4]
Recommended Solvent For most cell culture applications, sterile phosphate-buffered saline (PBS) or the basal cell culture medium itself are the preferred solvents to avoid solvent-induced artifacts.
Stock Concentration A 1 M stock solution is a common starting point for highly soluble compounds. For this compound (MW: 164.16 g/mol ), this would be 164.16 mg dissolved in 1 mL of solvent.[7]
Sterilization Always filter-sterilize the stock solution through a 0.22 µm syringe filter before adding it to your cell culture medium.
Storage Store the stock solution at -20°C for long-term use.[1] For short-term use, 4°C is acceptable for a few days. Avoid repeated freeze-thaw cycles.[1]

Q3: Should I be concerned about the effects of DMSO if I choose to use it as a solvent?

A3: Yes. While this compound is water-soluble, some experimental designs may necessitate the use of DMSO. It is crucial to maintain a final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic and may induce unintended biological effects.[8] Always include a vehicle control in your experimental setup, which consists of cells treated with the same final concentration of DMSO as your highest dose of this compound.

II. Experimental Design: A Step-by-Step Guide to Concentration Optimization

The optimal concentration of this compound is highly dependent on your cell line, assay type, and experimental goals. The following workflow provides a robust method for determining the ideal concentration range for your specific application.

Workflow for Determining Optimal Concentration

G cluster_0 Phase 1: Broad Range Cytotoxicity Screen cluster_1 Phase 2: Functional Assay Optimization A 1. Prepare a 1 M stock solution of this compound in sterile PBS. B 2. Seed cells in a 96-well plate at a predetermined optimal density. A->B C 3. Prepare serial dilutions of the compound (e.g., 100 mM, 10 mM, 1 mM, 100 µM, 10 µM, 1 µM). B->C D 4. Treat cells and incubate for a relevant duration (e.g., 24, 48, or 72 hours). C->D E 5. Perform a cell viability assay (e.g., MTT, XTT, or Resazurin). D->E F 6. Analyze data to determine the IC50 and the maximum non-toxic concentration. E->F G 7. Select a concentration range below the IC50 (e.g., 1/10th to 1/100th of the IC50). F->G Proceed if non-toxic range is identified H 8. Perform your specific functional assay (e.g., metabolic activity, signaling pathway analysis). G->H I 9. Include appropriate controls: - Untreated cells - Vehicle control (if applicable) - Positive/Negative controls for the assay H->I J 10. Analyze the dose-response relationship for your functional endpoint. I->J

Caption: Workflow for optimizing this compound concentration.

Detailed Protocol for Phase 1: Broad Range Cytotoxicity Screen
  • Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of analysis. This density should be optimized for your specific cell line beforehand.

  • Compound Preparation: Prepare a 2X working solution of each concentration of this compound in your complete cell culture medium. A broad range, such as 0.1 µM to 100 mM, is recommended for the initial screen.

  • Treatment: Remove half of the medium from each well and add an equal volume of the 2X working solution. This minimizes stress on the cells from a complete medium change.

  • Incubation: Incubate the cells for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours). This should be at least one full cell doubling time.

  • Viability Assessment: Perform a reliable cell viability assay. Metabolic assays like MTT or resazurin are common, but be aware of potential interferences (see Troubleshooting section).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

III. Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This section provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Unexpected Increase in Metabolic Assay Signal (e.g., MTT, XTT) This compound may be altering the metabolic state of the cells, leading to an increase in reductase activity that is not correlated with an increase in cell number.1. Confirm with a Different Assay: Use a non-metabolic viability assay, such as a trypan blue exclusion assay or a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. 2. Cell-Free Control: Incubate this compound with the assay reagents in cell-free wells to check for direct chemical reduction of the substrate.
Precipitate Forms in the Culture Medium The concentration of this compound may have exceeded its solubility limit in the complex environment of the cell culture medium, especially at lower temperatures.1. Check Stock Solution: Ensure your stock solution is fully dissolved before diluting it into the medium. 2. Warm the Medium: Gently warm the medium to 37°C before adding the compound. 3. Lower the Concentration: If precipitation persists, you may be exceeding the compound's solubility at the working concentration.
Inconsistent Results Between Experiments 1. Inconsistent Cell Health/Passage Number: Cells at high passage numbers or those that are not in the logarithmic growth phase can respond differently. 2. Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the compound.1. Standardize Cell Culture Practices: Use cells within a defined passage number range and ensure they are healthy and actively dividing. 2. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid freeze-thaw cycles.
Cells Detach or Change Morphology The concentration of this compound may be causing cellular stress or cytotoxicity, even if not detected by a metabolic assay. It could also be inducing an osmotic stress response.1. Microscopic Examination: Regularly observe the cells under a microscope for any morphological changes. 2. Lower the Concentration: Test a lower concentration range. 3. Use an Appropriate Osmotic Control: If you suspect osmotic effects, include D-mannitol at the same concentration as a control.[6]

IV. Understanding the Mechanism of Action

A clear understanding of the potential mechanisms of action of this compound is essential for interpreting your data accurately.

G cluster_osmotic Potential Osmotic Effects cluster_metabolic Potential Metabolic Effects compound This compound osmosis Increased Extracellular Osmolarity compound->osmosis If used at high concentrations gluconeogenesis Inhibition of Gluconeogenesis compound->gluconeogenesis As a carbohydrate metabolism regulator water_efflux Water Efflux from Cell osmosis->water_efflux cell_shrinkage Cell Shrinkage / Stress Response water_efflux->cell_shrinkage metabolic_shift Shift in Cellular Metabolism cell_shrinkage->metabolic_shift Crosstalk atp_depletion Potential ATP Depletion gluconeogenesis->atp_depletion atp_depletion->metabolic_shift

Caption: Potential mechanisms of action of this compound.

As a researcher, it is crucial to dissect which of these potential effects are dominant in your experimental system. If you are using this compound to study metabolic pathways, it is imperative to work at concentrations that do not induce a significant osmotic stress response. Conversely, if you are using it as an osmotic control, you must be aware of its potential to alter cellular metabolism.

V. References

  • Megazyme. (n.d.). D-Mannitol Assay Procedure. Retrieved from [Link]

  • Duffy, A., Liew, A., O'Sullivan, J., Avalos, G., Samali, A., & O'Brien, T. (2006). Distinct effects of high-glucose conditions on endothelial cells of macrovascular and microvascular origins. Endothelium, 13(1), 9–16. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bari, M. R., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(5), 2649–2667. Retrieved from [Link]

  • Tengholm, A., & Gylfe, E. (2024). Mannitol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Di Vito, R., et al. (2023). Genotoxicity assessment of 1,4-anhydro-4-seleno-D-talitol (SeTal) in human liver HepG2 and HepaRG cells. Toxicology, 499, 153663. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (2021). D-Mannitol. Retrieved from [Link]

  • Banerjee, P., et al. (2023). Understanding the Combined Effects of High Glucose Induced Hyper-Osmotic Stress and Oxygen Tension in the Progression of Tumourigenesis: From Mechanism to Anti-Cancer Therapeutics. International Journal of Molecular Sciences, 24(5), 5003. Retrieved from [Link]

  • Ng, H. H., et al. (2017). 1,4-Anhydro-4-seleno-d-talitol (SeTal) protects endothelial function in the mouse aorta by scavenging superoxide radicals under conditions of acute oxidative stress. Biochemical Pharmacology, 128, 34–45. Retrieved from [Link]

  • Mangat, H. S., et al. (2009). Variation in Osmotic Response to Sustained Mannitol Administration. Neurocritical Care, 11(3), 373–377. Retrieved from [Link]

  • Wu, T., et al. (2023). Optimizing Mannitol Use in Managing Increased Intracranial Pressure: A Comprehensive Review of Recent Research and Clinical Experiences. Journal of Clinical Medicine, 12(23), 7381. Retrieved from [Link]

  • Wade, G. N., et al. (1998). Effects of the Fructose Analog, 2,5-anhydro-D-mannitol, on Food Intake and Estrous Cyclicity in Syrian Hamsters. Physiology & Behavior, 64(4), 487–490. Retrieved from [Link]

  • Chen, C., et al. (2020). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 21(23), 9062. Retrieved from [Link]

  • Tordoff, M. G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150–R153. Retrieved from [Link]

  • Al-Zoubi, M. S., et al. (2025). Evaluation of Mannitol's Crystallization Impact on the Secondary Structure of Spray-Dried recombinant human Growth Hormone (rhGH) Formulations. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Shalaev, E., & Soper, A. (2012). The Effect of Mannitol Crystallization in Mannitol-Sucrose Systems on LDH Stability During Freeze-Drying. Journal of Pharmaceutical Sciences, 101(7), 2534–2544. Retrieved from [Link]

  • Sacha, G. A., et al. (2019). The formation and effect of mannitol hemihydrate on the stability of monoclonal antibody in the lyophilized state. Journal of Pharmaceutical Sciences, 108(6), 2029–2039. Retrieved from [Link]

  • Feng, T., et al. (2020). Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation. International Journal of Pharmaceutics, 590, 119910. Retrieved from [Link]

  • de Souza, K. C., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(5), 1–8. Retrieved from [Link]

Sources

Common experimental artifacts when using 1,4-Anhydro-d-mannitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,4-Anhydro-d-mannitol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and artifacts associated with the use of this versatile polyol. Here, we move beyond simple protocols to explain the underlying chemistry of these issues, providing you with the expertise to troubleshoot effectively and ensure the integrity of your results.

Introduction to this compound

This compound is a sugar alcohol derived from D-mannitol.[1] Its unique cyclic ether structure and multiple hydroxyl groups make it a valuable building block in the synthesis of various pharmaceutical and chemical entities.[1][2] However, like any reactive molecule, its use is not without potential pitfalls. This guide will address the most common artifacts and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing unexpected byproducts. What could be the cause?

A1: Unexpected byproducts often arise from the inherent reactivity of the hydroxyl groups or potential impurities in the starting material. Common issues include:

  • Oxidation: The secondary hydroxyl groups are susceptible to oxidation, especially in the presence of oxidizing agents or metal catalysts, leading to the formation of ketone or aldehyde derivatives.[3][4]

  • Further Dehydration: Under harsh acidic conditions or high temperatures, further dehydration can occur, leading to the formation of di-anhydro species or other undesired rearrangement products.[5][6]

  • Reaction with Solvents or Reagents: Protic solvents can compete in reactions, and certain reagents may have side reactions with the hydroxyl groups.

Q2: I'm observing poor solubility of this compound in my solvent system. How can I improve this?

A2: this compound is soluble in water and polar organic solvents like DMSO and methanol.[7] If you are experiencing solubility issues, consider the following:

  • Solvent Polarity: Ensure your solvent system is sufficiently polar. If using a mixed solvent system, you may need to increase the proportion of the polar solvent.

  • Temperature: Gently warming the solution can aid in dissolution. However, be cautious of potential degradation at elevated temperatures.[8]

  • Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

Q3: My final product's analytical data (NMR, MS) is inconsistent with the expected structure. Could it be an issue with the starting material?

A3: Absolutely. The purity of your this compound is critical. Commercial sources may contain isomers (like 1,5-anhydro-d-mannitol or 2,5-anhydro-d-mannitol) or residual starting material (D-mannitol) from its synthesis.[7][9] It is crucial to verify the purity of the starting material by appropriate analytical methods before use.

Troubleshooting Guide: Common Experimental Artifacts

This section delves into specific artifacts you may encounter and provides detailed troubleshooting protocols.

Artifact 1: Unwanted Oxidation Products

Causality: The hydroxyl groups of this compound can be oxidized to carbonyl compounds. This can be triggered by certain reagents, atmospheric oxygen in the presence of catalysts, or even light.[3][10]

Troubleshooting Protocol:

  • Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Reagent Purity: Ensure that your reagents are free from oxidizing impurities.

  • Light Protection: Protect your reaction from light, especially if using photosensitive reagents.

  • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant, such as BHT, may be beneficial, provided it does not interfere with your reaction.

Data Summary: Common Oxidizing Conditions to Avoid

ConditionPotential OutcomeMitigation Strategy
Strong Oxidizing Agents (e.g., KMnO4, CrO3)Over-oxidation to carboxylic acidsUse milder, more selective oxidizing agents (e.g., PCC, DMP) if oxidation is desired; otherwise, avoid.
Metal Catalysts (e.g., Pd, Pt, Ru) with O2Formation of ketones/aldehydesPerform reaction under an inert atmosphere.
Prolonged exposure to airSlow oxidationStore this compound under inert gas and in a cool, dark place.
Artifact 2: Formation of Dehydration Byproducts

Causality: The application of strong acids or high temperatures can catalyze the elimination of additional water molecules from this compound, leading to the formation of dianhydro species like isomannide.[5][6]

Troubleshooting Protocol:

  • Control of Acidity: If acidic conditions are necessary, use the mildest acid possible and control the stoichiometry carefully. Consider using a buffered system to maintain a stable pH.

  • Temperature Management: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.

  • Stepwise Synthesis: If further functionalization is required, consider a protection strategy for the hydroxyl groups to prevent unwanted side reactions during subsequent steps.

Experimental Workflow: Minimizing Dehydration

Caption: Workflow to minimize dehydration artifacts.

Artifact 3: Hygroscopicity and Handling Issues

Causality: Like many polyols, this compound can be hygroscopic, meaning it can absorb moisture from the atmosphere.[11] This can affect its physical properties and may introduce water into your reaction, which can be detrimental in moisture-sensitive systems.

Troubleshooting Protocol:

  • Proper Storage: Store this compound in a tightly sealed container in a desiccator or a dry box.

  • Handling in a Controlled Environment: When weighing or transferring the material, do so in a glove box or under a stream of dry inert gas if your experiment is highly moisture-sensitive.

  • Drying Before Use: If you suspect the material has absorbed moisture, it can be dried under vacuum at a moderate temperature (e.g., 40-50 °C) before use. Always verify the thermal stability to avoid degradation.

Artifact 4: Incomplete Reactions or Low Yields

Causality: Incomplete reactions can be due to a variety of factors, including steric hindrance from the cyclic structure, poor reagent reactivity, or deactivation of catalysts.

Troubleshooting Protocol:

  • Reagent Stoichiometry: Ensure you are using an appropriate excess of your reagent, especially if it is also acting as a base to deprotonate the hydroxyl groups.

  • Activation of Hydroxyl Groups: Consider converting the hydroxyl groups to a better leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions.

  • Catalyst Choice: If using a catalyst, ensure it is appropriate for the specific transformation and has not been poisoned by impurities.

  • Reaction Time and Temperature: Optimize the reaction time and temperature. A higher temperature may be required to overcome the activation energy, but this must be balanced against the risk of degradation.

Logical Relationship: Troubleshooting Low Yields

G A Low Yield B Incomplete Conversion A->B C Product Degradation A->C D Side Reactions A->D E E B->E Check Reagent Stoichiometry & Purity F F B->F Optimize Reaction Time & Temperature G G B->G Consider Hydroxyl Group Activation H H C->H Lower Reaction Temperature I I C->I Reduce Reaction Time J J D->J Purify Starting Materials K K D->K Use Inert Atmosphere L L D->L Modify Solvent System

Caption: Decision tree for troubleshooting low reaction yields.

Purity and Analysis

Ensuring the purity of this compound is paramount for reproducible and reliable experimental outcomes.

Recommended Analytical Techniques:

TechniquePurposeKey Parameters to Check
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and purity assessmentChemical shifts, integration, and absence of impurity peaks.
Mass Spectrometry (MS) Molecular weight confirmationCorrect molecular ion peak.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationPeak purity, retention time, and area percentage. A refractive index detector (RID) is often suitable for sugar alcohols.[12][13]
Gas Chromatography (GC) Purity and residual solvent analysisPeak purity and identification of volatile impurities.
Melting Point Physical property confirmation and purity indicationA sharp melting point close to the literature value (145-147 °C) indicates high purity.[7]

References

  • Odebunmi, E. O., Owalude, J. A., & Adebayo, G. A. (2014). Kinetics and mechanism of oxidation of sugar and sugar alcohols by vanadium pentoxide. American Chemical Science Journal, 4(6), 785-797.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Galkin, K. I., & Ananikov, V. P. (2017). Deoxydehydration of Polyols.
  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates.
  • Food and Agriculture Organization of the United Nations. (n.d.). Mannitol. Retrieved from [Link]

  • USP. (n.d.). Mannitol. Retrieved from [Link]

  • Shin, G. H., Kim, H. W., & Kim, Y. R. (2017). Effects of Replacing Sucrose with Various Sugar Alcohols on Quality Properties of Semi-dried Jerky. Korean journal for food science of animal resources, 37(6), 848–856.
  • ResearchGate. (n.d.). steps showing the oxidation of sugar. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Mannitol-impurities. Retrieved from [Link]

  • Buntara, T., Noel, S., Phua, P. H., Melian-Cabrera, I., de Vries, J. G., & Heeres, H. J. (2011). Renewable chemicals: dehydroxylation of glycerol and polyols.
  • ResearchGate. (n.d.). 20 questions with answers in SUGAR ALCOHOLS | Science topic. Retrieved from [Link]

  • Mäkinen, K. K. (2016). Gastrointestinal Disturbances Associated with the Consumption of Sugar Alcohols with Special Consideration of Xylitol: Scientific Review and Instructions for Dentists and Other Health-Care Professionals. International journal of dentistry, 2016, 5967907.
  • Odebunmi, E. O., Ige, S. A., & Owalude, J. A. (2022). Chapter 7 Recent Study on Substrate Inhibition: Oxidation of D-Sorbitol and D-Dulcitol by Mn(VII) in Alkaline Medium. In Current Topics on Chemistry and Biochemistry Vol. 6 (pp. 104-112).
  • Google Patents. (n.d.). KR20150024055A - A method to dehydrate polyols.
  • Medallion Labs. (2024, April 10). Understanding Sugar Alcohols: Benefits, Uses, and Nutritional Insights. Retrieved from [Link]

  • Shrivastava, A., Singh, S., & Singh, S. (2021). Characteristics and analytical methods of Mannitol: An update. International Journal of Applied Pharmaceutics, 13(5), 20-32.
  • Bradshaw, D. J., & Marsh, P. D. (1994).
  • ResearchGate. (n.d.). Classroom experiments with artificial sweeteners: growing single crystals and simple calorimetry. Retrieved from [Link]

  • Yoshinari, T., Forbes, R. T., York, P., & Kawashima, Y. (2003). The improved compaction properties of mannitol after a moisture-induced polymorphic transition. International journal of pharmaceutics, 258(1-2), 121-131.
  • McCoy, C. F., & Santry, B. (2020). Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity. Pharmaceuticals, 13(2), 30.
  • ResearchGate. (n.d.). Hygroscopicity of a sugarless coating layer formed by the interaction between mannitol and poly(vinyl alcohol) (PVA). Retrieved from [Link]

  • Palomo, J., Rojas, E., & Bayón, R. (2016). Stability of D-mannitol upon melting/freezing cycles under controlled inert atmosphere. Energy Procedia, 91, 218-225.
  • Wang, S. L., & Wang, J. Y. (2021). A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. Crystals, 11(11), 1385.

Sources

Degradation products of 1,4-Anhydro-d-mannitol and their detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,4-Anhydro-d-mannitol. This guide is designed to provide expert insights and practical solutions to common challenges encountered during stability testing and analytical method development. We will explore the degradation pathways of this molecule and provide robust strategies for the detection and quantification of its potential degradation products.

Part 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses foundational questions regarding the stability profile of this compound.

Question 1: What is this compound and why is its stability a concern?

Answer: this compound is a cyclic ether derivative of D-mannitol, a common sugar alcohol.[1][2] It serves as a carbohydrate metabolism regulator and may be used as a building block in pharmaceutical synthesis.[3][4] Like many pharmaceutical ingredients, its chemical stability is critical for ensuring the safety, efficacy, and shelf-life of a drug product.[5] Forced degradation studies are essential to understand how the molecule behaves under stress conditions, identify potential degradants, and develop stability-indicating analytical methods that can accurately measure the parent compound in the presence of these impurities.[5][6]

Question 2: What are the primary degradation pathways for this compound under forced degradation conditions?

Answer: While specific forced degradation data for this compound is not extensively published, we can infer its likely degradation pathways from the behavior of its parent compound, D-mannitol, and similar sugar alcohols.[1][7] The primary stress conditions relevant to pharmaceutical stability testing are hydrolysis, oxidation, and thermal stress.[6]

  • Hydrolytic (Acidic/Basic) Degradation: The central 1,4-anhydro linkage is a tetrahydrofuran (THF) ether ring. While generally stable, this ring can be susceptible to cleavage under harsh acidic conditions, potentially leading to the formation of the parent D-mannitol or other isomers through rearrangement. Under basic conditions, sugar alcohols are generally more stable, but degradation can still occur at elevated temperatures.

  • Oxidative Degradation: The secondary hydroxyl (-OH) groups on the molecule are susceptible to oxidation. This can lead to the formation of ketone-containing impurities. More aggressive oxidation could result in the cleavage of carbon-carbon bonds, leading to smaller, acidic, or aldehydic fragments.[8]

  • Thermal Degradation: D-mannitol is known to undergo significant thermal degradation at temperatures near its melting point, involving complex reactions like dehydration, condensation, and polymerization, often referred to as caramelization.[7][9] Although this compound is already a dehydrated form of mannitol, it can likely undergo further dehydration to form di-anhydro species (e.g., isomannide) or polymerize upon exposure to high heat.[10][11]

Question 3: What are the expected degradation products I should be looking for?

Answer: Based on the pathways described above, your analytical method should be capable of separating this compound from the following potential degradants:

  • Isomers: 2,5-Anhydro-d-mannitol and other positional isomers may form under certain conditions.[11]

  • Parent Compound: D-mannitol, resulting from the hydrolytic cleavage of the anhydro ring.

  • Oxidized Species: Ketone or carboxylic acid derivatives.

  • Dehydration Products: Di-anhydro-mannitols.

  • Polymers: Higher molecular weight species formed during thermal stress.

Part 2: Troubleshooting Guide for Analytical Detection

This section provides solutions to specific problems you may encounter during the analysis of this compound and its degradants.

Question 4: I am using a standard Reverse-Phase HPLC method with UV detection, but I cannot see this compound or any degradation products. Why?

Answer: This is a common and expected issue. This compound, like most sugar alcohols, lacks a significant UV-absorbing chromophore.[12] Therefore, a standard UV detector set at common wavelengths (e.g., 210-280 nm) will have very low or no sensitivity for this compound.

Solution: You must use a universal detection method that does not rely on UV absorbance. The two most common choices are:

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase and measures the light scattered by the dried analyte particles. It is ideal for non-volatile analytes like sugar alcohols and is concentration-dependent. An HPLC-ELSD method has been successfully used for the purity assessment of D-mannitol.[13]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates charged aerosol particles from the eluent and measures the charge, providing a near-uniform response for non-volatile analytes.

  • Refractive Index (RI) Detector: This detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column. It is highly sensitive to temperature and incompatible with gradient elution, making it less ideal for complex stability-indicating methods.

For structural confirmation and identification of unknown degradants, coupling your HPLC system to a Mass Spectrometer (MS) is the most powerful approach.[14]

Question 5: My peak shape for this compound is poor (broad, tailing) on a C18 column. How can I improve it?

Answer: Poor peak shape for highly polar analytes like this compound on traditional C18 columns is often due to a lack of retention and secondary interactions.

Solution:

  • Consider a Different Stationary Phase:

    • AQ-type C18 Columns: These columns are designed with polar end-capping or embedded polar groups to provide better retention and peak shape for polar compounds in highly aqueous mobile phases.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds. They use a high organic mobile phase (typically acetonitrile) with a small amount of aqueous buffer, which can provide excellent retention and separation for sugar alcohols.

    • Specialized Carbohydrate Columns: Columns specifically designed for carbohydrate analysis can also provide superior performance.[13]

  • Optimize Mobile Phase: Ensure your mobile phase pH is appropriate. For sugar alcohols, neutral pH is generally fine. Using a volatile buffer like ammonium formate or ammonium acetate is recommended if you are using ELSD or MS detection.

Question 6: How do I conduct a forced degradation study for this compound?

Answer: A forced degradation study should be systematic and aim to achieve 5-20% degradation of the active ingredient to ensure that the stability-indicating method is not overwhelmed by excessive degradants.[5] The International Council for Harmonisation (ICH) guidelines provide the framework for these studies.[5][6]

Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical Duration & TemperatureLikely Degradation ProductsRecommended Analytical Technique
Acid Hydrolysis 0.1 M to 1 M HClHeat at 60-80°C for several hours to daysD-mannitol, isomersHPLC-ELSD/CAD/MS
Base Hydrolysis 0.1 M to 1 M NaOHHeat at 60-80°C for several hours to daysGenerally more stable, potential for some isomerizationHPLC-ELSD/CAD/MS
Oxidation 3% to 30% H₂O₂Room temperature for up to 24 hoursOxidized species (ketones, acids), chain-cleaved productsHPLC-ELSD/CAD/MS, GC-MS for volatile fragments
Thermal Degradation Dry Heat in Oven100-150°C (below melting point of ~145°C[2])Further dehydration products (di-anhydrides), polymersHPLC-ELSD/CAD/MS, Size Exclusion Chromatography (SEC) for polymers
Photostability ICH-compliant light chamberExpose to ≥1.2 million lux-hours and ≥200 watt-hours/m²Typically stable, but photo-oxidation is possibleHPLC-ELSD/CAD/MS

Part 3: Experimental Protocols and Workflows

Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for performing a forced degradation study and confirming the specificity of a stability-indicating method.

Forced_Degradation_Workflow cluster_prep Phase 1: Stress Sample Preparation cluster_analysis Phase 2: Analysis & Method Validation cluster_characterization Phase 3: Characterization API This compound (Drug Substance) Stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) API->Stress Analysis Analyze all samples by Stability-Indicating HPLC Method (e.g., HPLC-ELSD) Stress->Analysis Stressed Samples Control Unstressed Control (API in diluent) Control->Analysis Control Sample Blank Placebo/Blank (Diluent only) Blank->Analysis Blank Sample PeakPurity Assess Peak Purity (e.g., with DAD or MS) Analysis->PeakPurity Check API peak MassBalance Evaluate Mass Balance (%Assay + %Impurities ≈ 100%) Analysis->MassBalance Quantify peaks Identify Identify Significant Degradants (LC-MS, NMR) PeakPurity->Identify Impure peaks Pathway Propose Degradation Pathways MassBalance->Pathway Identify->Pathway

Caption: Workflow for executing a forced degradation study.

Protocol: Stability-Indicating HPLC-ELSD Method

This protocol provides a starting point for developing a stability-indicating method for this compound. Optimization will be required based on your specific instrumentation and sample matrix.

1. Objective: To quantify this compound and separate it from potential degradation products using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

2. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Ammonium Formate (LC-MS Grade)

  • Forced degradation samples

3. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH Amide column (or similar HILIC phase), 130 Å, 1.7 µm, 2.1 mm X 100 mm

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

  • Gradient Program:

    Time (min) %A %B
    0.0 100 0
    10.0 50 50
    12.0 0 100
    15.0 0 100
    15.1 100 0

    | 20.0 | 100 | 0 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • ELSD Settings (example):

    • Drift Tube Temperature: 60°C

    • Nebulizer Gas (Nitrogen) Pressure: 40 psi

    • Gain: 5

4. Sample Preparation:

  • Diluent: 75:25 Acetonitrile:Water

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 1.0 mg/mL.

  • Sample Solution: Dilute the forced degradation samples with the diluent to a target concentration of 1.0 mg/mL of the parent compound.

5. System Suitability Test (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor for the this compound peak between 0.8 and 1.5.

6. Analysis Procedure:

  • Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform the SST injections and verify that the criteria are met.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the unstressed control sample.

  • Inject each of the forced degradation samples.

  • Process the chromatograms, integrating all peaks. Calculate the percentage of each degradant relative to the total peak area.

7. Causality and Rationale:

  • Why HILIC? A HILIC column is chosen to provide strong retention for the highly polar this compound, which would otherwise elute in or near the void volume on a standard C18 column.[15]

  • Why a Gradient? A gradient elution is necessary to elute a wide range of potential degradation products, from polar species (eluting early) to potential non-polar polymeric impurities (retained longer).[16]

  • Why Ammonium Formate? This is a volatile buffer, making it compatible with ELSD and MS detectors by preventing the formation of non-volatile salt crystals that would create high background noise.[13]

By implementing these structured FAQs, troubleshooting guides, and validated protocols, researchers can more effectively navigate the challenges of analyzing this compound, ensuring the development of robust and reliable stability-indicating methods.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • xylitol degradation | Pathway - PubChem. (n.d.). National Institutes of Health. [Link]

  • Feasibility study of D-mannitol as phase change material for thermal storage. (2017). AIMS Energy. [Link]

  • Stability of D-mannitol upon Melting/Freezing Cycles under Controlled Inert Atmosphere. (2016). ResearchGate. [Link]

  • Thermal Analysis of D-mannitol for Use as Phase Change Material for Latent Heat Storage. (2011). Journal of Applied Sciences. [Link]

  • Sugar alcohol - Wikipedia. (n.d.). Wikipedia. [Link]

  • Study of thermal induced structural transformations of D-mannitol using molecular spectroscopy methods. (2021). ResearchGate. [Link]

  • Sugar Alcohols: Chemistry, Production, Health Concerns And Nutritional Importance Of Mannitol, Sorbitol, Xylitol, And Erythritol. (n.d.). IJAAR Publishing. [Link]

  • Other possible reactions taking place during D-mannitol thermal degradation. (n.d.). ResearchGate. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • Current Developments in Sugar Alcohols: Chemistry, Nutrition, and Health Concerns of Sorbitol, Xylitol, Glycerol, Arabitol, Inositol, Maltitol, and Lactitol. (2018). ResearchGate. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. [Link]

  • Sugar alcohol: Types, benefits, and risks. (2018). Medical News Today. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Characteristics and analytical methods of Mannitol: An update. (2021). ResearchGate. [Link]

  • The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. (2022). GeroScience. [Link]

  • Intramolecular dehydration of mannitol in high-temperature liquid water without acid catalysts. (2013). RSC Advances. [Link]

  • Development of a Pure Certified Reference Material of D-Mannitol. (2023). Molecules. [Link]

  • Kinetics And Mechanistic Investigation of Oxidation of D-Mannitol By Periodate In Aqueous Alkaline Medium. (2014). ResearchGate. [Link]

  • Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. (1984). Analytical Biochemistry. [Link]

  • Challenges in Enzymatic Route of Mannitol Production. (2012). Enzyme Research. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Stability Indicating HPLC Method Development –A Review. (2018). International Journal of Trend in Scientific Research and Development. [Link]

  • 1,5-anhydro-D-mannitol | C6H12O5 | CID 445184 - PubChem. (n.d.). National Institutes of Health. [Link]

  • THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. (1966). ResearchGate. [Link]

Sources

How to address the instability of 1,4-Anhydro-d-mannitol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Anhydro-d-mannitol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and formulations.

Introduction

This compound is a valuable carbohydrate metabolism regulator and a key building block in various chemical syntheses.[1][2][3][4] However, its utility can be compromised by its inherent instability in solution, which can lead to inconsistent experimental results and compromised product quality. This guide provides a comprehensive overview of the factors influencing its stability and offers practical solutions to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in solution?

The instability of this compound in solution is primarily attributed to three degradation pathways:

  • Hydrolytic Degradation: The ether linkage in the furanose ring is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions.

  • Thermal Degradation: At elevated temperatures, this compound can undergo caramelization and other complex degradation reactions, similar to its parent compound, D-mannitol.[5][6][7][8] This can result in discoloration and the formation of a variety of volatile and non-volatile byproducts.[5][6][7][8]

  • Oxidative Degradation: The hydroxyl groups on the molecule can be susceptible to oxidation, especially in the presence of transition metals or exposure to atmospheric oxygen over extended periods.

Q2: What are the visible signs of this compound degradation?

Common indicators of degradation include:

  • Discoloration: A yellowing or browning of the solution is a common sign of thermal degradation or caramelization.[5]

  • Change in pH: A shift in the pH of an unbuffered solution can indicate the formation of acidic or basic degradation products.

  • Precipitation: The formation of insoluble byproducts may lead to turbidity or precipitation in the solution.

  • Inconsistent Analytical Results: Unexplained peaks in chromatography, or a decrease in the main analyte peak over time, are strong indicators of degradation.

Q3: What is the recommended solvent for preparing solutions of this compound?

This compound is slightly soluble in water and methanol.[9][10] For biological experiments, the use of aqueous buffers is common. It is crucial to use high-purity solvents to avoid introducing contaminants that could catalyze degradation. For stock solutions, organic solvents like DMSO and dimethylformamide can also be used, but it's important to ensure their miscibility with the final aqueous medium and to keep the final concentration of the organic solvent low to avoid physiological effects.[11]

Q4: How should I store solid this compound and its solutions?

Proper storage is critical for maintaining the integrity of this compound.

FormRecommended Storage ConditionsRationale
Solid Long-term storage at -20°C is recommended.[9][10][12]Minimizes thermal degradation and potential hydrolysis from atmospheric moisture.
Aqueous Solutions It is not recommended to store aqueous solutions for more than one day.[11] If short-term storage is necessary, store at 2-8°C in a tightly sealed container, protected from light.Aqueous solutions are susceptible to hydrolytic and microbial degradation.
Organic Stock Solutions Store at -20°C in tightly sealed containers, purged with an inert gas like nitrogen or argon.Reduces oxidation and prevents the absorption of atmospheric moisture.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My this compound solution has turned brown.
  • Underlying Cause: This is a classic sign of thermal degradation, often referred to as caramelization, which can occur even at temperatures slightly above room temperature over extended periods.[6][8] Studies on D-mannitol have shown that heating can lead to a variety of degradation products.[7]

  • Investigative Workflow:

    start Brown Solution Observed check_temp Was the solution heated or stored at RT for >24h? start->check_temp check_light Was the solution exposed to strong light? check_temp->check_light No cause_thermal Primary Cause: Thermal Degradation check_temp->cause_thermal Yes cause_photo Possible Cause: Photodegradation check_light->cause_photo Yes solution_fresh Prepare fresh solution for immediate use. cause_thermal->solution_fresh solution_storage Store at 2-8°C, protected from light for short-term use. cause_photo->solution_storage solution_fresh->solution_storage solution_inert For sensitive applications, prepare under inert gas. solution_storage->solution_inert

    Troubleshooting workflow for discolored solutions.
  • Corrective Actions:

    • Prepare Freshly: Always prepare solutions of this compound immediately before use.

    • Avoid Heat: Do not heat solutions to aid in dissolution. If slight warming is necessary, do so gently and for the shortest possible time.

    • Control Storage: For any necessary short-term storage, keep the solution at 2-8°C and protected from light.

    • Use Inert Atmosphere: For applications sensitive to degradation byproducts, prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can be exacerbated by heat.

Problem 2: HPLC analysis shows a decrease in the main peak and the appearance of new peaks over time.
  • Underlying Cause: This indicates the degradation of this compound into one or more new chemical entities. The nature of these degradants depends on the solution's pH, temperature, and exposure to oxygen.

  • Degradation Pathways:

    mannitol This compound in Solution hydrolysis Hydrolysis (Acid/Base Catalyzed) mannitol->hydrolysis thermal Thermal Stress (Heat) mannitol->thermal oxidation Oxidation (O2, Metal Ions) mannitol->oxidation prod_hydro Ring-Opened Products (e.g., D-Mannitol) hydrolysis->prod_hydro prod_thermal Caramelization Products, Volatiles, Polymers thermal->prod_thermal prod_ox Oxidized Derivatives (Aldehydes, Ketones, Acids) oxidation->prod_ox

    Primary degradation pathways in solution.
  • Corrective Actions:

    • pH Control: If using an aqueous solvent, ensure it is buffered to a neutral pH (around 6.0-7.5). Avoid highly acidic or alkaline conditions.

    • Use of Antioxidants: For long-term experiments, consider adding a small amount of a suitable antioxidant, such as methionine, especially if the formulation contains components prone to generating free radicals.[13]

    • Chelating Agents: If trace metal contamination is suspected (e.g., from glassware or other reagents), the addition of a chelating agent like EDTA can help prevent metal-catalyzed oxidation.[13]

    • Forced Degradation Study: To understand the degradation profile in your specific matrix, perform a forced degradation study. This will help in identifying potential degradants and developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
  • Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a clean, calibrated weighing vessel, accurately weigh the required amount of this compound.

  • Dissolution: Transfer the solid to a volumetric flask. Add approximately 80% of the final volume of your desired aqueous buffer (e.g., PBS, pH 7.2).

  • Mixing: Mix the solution at room temperature using a magnetic stirrer or gentle swirling until the solid is completely dissolved. Avoid vigorous vortexing, which can introduce excessive oxygen. Do not heat the solution.

  • Final Volume: Once dissolved, bring the solution to the final volume with the buffer.

  • Filtration (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter compatible with aqueous solutions.

  • Usage: Use the solution immediately. As a best practice, do not store aqueous solutions for more than a day.[11]

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[14]

cluster_conditions Stress Conditions start Prepare 1 mg/mL Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C in solution) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo control Control Sample (Stored at 2-8°C, protected from light) start->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-PDA/MS oxidation->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze evaluate Evaluate Degradation Profile: - Identify Degradants - Establish Mass Balance - Confirm Peak Purity analyze->evaluate

Workflow for a forced degradation study.

Methodology:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).[14]

  • Acid Degradation: Mix equal volumes of the drug solution and 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Degradation: Mix equal volumes of the drug solution and 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix equal volumes of the drug solution and 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Heat the drug solution at 80°C for a specified time.

  • Photolytic Degradation: Expose the drug solution to light as per ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[14]

  • Analysis: Analyze all stressed samples, along with a control sample stored at 2-8°C, using a suitable analytical method like HPLC with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradants.

References

  • National Institute of Standards and Technology. (2016, January 11). SAFETY DATA SHEET: D-Mannitol. Retrieved from [Link]

  • Rodríguez-García, M. M., et al. (2016). Stability of D-mannitol upon melting/freezing cycles under controlled inert atmosphere. Energy Procedia, 91, 218–225. Available from: [Link]

  • Bayón, R., et al. (2017). Feasibility study of D-mannitol as phase change material for thermal storage. AIMS Energy, 5(3), 404-424. Available from: [Link]

  • Ahfat, M., et al. (2023). Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation. International Journal of Pharmaceutics, 647, 123533. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: DL-Mannitol. Retrieved from [Link]

  • V Ovchinnikov, et al. (2021). Study of thermal induced structural transformations of D-mannitol using molecular spectroscopy methods. Journal of Physics: Conference Series, 2086, 012163. Available from: [Link]

  • Bayon, R. (2017). Feasibility study of D-mannitol as phase change material for thermal storage. AIMS Energy. Available from: [Link]

  • PubChem. β-(1,4)-mannan degradation pathway. Retrieved from [Link]

  • Kumaresan, G., Velraj, R., & Iniyan, S. (2011). Thermal Analysis of D-mannitol for Use as Phase Change Material for Latent Heat Storage. Journal of Applied Sciences, 11(16), 3044-3048.
  • Zhang, R., et al. (2022). A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. Crystals, 12(3), 392. Available from: [Link]

  • Mahler, H. C. (2018). Rational Selection of Sugars for Biotherapeutic Stabilization: A Practitioner's Perspective. BioProcess International. Available from: [Link]

  • Hawe, A., & Frie, S. S. (2008). Influence of Process Conditions on the Crystallization and Transition of Metastable Mannitol Forms in Protein Formulations During Lyophilization. Journal of Pharmaceutical Sciences, 97(9), 3824-3837. Available from: [Link]

  • Kumar, S., et al. (2022). Mannitol as an Excipient for Lyophilized Injectable Formulations. Journal of Pharmaceutical Sciences, 111(1), 29-39.
  • Shrivastava, A., et al. (2021). Characteristics and analytical methods of Mannitol: An update. International Journal of Applied Pharmaceutics, 13(5), 48-58. Available from: [Link]

  • Shah, B., & Shah, D. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. AAPS PharmSciTech, 23(5), 151. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. Available from: [Link]

  • Huang, H., et al. (2014). Biodegradation of 1,4-Dioxane by a Novel Strain and Its Biodegradation Pathway. Water, Air, & Soil Pollution, 225(9), 2143. Available from: [Link]

  • Al-Shdefat, A., et al. (2021). Pharmaceutical Applications for MANNITOL: An Overview. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1016-1031.
  • Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Desalination and Water Treatment, 178, 360-386. Available from: [Link]

  • Choe, E., & Min, D. B. (2005). Oxidative Stability in Bulk Oil Containing Carbohydrates Such as Glucose, Sucrose, Maltose, Mannitol, and Starch. Journal of Food Science, 70(1), c59-c63. Available from: [Link]

  • Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Desalination and Water Treatment. Available from: [Link]

  • Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Desalination and Water Treatment. Available from: [Link]

  • Shah, B., & Shah, D. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. AAPS PharmSciTech. Available from: [Link]

  • Rocchetti, G., et al. (2022). Innovative and Sustainable Technologies to Enhance the Oxidative Stability of Vegetable Oils. Antioxidants, 11(11), 2244. Available from: [Link]

  • Miraliakbari, H., & Shahidi, F. (2008). Oxidative stability of tree nut oils. Journal of Agricultural and Food Chemistry, 56(12), 4751-4759. Available from: [Link]

Sources

Overcoming poor solubility of 1,4-Anhydro-d-mannitol in experimental buffers

Author: BenchChem Technical Support Team. Date: January 2026

Navigating Solubility Challenges with 1,4-Anhydro-d-mannitol in Experimental Buffers

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that realizing the full potential of a compound in your research is critically dependent on proper handling and preparation. A common hurdle encountered with this compound, a sugar alcohol used as a carbohydrate metabolism regulator, is its limited solubility in aqueous buffers.[1][2][3] This guide provides in-depth, field-proven insights and systematic protocols to help you overcome these solubility challenges, ensuring reproducible and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: What are the known solubility properties of this compound?

Published quantitative solubility data for this compound in common laboratory buffers is limited. However, available information from various suppliers and databases provides a qualitative understanding. It is a white, crystalline solid with a molecular weight of 164.16 g/mol .[4][5]

The key to working with this compound is to recognize its character as a polar organic molecule with multiple hydroxyl groups, which govern its interaction with different solvents. While these groups can form hydrogen bonds with water, the molecule's rigid, crystalline structure can make dissolution a kinetically slow process.

Table 1: Reported Solubility of this compound

SolventReported SolubilitySource(s)
Water (H₂O)Slightly Soluble / Soluble[6][7]
Methanol (MeOH)Slightly Soluble (Heated) / Soluble[6][7]
Dimethyl Sulfoxide (DMSO)Soluble[7]

Note: A related compound, 2,5-Anhydro-D-mannitol, has a reported solubility of approximately 10 mg/mL in PBS (pH 7.2), which may serve as a preliminary reference point.[8]

FAQ 2: I'm following a protocol, but my this compound isn't dissolving. What's going wrong?

This is a common issue that can stem from several factors. The underlying cause is often that the solution has reached its saturation point under the current conditions.

Causality Checklist:

  • Concentration Limit: Are you attempting to prepare a solution that exceeds the intrinsic solubility of the compound in that specific buffer and at that temperature?

  • Buffer Composition: High ionic strength or the presence of other salts in your buffer can decrease the "free" water molecules available to hydrate and dissolve the compound, a phenomenon known as the "salting out" effect.

  • Temperature: Dissolution is an endothermic process for most solids. Attempting to dissolve the compound in a cold buffer (e.g., straight from the refrigerator) will significantly reduce its solubility and the rate of dissolution.[9]

  • pH: While this compound is a neutral molecule without ionizable groups, the pH of your buffer can influence the stability of the compound over long-term storage, although it is unlikely to be the primary factor in acute dissolution problems.

  • Kinetic Factors: Are you providing enough energy and time for dissolution? Inadequate mixing (vortexing, stirring) or insufficient time can lead to incomplete dissolution even if the concentration is theoretically achievable.

FAQ 3: What is a systematic, step-by-step approach to achieving complete solubilization?

We recommend a systematic, tiered approach to avoid using harsh conditions unnecessarily. This workflow prioritizes methods that are least likely to interfere with downstream biological experiments.

G cluster_0 Solubilization Workflow start Start: Weigh this compound add_buffer Add small volume of experimental buffer at RT start->add_buffer vortex Vortex/Mix vigorously add_buffer->vortex check1 Dissolved? vortex->check1 heat Warm solution gently (37-50°C) check1->heat No success Success: Solution is ready for use (Filter sterilize if needed) check1->success Yes check2 Dissolved? heat->check2 cosolvent Prepare concentrated stock in organic co-solvent (e.g., DMSO) check2->cosolvent No check2->success Yes dilute Add stock solution dropwise to vigorously stirring buffer cosolvent->dilute check3 Precipitation? dilute->check3 check3->success No fail Re-evaluate: - Lower final concentration - Consider alternative buffer check3->fail Yes

Caption: A decision-tree workflow for solubilizing this compound.

FAQ 4: Which specific techniques and solvents can improve solubility?

If direct dissolution in your aqueous buffer fails, several methods can be employed. These techniques are common in formulation science to enhance the solubility of poorly soluble compounds.[10][11]

  • Thermal Method (Heating):

    • Principle: Increasing the temperature provides the energy needed to overcome the compound's crystal lattice energy, favoring dissolution. For many sugar alcohols, solubility increases significantly with temperature.[9]

    • How-To: After adding the compound to the buffer, place the vial in a water bath set to 37-50°C. Do not boil. Mix intermittently until the solid dissolves. Always cool the solution to your experimental temperature and check for precipitation before use.

  • Co-solvency Method:

    • Principle: Using a water-miscible organic solvent in which the compound is highly soluble can help break down the crystal structure. This concentrated stock is then diluted into the aqueous buffer.

    • Common Co-solvents:

      • DMSO (Dimethyl Sulfoxide): An excellent, potent solvent for many organic molecules.[7] Caution: DMSO can have physiological effects on cells. It is critical to ensure the final concentration in your experiment is low (typically <0.5%, and ideally <0.1%) and consistent across all samples, including vehicle controls.

      • Ethanol (EtOH): Another option, though generally less potent than DMSO for dissolving highly crystalline compounds.

    • How-To: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO. Then, add this stock solution dropwise into your final experimental buffer while vortexing vigorously. This rapid mixing helps prevent localized supersaturation and precipitation.

Troubleshooting Guide

Problem EncounteredProbable CauseRecommended Solution
Compound "oils out" or forms a gummy precipitate upon adding co-solvent stock to buffer. Localized Supersaturation. The compound is crashing out of solution as the solvent environment rapidly changes from organic to aqueous.1. Increase Mixing: Vortex the buffer vigorously while adding the stock solution very slowly (dropwise). 2. Warm the Buffer: Gently warming the aqueous buffer before adding the stock can help accommodate the compound. 3. Lower Stock Concentration: Prepare a less concentrated stock solution in the co-solvent.
A clear solution is formed after heating, but crystals reappear upon cooling. Supersaturation. The concentration achieved at the higher temperature is above the solubility limit at room or experimental temperature.1. Work with a Diluted Solution: Your target concentration is too high for this buffer. Dilute the solution to the point where it remains clear after cooling. 2. Use Immediately: If a slight supersaturation is required, use the solution immediately after it cools before significant precipitation can occur. This is not ideal for reproducibility.
Solution appears hazy or cloudy but has no visible crystals. Fine Particulates/Incomplete Solubilization. Micro-crystals may be suspended in the solution.1. Increase Dissolution Time/Energy: Continue mixing and/or gently heating for a longer duration. 2. Sonication: Use a bath sonicator for 5-10 minutes to break up small agglomerates. 3. Filtration: If the haze persists, it may be an insoluble impurity. Filter the solution through a 0.22 µm syringe filter.

Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Solution of this compound in PBS (pH 7.4) using Heat

This protocol is the first-line approach for preparing a moderately concentrated aqueous solution.

Materials:

  • This compound (MW: 164.16 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tube or vial

  • Calibrated balance, vortex mixer, water bath

Procedure:

  • Calculation: To make 10 mL of a 10 mM solution, you need:

    • 10 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (164.16 g / 1 mol) * (1 mol / 1000 mmol) = 0.01642 g = 16.42 mg

  • Weighing: Accurately weigh 16.42 mg of this compound and transfer it to a 15 mL conical tube.

  • Initial Dissolution: Add 8 mL of PBS to the tube. Cap tightly and vortex vigorously for 1 minute. You will likely observe that the solid is not fully dissolved.

  • Heating: Place the tube in a water bath set to 40°C. Incubate for 15-20 minutes, vortexing for 30 seconds every 5 minutes.

  • Visual Inspection: After heating, the solution should be clear and free of any visible particulates.

  • Final Volume & Cooling: Remove the tube from the water bath and allow it to cool to room temperature (approx. 20-30 minutes). Once cooled, add PBS to reach a final volume of 10 mL.

  • Final Check: Invert to mix. Hold the tube against a dark background to confirm no precipitation has occurred upon cooling. The solution is now ready for use. For cell culture, filter sterilize using a 0.22 µm syringe filter.

Protocol 2: Preparation of a 100 mM Stock Solution in DMSO

This protocol is for experiments requiring a higher final concentration or when aqueous solubility is insufficient.

Materials:

  • This compound (MW: 164.16 g/mol )

  • 100% DMSO, anhydrous or cell-culture grade

  • Sterile microcentrifuge tube or glass vial

Procedure:

  • Calculation: To make 1 mL of a 100 mM stock solution, you need:

    • 1 mL * (1 L / 1000 mL) * (100 mmol / 1 L) * (164.16 g / 1 mol) * (1 mol / 1000 mmol) = 0.01642 g = 16.42 mg

  • Weighing: Accurately weigh 16.42 mg of this compound into a sterile vial.

  • Solubilization: Add 1 mL of 100% DMSO. Cap tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used if needed but is often unnecessary with DMSO.

  • Storage: This stock solution can be stored at -20°C for several months. Aliquot to avoid repeated freeze-thaw cycles.

  • Usage: To prepare your working solution, dilute this stock at least 1:1000 into your experimental buffer to keep the final DMSO concentration at or below 0.1%. For example, to make a 100 µM working solution, add 1 µL of the 100 mM stock to 999 µL of buffer. Always add the stock to the buffer, not the other way around, and mix immediately.

References

  • Vertex AI Search Result 1. (Note: This result pertains to Isosorbide 5-mononitrate, a related but distinct compound, and is used for general context.)
  • Vertex AI Search Result 2.
  • Vertex AI Search Result 3.
  • Vertex AI Search Result 4.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Vertex AI Search Result 6.
  • Al-kassas, R., et al. (2023). Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement. Pharmaceuticals, 16(11), 1561. Available from: [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Quora. (2021). How can you increase the solubility of table sugar in water? Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). How to increase solubility of polar solutes in water? Retrieved from [Link]

  • Vertex AI Search Result 15.
  • Vertex AI Search Result 17.
  • Vertex AI Search Result 19.
  • Vertex AI Search Result 21.
  • Vertex AI Search Result 22.
  • Vertex AI Search Result 23.
  • Vertex AI Search Result 24.

Sources

Technical Support Center: Refining HPLC Separation of 1,4-Anhydro-d-mannitol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 1,4-Anhydro-d-mannitol and its structurally similar isomers. The separation of these highly polar, non-chromophoric sugar alcohols presents a significant analytical challenge due to their subtle structural differences and poor retention in traditional reversed-phase systems. This guide provides in-depth, experience-based answers to common troubleshooting questions, equipping you with the knowledge to refine your HPLC methods for robust and reproducible results.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do this compound and its isomers show poor or no retention on my C18 column?

A: This is a classic issue rooted in the fundamental principles of chromatography. This compound and related sugar alcohols like sorbitol and mannitol are extremely polar molecules.[1] Reversed-phase chromatography, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, relies on hydrophobic interactions to retain analytes. Your polar analytes have a much stronger affinity for the polar mobile phase than the nonpolar stationary phase, causing them to elute very quickly, often at or near the solvent front.

The most effective solution is to switch to a different chromatographic mode designed for polar compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2] In this system, a water-enriched layer forms on the surface of the stationary phase. Polar analytes partition into this layer and are retained, with elution occurring as the aqueous (strong solvent) content of the mobile phase increases.[2][3]

Q2: My peaks for this compound and a critical isomer (e.g., sorbitol) are co-eluting. How can I improve the resolution?

A: Achieving selectivity between closely related isomers is the primary challenge. A systematic approach to method development is crucial. The key is to manipulate the subtle differences in interactions between the analytes, the stationary phase, and the mobile phase. Below is a workflow to guide your optimization process.

G start Poor Resolution or Co-elution of Isomers station_phase Step 1: Evaluate Stationary Phase start->station_phase mobile_phase Step 2: Optimize Mobile Phase start->mobile_phase temperature Step 3: Adjust Temperature start->temperature amide Amide Phase station_phase->amide Select based on different selectivity amine Amine Phase station_phase->amine Select based on different selectivity zwitter Zwitterionic Phase (e.g., Sulfobetaine) station_phase->zwitter Select based on different selectivity organic Adjust Organic Solvent % mobile_phase->organic Controls retention buffer Change Buffer Type or Concentration mobile_phase->buffer Influences secondary interactions temp_inc Increase Temperature (e.g., 40-85°C) temperature->temp_inc Improves efficiency, alters selectivity temp_dec Decrease Temperature temperature->temp_dec Increases retention

Caption: Logical workflow for troubleshooting poor isomer resolution.

1. Stationary Phase Selection: The choice of HILIC stationary phase is the most powerful tool for altering selectivity. Isomers interact differently with various polar functional groups. Do not assume all HILIC columns are the same.

  • Amine-based (NH2) Phases: These are widely used for carbohydrate analysis.[4][5] They provide good retention for sugars and sugar alcohols. However, they can be less stable over time and may react with reducing sugars, shortening column lifetime.[5][6] Polymeric amine columns can offer improved stability and pH range.[7]

  • Amide Phases: These phases are generally more robust than amino phases and offer different selectivity. They are a good starting point for method development.

  • Zwitterionic/Mixed-Mode Phases: Columns with zwitterionic functional groups (e.g., sulfobetaine) or mixed-mode capabilities (combining HILIC with ion-exchange) can provide unique selectivity for polar isomers.[1][8][9][10] Some studies have shown zwitterionic HILIC columns to be highly effective in separating sugar alcohol isomers.[11]

Stationary Phase TypePrimary InteractionAdvantagesConsiderations
Amine (NH2) HILIC, weak anion exchangeWell-established for carbohydrates.[4]Can react with reducing sugars; limited pH stability for silica-based versions.[5][6]
Amide HILIC (Hydrogen Bonding)Robust, stable, good alternative selectivity to amine phases.May require different mobile phase optimization.
Zwitterionic HILIC, Electrostatic InteractionsExcellent for highly polar compounds, can offer unique isomer selectivity.[11]Retention can be sensitive to mobile phase ionic strength.
Mixed-Mode HILIC + Ion-ExchangeMultiple retention mechanisms offer high flexibility in method development.[8][10]Separation can be complex to optimize due to multiple active mechanisms.

2. Mobile Phase Optimization:

  • Organic Solvent Content: In HILIC, retention is primarily controlled by the water content. To increase retention and improve the chances of separation, increase the percentage of acetonitrile.[2] Make small, incremental changes (e.g., from 85% to 90% acetonitrile).

  • Buffer Composition and Ionic Strength: The type and concentration of the buffer salt (e.g., ammonium formate, ammonium acetate) in the aqueous portion of the mobile phase can significantly influence selectivity.[12] The salt ions compete with analytes for interaction with the stationary phase, modifying retention and potentially resolving co-eluting peaks.[12]

3. Column Temperature: Temperature is a critical but often overlooked parameter.

  • Improved Efficiency: Increasing column temperature (e.g., to 40-60°C or even higher for some columns) decreases mobile phase viscosity, which can lead to sharper peaks and better efficiency.[13][14][15]

  • Altered Selectivity: Temperature can change the thermodynamics of the analyte-stationary phase interactions, sometimes altering the elution order of closely related compounds and improving resolution.[15][16][17][18] For some sugar separations, higher temperatures are required to prevent peak splitting due to anomerization.[19]

Q3: My Refractive Index (RI) detector baseline is noisy and drifting, making quantification impossible. What's wrong?

A: The Refractive Index (RI) detector is a universal detector that senses changes in the refractive index of the column eluent relative to a reference mobile phase.[20] Its universal nature makes it suitable for non-chromophoric compounds like sugar alcohols, but it is also exquisitely sensitive to environmental and system changes.[21][22]

  • Isocratic Elution is Mandatory: The RI detector cannot be used with gradient elution.[21][23] The changing composition of the mobile phase during a gradient would cause a massive, continuous change in the baseline refractive index, obscuring all analyte peaks. Your method must be isocratic.

  • Thorough Temperature Control: This is the most critical factor. The column and the RI detector's flow cell must be thermostatically controlled to a stable temperature (e.g., 40°C).[22] Even minor room temperature fluctuations can cause significant baseline drift. Allow the entire system to equilibrate for at least 1-2 hours after reaching the set temperature.

  • Purge the Reference Cell: Before starting, ensure the reference cell of the detector is flushed with fresh, degassed mobile phase that is identical to what you will be running.

  • Degas Your Mobile Phase: Thoroughly degas the mobile phase using an online degasser, sonication, or helium sparging. Air bubbles passing through the flow cell will cause large, sharp spikes in the baseline.

  • Ensure Pump Performance: A stable baseline requires a stable, pulse-free flow from the pump. Ensure your pump is properly maintained and delivering a consistent mobile phase composition.

G problem RI Baseline Instability (Noise/Drift) cause1 Gradient Elution? problem->cause1 cause2 Temperature Fluctuation? problem->cause2 cause3 Air Bubbles? problem->cause3 cause4 Contaminated Reference Cell? problem->cause4 sol1 Switch to Isocratic Method cause1->sol1 Solution sol2 Use Column Oven & Allow Long Equilibration Time cause2->sol2 Solution sol3 Degas Mobile Phase Thoroughly cause3->sol3 Solution sol4 Flush Reference Cell with Fresh Mobile Phase cause4->sol4 Solution

Caption: Common causes and solutions for RI detector instability.

Q4: Are there better detector options than Refractive Index for this analysis?

A: Yes, several alternative detectors overcome the limitations of RI, especially its incompatibility with gradient elution and relatively low sensitivity.

DetectorPrincipleGradient Compatible?Relative SensitivityKey Considerations
Refractive Index (RI) Measures bulk change in refractive index.[20]No[21][23]LowHighly sensitive to temperature and pressure fluctuations.[22]
Evaporative Light Scattering (ELSD) Nebulizes eluent, evaporates solvent, measures light scattered by analyte particles.YesMediumRequires non-volatile analytes and buffers. Response can be non-linear.[16][24]
Charged Aerosol (CAD) Nebulizes eluent, charges analyte particles, measures charge.YesMedium-HighProvides more uniform response than ELSD. Requires non-volatile analytes and buffers.[21][24]
Mass Spectrometry (MS) Ionizes analytes and separates them by mass-to-charge ratio.YesVery HighProvides structural confirmation. Requires volatile buffers (e.g., ammonium formate).[1][25]

For routine QC with an established isocratic method, RI is often sufficient. For method development, trace analysis, or complex mixtures where a gradient is needed to elute other components, ELSD , CAD , or MS are superior choices. MS provides the highest level of confidence by confirming the identity of the peaks.[1]

References

  • Evaluation of a hydrophilic interaction liquid chromatography design space for sugars and sugar alcohols. PubMed.
  • Improving the Analysis of Carbohydrates Using Temperature and Sample Prehe
  • Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.
  • Sugar Alcohols Analysis Service.
  • Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.
  • Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin. PubMed.
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners.
  • Application of Amino Stationary phases for the Analysis of Carbohydr
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chrom
  • Separation of carbohydrates using hydrophilic interaction liquid chromatography.
  • Mixed-Mode Chromatography and St
  • Refractive index detection at the next level. Wiley Analytical Science.
  • Mixed-Mode Chromatography.
  • Mixed-Mode HPLC Columns. Thermo Fisher Scientific - US.
  • Impact of column temperature and mobile phase components on selectivity of hydrophilic interaction chrom
  • Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Reson
  • Hydrophilic-Interaction Chromatography: An Update.
  • Refractive Index Detection (RID). Shimadzu.
  • Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns. Sigma-Aldrich.
  • The Use of Temperature for Method Development in LC.
  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc.
  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed Central.
  • A Comparison Between Amino (NH2) Columns and Sugar Columns in Carbohydrate Analysis.
  • Carbohydrate analysis: From sample preparation to HPLC on different stationary phases coupled with evaporative light-scattering detection.
  • Separation of sugar isomers. a LC peak resolution of sugar alcohol and...
  • Methods for Separ
  • Analysis of Mannitol Using RID-20A Differential Index Detector. Shimadzu.

Sources

Technical Support Center: Navigating the Potential for 1,4-Anhydro-d-mannitol to Interfere with Assay Readouts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the potential for 1,4-Anhydro-d-mannitol, a sugar alcohol with increasing relevance in various research contexts, to interfere with common assay readouts. Our goal is to provide you with the expertise and field-proven insights necessary to anticipate, troubleshoot, and mitigate these potential interferences, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a sugar alcohol, specifically a dehydrated form of D-mannitol.[1] Its molecular formula is C₆H₁₂O₅, and it has a molecular weight of approximately 164.16 g/mol .[1] In research, it is often studied as a carbohydrate metabolism regulator.[2][3] Given its structural similarity to other sugars and polyols, it has the potential to be biologically active in various systems.

Q2: Can this compound directly interfere with our assay readouts?

Yes, there is a potential for interference. While direct studies on this compound's interference across all assay types are not extensively documented, its chemical nature as a polyol (sugar alcohol) suggests several mechanisms by which it could affect assay results.[4][5] Small molecules, in general, are known to interfere with biochemical and cell-based assays through various mechanisms, leading to false-positive or false-negative results.[6]

Q3: What are the general principles of small molecule interference in assays?

Small molecule interference can be broadly categorized as follows:

  • Optical Interference: The compound may absorb light at the same wavelength as your analyte (leading to quenching) or be inherently fluorescent at your detection wavelengths (leading to false positives).

  • Chemical Reactivity: The compound may react with assay reagents, leading to a change in signal that is not related to the biological activity being measured.

  • Enzyme Modulation: The compound could directly inhibit or activate a reporter enzyme (e.g., luciferase, horseradish peroxidase) used in the assay.

  • Nonspecific Protein Interactions: The compound may bind non-specifically to proteins in the assay, potentially altering their conformation or activity.[7]

  • Chelation: If your assay is dependent on metal ions, the compound might chelate these ions, thereby inhibiting the reaction.[6]

Troubleshooting Guides by Assay Type

Colorimetric Assays (e.g., Protein Quantification, MTT/XTT Assays)

Issue: Inaccurate protein concentration readings or altered color development in viability assays.

Potential Cause: Polyols, the class of molecules to which this compound belongs, have been shown to interfere with common protein quantification assays.

  • Lowry Assay: Interference in the Lowry assay is thought to be caused by the formation of copper-polyol complexes.[4] This complex can reduce the Folin-Ciocalteu reagent, leading to a color change that is independent of the protein concentration and results in spuriously high protein readings.[4]

  • Bradford Assay: Sugars and related compounds can interfere with the Coomassie Blue G dye-binding mechanism of the Bradford assay, leading to inaccurate protein quantification.[5]

  • MTT/XTT Assays: While direct evidence for this compound is limited, its reducing potential could theoretically interact with the tetrazolium salts used in these assays, leading to a false positive signal for cell viability.

Troubleshooting Protocol:

  • Run a Compound-Only Control: In a cell-free version of your assay, test this compound at the same concentrations used in your experiment. This will determine if the compound itself reacts with the assay reagents to produce a signal.

  • Spectrophotometric Scan: Perform a UV-Vis absorbance scan of this compound to see if it absorbs light at the detection wavelength of your assay.

  • Orthogonal Protein Quantification Method: If you suspect interference with your protein assay, use a method with a different chemical basis. For example, if you are using a copper-based assay like the Lowry or BCA assay, try the Bradford assay, or vice versa.[5][8] For carbohydrate-rich samples, precipitating the protein before quantification can help remove interfering substances.[5]

  • Data Analysis: If a baseline interference is observed in your compound-only control, you may be able to subtract this background signal from your experimental wells. However, be cautious as the interference may not be simply additive in the presence of cells or other biological components.

Data Presentation: Interference of Polyols in the Lowry Protein Assay

PolyolSlope of Interference (Absorbance vs. Concentration)
Glycerol0.215
Erythritol0.315
Ribitol0.315
Sorbitol2.3
Data adapted from a study on polyol interference in the Lowry method.[4]

Fluorescence-Based Assays (e.g., Fluorescent Probes, Reporter Assays)

Issue: Unexpectedly high or low fluorescence readings.

Potential Cause: Small molecules can possess intrinsic fluorescence (autofluorescence) or quench the fluorescence of your reporter molecule.

Troubleshooting Workflow:

G A This compound B Luciferase Enzyme A->B Potential Inhibition D Light Production B->D Catalyzes C Luciferin + ATP C->B Substrates G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion A Unexpected Result in Cell-Based Assay B Cell Viability/Cytotoxicity Assay A->B C Cell-Free Assay (Compound-Only Control) A->C D Orthogonal Biological Assay B->D F Assay Interference C->F E True Biological Effect D->E

Caption: Workflow to distinguish true biological effects from assay artifacts.

Troubleshooting Steps:

  • Dose-Response Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., using a stable, non-interfering readout like CellTiter-Glo®) to determine the concentration range at which this compound affects cell health.

  • Cellular Fitness Screen: Assess the general health of the cells in the presence of the compound by monitoring parameters like cell proliferation, morphology, and ATP levels.

  • Orthogonal Biological Readout: If possible, confirm your findings using an orthogonal assay that measures a different endpoint of the same biological pathway. F[7]or example, if you are studying gene expression with a reporter assay, validate your results with qPCR.

By systematically applying these troubleshooting guides and understanding the underlying principles of assay interference, you can confidently navigate the complexities of working with this compound and ensure the accuracy and reliability of your research findings.

References

  • Spectrophotometric Analysis of Interferences due to Polyols in the Assay of Protein by Lowry's Method. The Analyst. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Is there a specific receptor for anesthetics? Contrary effects of alcohols and fatty acids on phase transition and bioluminescence of firefly luciferase. The Journal of General Physiology. [Link]

  • Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Journal of Biomolecular Screening. [Link]

  • Interference of sugars in the Coomassie Blue G dye binding assay of proteins. Analytical Biochemistry. [Link]

  • Polyphenolic compounds interfere with quantification of protein in soil extracts using the Bradford method. ResearchGate. [Link]

  • Quantification of particle-conjugated or -encapsulated peptides on interfering reagent backgrounds. BioTechniques. [Link]

  • High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Nucleic Acids Research. [Link]

  • How to Deal with Interfering Agents in Protein Estimation Assays. G-Biosciences. [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Small molecule high throughput screen using AstraZeneca facilities webinar. YouTube. [Link]

Sources

Technical Support Center: Best Practices for the Long-Term Storage of 1,4-Anhydro-d-mannitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Anhydro-d-mannitol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical carbohydrate metabolism regulator. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during storage and handling.

I. Troubleshooting Guide: Addressing Common Storage Issues

This section provides a systematic approach to resolving specific problems that may arise during the long-term storage of this compound.

Issue 1: Visible Changes in Appearance (e.g., Discoloration, Clumping)

Question: My this compound, which was a white crystalline solid, has started to turn slightly yellow and is clumping together. What could be the cause, and is it still usable?

Causality and Troubleshooting Steps:

Visible changes like yellowing and clumping are often the first indicators of chemical degradation or physical instability. The primary culprits are typically exposure to excessive temperature, humidity, or light.

Step-by-Step Troubleshooting Protocol:

  • Isolate the Affected Lot: Immediately segregate the problematic batch to prevent any potential cross-contamination or mix-ups. Clearly label it as "Under Investigation."

  • Review Storage Conditions:

    • Temperature: Confirm that the storage temperature has been consistently maintained. For optimal long-term stability, this compound should be stored at 0 to 8 °C.[1]

    • Humidity: Assess the ambient humidity in your storage area. This compound is hygroscopic, meaning it can absorb moisture from the air, leading to clumping.[2] It is crucial to store it in a dry environment. Consider the use of desiccants in the storage container or a controlled humidity chamber.

    • Light Exposure: While not explicitly stated as a primary concern for this specific molecule in the provided results, it is a general best practice for chemical storage to protect from light, as UV radiation can initiate degradation pathways in many organic molecules.[3]

  • Perform Quality Control Checks:

    • Melting Point: Determine the melting point of the affected sample. The reported melting point for pure this compound is 145-147 °C.[1] A significant depression or broadening of the melting point range can indicate the presence of impurities or degradation products.

    • Solubility: Test the solubility of a small amount of the material in recommended solvents like water, methanol, or DMSO.[1] Any noticeable decrease in solubility or the presence of insoluble particulates could suggest degradation.

    • Analytical Characterization (If available): If your facility has the capabilities, techniques like ¹H-NMR, HPLC, or FTIR can provide a definitive assessment of purity and identify potential degradation products.

  • Decision on Usability:

    • Minor Clumping: If the only issue is minor clumping and the material is otherwise pure (confirmed by QC checks), it may be possible to gently break up the clumps before use. However, be aware that this indicates some moisture absorption has occurred.

    • Discoloration or Significant Impurities: If discoloration is present or analytical tests show significant impurities, it is strongly recommended not to use the material for sensitive applications, as the degradation products could interfere with your experiments.

Issue 2: Inconsistent Experimental Results with an Older Stock of this compound

Question: I'm using a batch of this compound that has been in storage for over a year, and my experimental results are not reproducible. Could the age of the compound be a factor?

Causality and Troubleshooting Steps:

Inconsistent results are a classic sign of reagent degradation. Over time, even under seemingly ideal conditions, slow degradation can occur, leading to a decrease in the effective concentration of the active compound and the introduction of interfering byproducts.

Step-by-Step Troubleshooting Protocol:

  • Quarantine the Suspect Stock: Similar to the previous issue, isolate the older batch of this compound.

  • Procure a New, Certified Lot: Obtain a fresh supply of this compound from a reputable supplier. Ensure it comes with a Certificate of Analysis (CoA) specifying its purity and other key parameters.

  • Perform a Head-to-Head Comparison:

    • Design a simple, well-characterized experiment where the effect of this compound is known and measurable.

    • Run the experiment in parallel using the old stock and the new, certified stock. Ensure all other experimental parameters are identical.

  • Analyze and Compare the Results:

    • If the new stock yields the expected, reproducible results while the old stock continues to produce inconsistent data, it is highly probable that the older material has degraded.

    • If both stocks give inconsistent results, the issue may lie elsewhere in your experimental setup, reagents, or protocol.

  • Disposition of the Old Stock: If degradation is confirmed, the old stock should be disposed of according to your institution's chemical waste disposal procedures.

II. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the long-term storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 0 to 8 °C[1]Lower temperatures slow down potential degradation reactions.
Atmosphere In a tightly sealed containerProtects from atmospheric moisture and contaminants.
Humidity Dry environmentPrevents moisture absorption, which can lead to clumping and hydrolysis.
Light Protected from light (e.g., in an amber vial or a dark cabinet)A general precaution to prevent light-induced degradation.[3]

Q2: What is the expected shelf-life of this compound?

The shelf-life can vary depending on the supplier and the initial purity of the compound. Always refer to the manufacturer's expiration date on the product label or Certificate of Analysis. If no expiration date is provided, a general rule of thumb for many stable organic compounds is to re-evaluate their quality after 2-3 years of storage under ideal conditions.

Q3: Are there any known incompatibilities for this compound that I should be aware of during storage?

Yes, this compound should not be stored with strong oxidizing agents.[4][5] Contact with these substances could lead to a vigorous and potentially hazardous reaction. Ensure that it is stored separately from such chemicals.

Q4: How can I assess the quality of my this compound if I suspect degradation?

A multi-step approach is recommended for quality assessment, as illustrated in the workflow diagram below.

storage_quality_assessment start Suspected Degradation visual_inspection Visual Inspection (Color, Clumping) start->visual_inspection melting_point Melting Point Analysis visual_inspection->melting_point If changes are observed decision Decision on Usability visual_inspection->decision If no changes are observed, proceed to use solubility_test Solubility Test melting_point->solubility_test melting_point->decision If melting point is significantly altered analytical_chem Advanced Analytical Chemistry (e.g., HPLC, NMR) solubility_test->analytical_chem If results are inconclusive analytical_chem->decision use_with_caution Use with Caution for Non-Critical Applications decision->use_with_caution Minor issues, purity confirmed discard Discard According to Safety Protocols decision->discard Significant degradation

Caption: Workflow for assessing the quality of stored this compound.

Q5: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively detailed in the provided search results, based on its chemical structure (a sugar alcohol with multiple hydroxyl groups), potential degradation could involve:

  • Oxidation: The hydroxyl groups can be susceptible to oxidation, especially if exposed to oxidizing agents or atmospheric oxygen over long periods at elevated temperatures. This could lead to the formation of carbonyl compounds (aldehydes or ketones) and carboxylic acids.

  • Hydrolysis: Although it is an anhydro-sugar, under certain conditions (e.g., presence of moisture and acidic or basic catalysts), the ether linkage could potentially undergo hydrolysis, though this is generally less likely under normal storage conditions.

  • Caramelization: At very high temperatures, similar to other sugars, it can undergo caramelization, a complex series of reactions that result in browning and the formation of a mixture of polymeric and volatile compounds.[6]

The following diagram illustrates these potential degradation routes.

degradation_pathway mannitol This compound oxidation Oxidation (e.g., exposure to air, heat) mannitol->oxidation caramelization Caramelization (High Heat) mannitol->caramelization oxidized_products Oxidized Products (Aldehydes, Ketones, Carboxylic Acids) oxidation->oxidized_products caramelized_products Caramelized Products (Polymers, Volatile Compounds) caramelization->caramelized_products

Caption: Potential degradation pathways for this compound.

III. References

  • Mayo Clinic. (n.d.). Isosorbide dinitrate (oral route, sublingual route). Retrieved from [Link]

  • Drugs.com. (2025). Isosorbide Mononitrate: Package Insert / Prescribing Info. Retrieved from [Link]

  • INCHEM. (n.d.). Isosorbide Dinitrate (PIM 291). Retrieved from [Link]

  • ASHP Publications. (n.d.). Isosorbide Dinitrate. Retrieved from [Link]

  • Anonymous. (2025). 2,5-Anhydro-D-mannitol - Safety Data Sheet.

  • Salehi, H., et al. (n.d.). Understanding Flow Properties of Mannitol Powder at a Range of Temperature and Humidity. Greenwich Academic Literature Archive (GALA). Retrieved from [Link]

  • Wikipedia. (n.d.). Isosorbide. Retrieved from [Link]

  • Salehi, H., et al. (2021). Understanding flow properties of mannitol powder at a range of temperature and humidity. International Journal of Pharmaceutics, 596, 120244.

  • ResearchGate. (2016). Stability of D-mannitol upon Melting/Freezing Cycles under Controlled Inert Atmosphere. Retrieved from [Link]

  • Pharmaguideline. (2008). Method of Analysis for Mannitol. Retrieved from [Link]

  • Shrivastava, A., et al. (2021). Characteristics and analytical methods of Mannitol: An update. ResearchGate.

  • The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / D-Mannitol.

  • Yoshinari, T., et al. (2002). Moisture induced polymorphic transition of mannitol and its morphological transformation. International Journal of Pharmaceutics, 247(1-2), 69-77.

  • Journal of Drug Delivery and Therapeutics. (n.d.). Pharmaceutical Applications for MANNITOL: An Overview.

  • ResearchGate. (n.d.). Understanding Flow Properties of Mannitol Powder at a Range of Temperature and Humidity. Retrieved from [Link]

Sources

Validation & Comparative

The Ideal Osmotic Control: A Comparative Guide to 1,4-Anhydro-d-mannitol and D-mannitol in Osmotic Stress Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cell biology and drug development, inducing osmotic stress is a common technique to study cellular responses to environmental changes. D-mannitol, a sugar alcohol, has long been the go-to agent for this purpose, primarily due to its perceived simplicity and effectiveness as an osmolyte. However, emerging evidence of its metabolic activity and off-target effects necessitates a critical re-evaluation of its role as a truly "negative" control. This guide provides an in-depth comparison of D-mannitol with a potential alternative, 1,4-Anhydro-d-mannitol, offering experimental insights to guide your choice of osmotic control.

The Challenge of a True Negative Control in Osmotic Stress

The fundamental principle of a negative control in osmotic stress experiments is to isolate the effects of hyperosmolarity from any potential biochemical or signaling consequences of the osmolyte itself. An ideal control should be metabolically inert, not interact with cell signaling pathways, and solely alter the extracellular osmotic pressure. As we will explore, D-mannitol falls short of this ideal, prompting the search for more suitable alternatives.

D-mannitol: The Workhorse with Hidden Complexities

D-mannitol is a six-carbon sugar alcohol widely used to induce osmotic stress in both plant and animal cell cultures.[1][2] Its popularity stems from its high water solubility and its presumed inability to readily cross the cell membrane, thereby creating a stable osmotic gradient.

However, a growing body of literature reveals that D-mannitol is not as biologically inert as once assumed. In various organisms, D-mannitol can be metabolized. For instance, it can be converted by mannitol-1-phosphate dehydrogenase to mannitol-1-phosphate, which is then transformed into fructose-6-phosphate, a direct entrant into the glycolytic pathway.[3] This metabolic conversion means that D-mannitol can influence cellular energy homeostasis, confounding the interpretation of experimental results intended to study purely osmotic phenomena.

Furthermore, studies have demonstrated that D-mannitol can activate intracellular signaling pathways independent of its osmotic effect. Exposure of endothelial cells to hypertonic mannitol has been shown to induce apoptosis and activate stress-related kinases like c-Jun N-terminal kinase (JNK), as well as increase intracellular free calcium concentrations.[4][5] These findings strongly suggest that some of the cellular responses attributed to osmotic stress when using D-mannitol may, in fact, be at least partially due to its direct biochemical interactions within the cell.

This compound: A Metabolically Active Alternative

This compound is an internal ether of D-mannitol. While it shares a similar molecular backbone, its anhydro- form bestows upon it distinct biological properties. It is recognized as a carbohydrate metabolism regulator, with evidence showing it can inhibit gluconeogenesis.[6][7][8] This known metabolic activity immediately raises questions about its suitability as a truly inert osmotic control.

While direct studies on the uptake and metabolism of this compound in common mammalian cell lines are limited, research on its analogue, 2,5-anhydro-D-mannitol, has shown that it can be taken up by hepatocytes and phosphorylated. This suggests a likelihood that this compound is also not metabolically inert and could interfere with cellular energetic pathways, albeit through a different mechanism than D-mannitol.

Head-to-Head Comparison: Physicochemical and Biological Properties

To aid in the selection of the appropriate control for your experiments, the following table summarizes the key properties of D-mannitol and this compound.

FeatureD-mannitolThis compound
Molecular Formula C₆H₁₄O₆C₆H₁₂O₅
Molecular Weight 182.17 g/mol 164.16 g/mol [3][7]
Primary Use in Osmotic Stress Widely used to induce hyperosmotic conditions.[1][2]Potential alternative, but not widely established.
Metabolic Fate Can be converted to fructose-6-phosphate and enter glycolysis.[3]Known to inhibit gluconeogenesis.[6][7][8] Likely taken up and potentially phosphorylated by cells.
Known Signaling Interactions Activates JNK and increases intracellular calcium.[4][5]Not well characterized in the context of osmotic stress.
Theoretical Osmolarity (100mM) ~100 mOsm/L~100 mOsm/L

Experimental Design for a Comparative Analysis

Given the potential for both compounds to interfere with cellular processes, a rigorous comparative experiment is essential to determine the most appropriate control for a specific cell type and experimental question. The following is a detailed protocol for such a comparison.

Objective: To compare the effects of D-mannitol and this compound on cell viability, morphology, and key signaling pathways in a selected cell line.
Materials:
  • HEK293 or HeLa cells (or cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • D-mannitol (Sigma-Aldrich)

  • This compound (Biosynth or other supplier)[3]

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Apoptosis assay kit (e.g., Annexin V-FITC)

  • Antibodies for Western blotting (e.g., anti-phospho-JNK, anti-JNK, anti-actin)

  • Osmometer

Methodology:

1. Preparation of Osmolyte Solutions: a. Prepare stock solutions of D-mannitol and this compound (e.g., 1 M) in serum-free DMEM. b. Create a series of working concentrations (e.g., 50, 100, 200, 300 mOsm/L above the normal medium osmolarity) by diluting the stock solutions in complete DMEM. c. Measure the osmolarity of each solution using an osmometer to confirm the final concentrations. The osmolarity of a non-electrolyte solution can be estimated as its molarity.[3][7] Normal cell culture medium has an osmolarity of approximately 290-320 mOsm/L.

2. Cell Culture and Treatment: a. Seed cells in 96-well plates (for viability assays) and 6-well plates (for protein analysis and morphology) at an appropriate density. b. Allow cells to adhere and grow for 24 hours. c. Replace the medium with the prepared osmolyte-containing media or control medium (DMEM with 10% FBS). d. Incubate for various time points (e.g., 6, 12, 24 hours).

3. Assessment of Cellular Responses: a. Cell Viability: i. At each time point, perform an MTT or PrestoBlue assay according to the manufacturer's instructions. ii. Measure absorbance or fluorescence to quantify cell viability. b. Cell Morphology: i. At each time point, observe the cells under a phase-contrast microscope and capture images. Note any changes in cell shape, shrinkage, or detachment. c. Apoptosis: i. At a key time point (e.g., 24 hours), stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry. d. Signaling Pathway Activation (Western Blotting): i. After a short-term exposure (e.g., 30, 60, 120 minutes), lyse the cells and collect protein extracts. ii. Perform SDS-PAGE and Western blotting to detect the phosphorylation of JNK. Use total JNK and a housekeeping protein like actin as loading controls.

Visualizing the Divergent Cellular Impacts

To better understand the potential confounding effects, the following diagrams illustrate the known and potential pathways affected by each compound.

cluster_0 Extracellular cluster_1 Intracellular D-Mannitol D-Mannitol Osmotic_Stress Osmotic Stress (Water Efflux) D-Mannitol->Osmotic_Stress Metabolism Metabolic Perturbation (Glycolysis) D-Mannitol->Metabolism Signaling Signaling Activation (JNK, Ca2+) D-Mannitol->Signaling Cellular_Response Cellular Response (Apoptosis, etc.) Osmotic_Stress->Cellular_Response Metabolism->Cellular_Response Signaling->Cellular_Response

Figure 1. D-mannitol's multifaceted cellular impact.

cluster_0 Extracellular cluster_1 Intracellular This compound 1,4-Anhydro- d-mannitol Osmotic_Stress Osmotic Stress (Water Efflux) This compound->Osmotic_Stress Metabolism Metabolic Perturbation (Gluconeogenesis Inhibition) This compound->Metabolism Signaling Signaling Activation (Hypothesized) This compound->Signaling Cellular_Response Cellular Response Osmotic_Stress->Cellular_Response Metabolism->Cellular_Response Signaling->Cellular_Response

Figure 2. Potential cellular effects of this compound.

Conclusion and Recommendations

The evidence strongly indicates that D-mannitol is not a metabolically inert osmolyte and can induce cellular responses independent of the osmotic stress it creates. This calls into question its universal use as a negative control. This compound, while also metabolically active, presents a different mode of potential interference by inhibiting gluconeogenesis.

Our recommendations are as follows:

  • Acknowledge the Imperfections: Researchers should be aware that neither D-mannitol nor this compound is a perfect, inert osmotic control. The choice between them should be based on the specific biological question being addressed.

  • Consider the Cellular Context: For studies on cellular metabolism, particularly glycolysis and gluconeogenesis, both compounds are likely to be confounding. In these cases, alternative osmolytes such as sorbitol or polyethylene glycol (PEG) might be considered, although they too have their own caveats.

  • Prioritize Empirical Validation: Before embarking on a large-scale study, it is crucial to perform a comparative experiment as outlined above to determine which osmolyte has the least impact on the specific endpoints of interest in your chosen cell line.

  • Report with Transparency: When publishing data from osmotic stress experiments, it is essential to clearly state the osmolyte used and to acknowledge its potential non-osmotic effects in the interpretation of the results.

By moving beyond the dogma of D-mannitol as a simple negative control and embracing a more critical and empirical approach to selecting osmotic agents, researchers can enhance the rigor and reliability of their findings in the study of cellular responses to osmotic stress.

References

  • Koyama, H., et al. (2000). Mannitol at Clinical Concentrations Activates Multiple Signaling Pathways and Induces Apoptosis in Endothelial Cells. Stroke, 31(8), 1933-1940. [Link]

  • Koyama, H., et al. (2000). Mannitol at Clinical Concentrations Activates Multiple Signaling Pathways and Induces Apoptosis in Endothelial Cells. Stroke, 31(8), 1933-1940. [Link]

  • Koyama, H., et al. (2000). Mannitol at Clinical Concentrations Activates Multiple Signaling Pathways and Induces Apoptosis in Endothelial Cells. Stroke, 31(8), 1933-1940. [Link]

  • Van den Broeck, L., et al. (2018). Early mannitol-triggered changes in the Arabidopsis leaf (phospho)proteome. bioRxiv. [Link]

  • University of British Columbia Zoology. (n.d.). abc osmolarity. Retrieved from [Link]

  • Wikipedia. (n.d.). Osmotic concentration. Retrieved from [Link]

  • Tarchoun, I., et al. (2023). Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maxima Duch.) landraces. Frontiers in Plant Science, 14. [Link]

  • van den Broeck, L., et al. (2018). Early mannitol-triggered changes in the Arabidopsis leaf (phospho)proteome. bioRxiv. [Link]

  • University of British Columbia Zoology. (n.d.). abc osmolarity. Retrieved from [Link]

  • Wikipedia. (n.d.). Osmotic concentration. Retrieved from [Link]

  • Tarchoun, I., et al. (2023). Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maxima Duch.) landraces. Frontiers in Plant Science, 14. [Link]

Sources

A Comparative Guide to the Efficacy of 1,4-Anhydro-d-mannitol Analogs and Other Sugar Alcohol Inhibitors in Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the inhibitory efficacy of sugar alcohol derivatives, with a primary focus on 1,4-dideoxy-1,4-imino-D-mannitol (DIM), an analog of 1,4-Anhydro-d-mannitol. We will objectively evaluate its performance against other notable sugar alcohol inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.

Introduction to Sugar Alcohol Inhibitors and Their Significance in Glycobiology

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing a pivotal role in numerous biological processes, including digestion, glycoprotein processing, and lysosomal catabolism.[1] The inhibition of these enzymes has significant therapeutic potential for a range of diseases, including type 2 diabetes, viral infections, and cancer.[1][2] Sugar alcohols and their derivatives, particularly iminosugars, represent a major class of glycosidase inhibitors. These compounds mimic the structure of the natural carbohydrate substrates, allowing them to bind to the active site of glycosidases and disrupt their catalytic activity.[1]

This guide will delve into the efficacy of 1,4-dideoxy-1,4-imino-D-mannitol (DIM), a potent inhibitor of α-mannosidases involved in the N-glycan processing pathway. We will compare its inhibitory profile with other relevant sugar alcohol inhibitors, such as 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), sorbitol, and xylitol, which target different classes of glycosidases.

1,4-Dideoxy-1,4-imino-D-mannitol (DIM): A Potent Inhibitor of N-Glycan Processing

1,4-Dideoxy-1,4-imino-D-mannitol (DIM) is a pyrrolidine iminosugar that acts as a powerful and specific inhibitor of α-mannosidases, key enzymes in the maturation of N-linked glycoproteins.[2][3] The N-glycan processing pathway is a critical cellular process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus, where a common precursor oligosaccharide is trimmed and modified to generate the diverse array of N-glycans found on mature glycoproteins.[4][5][6]

Mechanism of Action of DIM

DIM's inhibitory activity stems from its structural resemblance to the mannosyl cation intermediate formed during the hydrolysis of mannosidic linkages. The protonated nitrogen atom in the pyrrolidine ring mimics the positive charge of the oxocarbenium ion-like transition state, leading to tight binding in the active site of α-mannosidases.[3] This competitive inhibition effectively blocks the trimming of mannose residues from the N-glycan precursor, leading to the accumulation of high-mannose structures.[3] Specifically, DIM has been shown to inhibit Golgi α-mannosidase II and, to some extent, ER α-mannosidase and lysosomal α-mannosidase.[2]

N_Glycan_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Precursor_Oligosaccharide Glc₃Man₉GlcNAc₂ Man₉GlcNAc₂ Man₉GlcNAc₂ Glucosidase_I_II Glucosidase I & II ER_Mannosidase_I ER α-Mannosidase I Man₈GlcNAc₂ Man₈GlcNAc₂ Man₅GlcNAc₂ Man₅GlcNAc₂ Hybrid_Complex_N-Glycans Hybrid & Complex N-Glycans Golgi_Mannosidase_I Golgi α-Mannosidase I Golgi_Mannosidase_II Golgi α-Mannosidase II

Comparative Efficacy of Sugar Alcohol Inhibitors

The inhibitory potential of sugar alcohols varies significantly depending on their chemical structure and the target enzyme. This section provides a comparative analysis of DIM against other notable inhibitors.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of selected sugar alcohol inhibitors against various glycosidases. It is important to note that these values can vary depending on the enzyme source and assay conditions.

InhibitorTarget EnzymeEnzyme SourceKᵢIC₅₀Reference
1,4-Dideoxy-1,4-imino-D-mannitol (DIM) Golgi α-Mannosidase IIDrosophila melanogaster-0.81 µM[7]
Golgi α-Mannosidase IICaenorhabditis elegans0.19 µM-[8]
Lysosomal α-MannosidaseHuman->100 µM[2]
Jack Bean α-MannosidaseCanavalia ensiformis-25-50 ng/mL[3]
2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) β-GlucosidaseAgrobacterium sp.-Nanomolar range[9]
Sorbitol α-Glucosidase---[10]
Sorbitol Dehydrogenase---[11]
Xylitol α-Amylase--1364.04 mM[12]
α-Glucosidase--1127.52 mM[12]
Xylose IsomeraseBacteroides stercoris5.1 mM-[13]

Analysis of Inhibitory Potency and Selectivity:

  • DIM exhibits high potency and selectivity for Golgi α-mannosidase II, with Kᵢ values in the sub-micromolar range.[7][8] Its inhibitory effect on lysosomal α-mannosidase is significantly weaker, indicating a favorable selectivity profile for targeting N-glycan processing in the Golgi.[2]

  • DMDP , an isomer of DIM, is a powerful inhibitor of β-glucosidases, demonstrating that subtle changes in stereochemistry can dramatically alter enzyme specificity.[9]

  • Sorbitol and Xylitol are generally weak inhibitors of glycosidases involved in carbohydrate digestion, with IC₅₀ values in the millimolar range.[12] Their primary mechanism of impacting glucose metabolism is through alternative metabolic pathways and effects on intestinal glucose absorption rather than direct, potent enzyme inhibition.[12] Sorbitol is a substrate for sorbitol dehydrogenase in the polyol pathway, and its accumulation can have pathological consequences in diabetic complications.[14]

Experimental Protocols

To facilitate the replication and validation of these findings, we provide a detailed protocol for a standard α-mannosidase inhibition assay.

Protocol: α-Mannosidase Inhibition Assay

This protocol is designed for the colorimetric determination of α-mannosidase activity and its inhibition using a p-nitrophenyl-α-D-mannopyranoside (pNPM) substrate.

Materials:

  • α-Mannosidase (e.g., from Jack Bean, Canavalia ensiformis)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM)

  • Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • Inhibitor stock solutions (e.g., DIM, dissolved in water or appropriate solvent)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of α-mannosidase in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

    • Prepare a stock solution of pNPM in assay buffer. The final concentration in the assay should be at or below the Kₘ for the enzyme to ensure sensitivity to competitive inhibitors.

  • Inhibitor Dilution Series:

    • Prepare a serial dilution of the inhibitor stock solution in assay buffer to cover a range of concentrations that will produce a complete inhibition curve (from 0% to 100% inhibition).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for blank) or inhibitor dilution.

      • 25 µL of α-mannosidase working solution.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add 25 µL of the pNPM substrate solution to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding 100 µL of stop solution to each well. The stop solution will raise the pH, leading to the development of a yellow color from the p-nitrophenolate product.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Add Inhibitor and Enzyme to 96-well Plate A->B C Pre-incubate B->C 10-15 min D Add Substrate to Initiate Reaction C->D E Incubate at Optimal Temperature D->E 15-30 min F Add Stop Solution E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Determine IC₅₀ H->I

Conclusion

This comparative guide highlights the distinct inhibitory profiles of various sugar alcohol-based compounds. 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) stands out as a potent and selective inhibitor of Golgi α-mannosidase II, making it a valuable tool for studying N-glycan processing and a promising lead compound for therapeutic development. In contrast, other sugar alcohols like sorbitol and xylitol exhibit much weaker and less specific inhibition of digestive glycosidases. The choice of inhibitor should, therefore, be guided by the specific enzyme and biological pathway under investigation. The provided experimental protocol offers a robust framework for researchers to validate and compare the efficacy of these and other novel glycosidase inhibitors.

References

  • National Center for Biotechnology Information. N-Glycans - Essentials of Glycobiology. [Link]

  • Wikipedia. N-linked glycosylation. [Link]

  • Oulun yliopisto. N-glycan Biosynthesis: Basic Principles and Factors Affecting Its Outcome. [Link]

  • PubMed Central. Synthesis, processing, and function of N-glycans in N-glycoproteins. [Link]

  • Palamarczyk, G., Mitchell, M., Smith, P. W., Fleet, G. W., & Elbein, A. D. (1985). 1,4-Dideoxy-1,4-imino-D-mannitol inhibits glycoprotein processing and mannosidase. Archives of Biochemistry and Biophysics, 243(1), 35–45. [Link]

  • ResearchGate. Glycan biosynthetic pathway and its inhibitors. N-linked glycans are... | Download Scientific Diagram. [Link]

  • PubMed. Inhibition of N-linked glycosylation. [Link]

  • National Center for Biotechnology Information. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology. [Link]

  • National Center for Biotechnology Information. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology. [Link]

  • Li, T., et al. (2020). Synthesis and glycosidase inhibition of N-substituted derivatives of 1,4-dideoxy-1,4-imino-d-mannitol (DIM). Organic & Biomolecular Chemistry, 18(5), 999-1011. [Link]

  • Kóňa, J., et al. (2022). 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms. Organic & Biomolecular Chemistry, 20(19), 4066-4078. [Link]

  • Nemčovičová, I., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 417-430. [Link]

  • Kóňa, J., et al. (2023). 1,4-Dideoxy-1,4-imino-d-lyxitols and L-lyxitols may bind to Golgi α-mannosidase II in a different protonation form. RSC Medicinal Chemistry, 14(12), 2415-2426. [Link]

  • Islam, M. S. (2018). Effects of xylitol on carbohydrate digesting enzymes activity, intestinal glucose absorption and muscle glucose uptake: a multi-mode study. Food & Function, 9(4), 2078–2088. [Link]

  • Compain, P., et al. (2001). Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(8), 1063–1066. [Link]

  • Guillarme, S., et al. (2010). Synthesis and glycosidase inhibitory activity of 1-amino-3,6-anhydro-1-deoxy-D-sorbitol derivatives. Bioorganic Chemistry, 38(2), 43–47. [Link]

  • Hotta, N., et al. (1995). Inhibition of sorbitol dehydrogenase. Effects on vascular and neural dysfunction in streptozocin-induced diabetic rats. Diabetes, 44(3), 290–296. [Link]

  • Nemčovičová, I., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 417-430. [Link]

  • Cenci di Bello, I., et al. (1989). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. The Biochemical Journal, 259(3), 855–861. [Link]

  • Lee, S. M., Jellison, T., & Alper, H. S. (2012). Xylitol does not inhibit xylose fermentation by engineered Saccharomyces cerevisiae expressing xylA as severely as it inhibits xylose isomerase reaction in vitro. Applied Microbiology and Biotechnology, 94(5), 1339–1346. [Link]

  • Schmidt, R. E., et al. (1995). Effect of sorbitol dehydrogenase inhibition on experimental diabetic autonomic neuropathy. Diabetologia, 38(7), 774–783. [Link]

  • ResearchGate. 1,4-Dideoxy-1,4-imino-D- and L-lyxitol-based inhibitors bind to Golgi α -mannosidase II in different protonation forms | Request PDF. [Link]

  • American Chemical Society. Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. [Link]

  • National Center for Biotechnology Information. 1,4-Dideoxy-1,4-imino-D-mannitol. [Link]

  • Austin Publishing Group. The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. [Link]

  • Lardy, H. A., et al. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of Biological Chemistry, 259(1), 389–394. [Link]

  • Park, J. H., et al. (2014). Xylitol inhibits in vitro and in vivo angiogenesis by suppressing the NF-κB and Akt signaling pathways. Journal of Cancer Prevention, 19(4), 275–281. [Link]

  • National Center for Biotechnology Information. Trans-cyclosulfamidate mannose-configured cyclitol allows isoform-dependent inhibition of GH47 α-d-mannosidases through a bump–hole strategy. [Link]

  • ResearchGate. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. [Link]

  • Semantic Scholar. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. [Link]

  • ResearchGate. Inhibition of α-mannosidase activity | Download Table. [Link]

  • National Center for Biotechnology Information. Glycosidase inhibition: assessing mimicry of the transition state. [Link]

  • PubMed. Comparative Conformational Analysis of Acyclic Sugar Alcohols Ribitol, Xylitol and d-Arabitol by Solution NMR and Molecular Dynamics Simulations. [Link]

  • JJ Medicine. Sorbitol (Polyol) Pathway | Sugar Alcohols, Enzymes, Purpose, Diabetes & Health Problems. [Link]

  • Dale, M. P., et al. (1985). Reversible inhibitors of beta-glucosidase. Biochemistry, 24(14), 3530–3539. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,4-Anhydro-d-mannitol using Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of a novel compound is only the first step. Establishing the purity of the target molecule is a critical, non-negotiable phase that underpins the reliability of all subsequent biological and chemical data. In the case of 1,4-Anhydro-d-mannitol, a sugar alcohol with applications as a carbohydrate metabolism regulator, ensuring its purity is paramount.[1] This guide provides an in-depth comparison of three cornerstone chromatographic techniques—Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity validation of this compound. We will explore the causality behind methodological choices, present detailed protocols, and offer data-driven recommendations to guide your analytical strategy.

The Analyte: Understanding this compound and Its Impurity Profile

This compound is a polar, non-volatile alditol.[2] Its synthesis, typically involving the dehydration of D-mannitol, can lead to a predictable yet challenging impurity profile. A robust analytical method must be capable of separating the target compound from:

  • Starting Material: Unreacted D-mannitol.

  • Isomeric Byproducts: Other anhydro-forms such as 2,5-Anhydro-d-mannitol or 1,5-Anhydro-d-mannitol.[1][3]

  • Related Sugars: Impurities present in the original starting material, such as sorbitol. The European and United States Pharmacopoeias recognize sorbitol, maltitol, and isomalt as specified impurities for the parent compound, D-mannitol.[4][5][6]

  • Degradation Products: Compounds formed due to harsh reaction or purification conditions.

  • Residual Solvents: Solvents used during synthesis and purification.

The choice of chromatographic technique must be tailored to the physicochemical properties of both the analyte and these potential impurities.

Method I: Thin-Layer Chromatography (TLC) – The Rapid Screening Workhorse

TLC is an invaluable first-line technique for qualitative analysis. Its speed and low cost make it ideal for monitoring the progress of a synthesis or for a rapid preliminary purity check.[7][8][9]

Causality of the Method: The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase. For highly polar molecules like sugar alcohols, a polar solvent system is required to facilitate migration up the plate.[9] Because these compounds lack a UV chromophore, a post-chromatographic chemical staining step is necessary for visualization.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Spot a 1% solution of the synthesized this compound in methanol onto a silica gel G TLC plate, alongside a reference standard.[4]

  • Mobile Phase Selection: Prepare a solvent system capable of separating polar carbohydrates. A proven system is acetonitrile–ethyl acetate–1-propanol–water (85:20:20:15, v/v/v/v).[10]

  • Development: Place the plate in a chromatography chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Drying: Thoroughly dry the plate to remove all traces of the mobile phase.

  • Visualization: Immerse the dried plate in an alkaline potassium permanganate (KMnO₄) solution or an alkaline silver nitrate solution.[10][11] Carbohydrates will appear as distinct spots against a colored background.

  • Analysis: Calculate the Retention factor (Rf) for the principal spot and compare it to the reference standard. The presence of additional spots indicates impurities.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Spot_Sample Spot Sample & Standard on Silica Plate Develop Develop Plate in Saturated Chamber Spot_Sample->Develop Prep_Mobile_Phase Prepare Mobile Phase Prep_Mobile_Phase->Develop Dry Dry Plate Develop->Dry Visualize Visualize with Staining Reagent Dry->Visualize Analyze Analyze Rf Values & Identify Impurities Visualize->Analyze

A streamlined workflow for TLC purity screening.

Method II: Gas Chromatography (GC) – High-Resolution Isomer Separation

GC offers superior resolution compared to TLC but introduces a critical prerequisite for non-volatile analytes: derivatization.[7][12] This step is essential to convert the polar, non-volatile sugar alcohols into thermally stable, volatile derivatives suitable for gas-phase analysis.

Causality of the Method: The hydroxyl (-OH) groups on this compound make it highly polar and prone to thermal decomposition in a hot GC injector.[12] Derivatization, typically through silylation or acylation, replaces the active hydrogens on these hydroxyl groups with non-polar moieties (e.g., trimethylsilyl or trifluoroacetyl groups).[12][13] This transformation drastically increases volatility and thermal stability, allowing the compound to traverse the GC column for separation. Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled specificity, offering both retention time data and mass fragmentation patterns for definitive peak identification.[14]

Experimental Protocol: GC-MS Analysis
  • Derivatization (Acylation):

    • Weigh 5 mg of the dried sample into a reaction vial.

    • Add 0.5 mL of N-Methyl-bis(trifluoroacetamide) (MBTFA) and 0.5 mL of pyridine (silylation grade).[12]

    • Seal the vial and heat at 70°C for 1 hour to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC Conditions:

    • Injector: Split/Splitless, 250°C.

    • Column: A mid-polarity column, such as a 14% cyanopropylphenyl polysiloxane phase (e.g., TR-1701), is crucial for resolving derivatized sugar anomers and isomers.[12]

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Detector: Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

  • Analysis: Identify the main peak corresponding to the derivatized this compound by comparing its retention time and mass spectrum to a derivatized reference standard. Quantify purity based on the relative peak area percentage.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_run Instrumental Analysis cluster_analysis Data Analysis Derivatize Derivatize Sample (e.g., Acylation) Inject Inject into GC Derivatize->Inject Separate Separate on Mid-Polarity Column Inject->Separate Detect Detect with MS Separate->Detect Process Process Chromatogram Detect->Process Identify Identify Peaks (Retention Time & Mass Spec) Process->Identify Quantify Quantify Purity (% Area) Identify->Quantify

The critical derivatization step in the GC-MS workflow.

Method III: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for QC

HPLC is the preferred method for the quantitative analysis of non-volatile, polar compounds and is widely adopted in pharmacopoeial methods for mannitol and related substances.[5][15][16] Its major advantage is the ability to analyze this compound in its native form, eliminating the need for derivatization.

Causality of the Method: The separation of sugars and sugar alcohols by HPLC is most effectively achieved using ligand-exchange chromatography.[15] This technique employs a stationary phase consisting of a sulfonated polystyrene-divinylbenzene resin in its calcium form (USP packing L19).[15] Separation occurs based on the interaction between the hydroxyl groups of the sugar alcohols and the immobilized calcium ions. Subtle differences in the stereochemistry and orientation of these hydroxyl groups lead to differential retention times. Because sugar alcohols lack a UV chromophore, a universal detector such as a Refractive Index (RI) detector is required. The RI detector measures changes in the refractive index of the column eluent as the analyte passes through, making it suitable for isocratic analyses where the mobile phase composition is constant.[17]

Experimental Protocol: HPLC-RI Analysis (Based on USP Harmonized Method)

This protocol is adapted from the harmonized USP/EP/JP method for Mannitol analysis.[15][18]

  • Mobile Phase: Degassed, HPLC-grade water.

  • Sample Preparation: Accurately prepare a solution of the synthesized material in water at a concentration of approximately 50 mg/mL. Prepare a reference standard solution at the same concentration.

  • HPLC Conditions:

    • Column: InertSphere Sugar-2 (9 µm, 300 x 7.8 mm I.D.) or equivalent L19 packing.[15]

    • Column Temperature: 85°C. The elevated temperature is critical for sharpening peaks and improving the resolution between mannitol and its related impurities like sorbitol.[15]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20 µL.

  • Detector Conditions:

    • Detector: Refractive Index (RI) detector.

    • Temperature: 40°C (must be kept stable).

  • System Suitability: Inject a solution containing both D-mannitol and D-sorbitol to ensure the resolution between the two peaks is greater than 2.0, as specified by the USP.[15]

  • Analysis: Run the sample and calculate the percentage of this compound and any impurities using the area percent method.

Workflow for HPLC-RI Analysis

HPLC_Workflow cluster_prep Preparation cluster_run HPLC Analysis cluster_analysis Data Analysis Prep_Sample Prepare Aqueous Sample & Standard Solutions Inject Inject into HPLC Prep_Sample->Inject Prep_Mobile_Phase Prepare & Degas Water Mobile Phase Prep_Mobile_Phase->Inject Separate Separate on L19 Column (Ligand Exchange) Inject->Separate Detect Detect with RI Detector Separate->Detect Integrate Integrate Peaks Detect->Integrate Validate_SST Verify System Suitability Integrate->Validate_SST Quantify Calculate Purity (% Area) Validate_SST->Quantify

Direct analysis workflow using HPLC with RI detection.

Comparative Summary and Strategic Recommendations

The optimal chromatographic method depends on the specific analytical goal, available resources, and the required level of data quality.

FeatureThin-Layer Chromatography (TLC)Gas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC-RI)
Principle AdsorptionPartition (Gas-Liquid)Ligand Exchange
Derivatization Not RequiredMandatory Not Required
Resolution Low to ModerateVery High High
Quantification Qualitative / Semi-Quantitative[8]Fully QuantitativeFully Quantitative & High Precision [16]
Speed Fastest (5-30 min/plate)[7]Moderate (requires derivatization)Slowest (long run times, ~40 min/sample)[18]
Cost per Sample Lowest [7]HighModerate
Key Advantage Rapid, parallel screeningIsomer separation, definitive ID with MS[14]Direct analysis, high precision, pharmacopoeial standard
Key Limitation Low resolution & sensitivityComplex sample prep, potential artifactsRI detector limitations, slow throughput
Expert Recommendations:
  • For In-Process Control (IPC): Use TLC to rapidly monitor the disappearance of starting material and the formation of the product during the synthesis. Its speed allows for quick decisions in the lab.[9]

  • For Impurity Identification: When encountering an unknown impurity, GC-MS is the superior choice. The high resolution can separate closely related isomers, and the mass spectrometric data is invaluable for structural elucidation.[14]

  • For Final Product Release & QC: HPLC-RI is the gold standard. It is a robust, validated, and direct quantitative method that aligns with regulatory expectations for purity testing of pharmaceutical ingredients and excipients.[5][15]

The Imperative of Method Validation

Regardless of the chosen technique for final quality control, the analytical method itself must be validated to ensure it is fit for purpose.[19] A validated method provides documented evidence of its reliability. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:[20][21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20]

  • Linearity & Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual tests (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

By rigorously applying and validating these chromatographic techniques, researchers and developers can ensure the purity of synthesized this compound, guaranteeing the integrity and reproducibility of their scientific work.

References

  • Fast two-dimensional GC-MS with thermal extraction for anhydro-sugars in fine aerosols. (2010). Atmospheric Chemistry and Physics. [Link]

  • Application of GC in the Analysis of Carbohydrates. (2021). Academic Journal of Research and Scientific Publishing. [Link]

  • [THIN-LAYER CHROMATOGRAPHY OF VARIOUS SUGARS AND SUGAR ALCOHOLS]. (1965). Journal of Chromatography. [Link]

  • Analysis of Sugar Alcohols used as Sweeteners. (2021). LCGC International. [Link]

  • GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. (2025). Simotrade. [Link]

  • Separation and detection of sugars and alditols on thin layer chromatograms. (1998). ResearchGate. [Link]

  • A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. (2021). Food Research. [Link]

  • A gas chromatographic method for the sugar analysis of 3,6-anhydrogalactose-containing algal galactans. (1998). PubMed. [Link]

  • Separation of 1,4-Anhydro-6-O-dodecanoyl-D-glucitol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Creative Biolabs. [Link]

  • TLC separation of some common sugars on silica gel plates impregnated with transition metal ions. (1997). PubMed. [Link]

  • (PDF) Sugar alcohols. (2016). ResearchGate. [Link]

  • Analysis of Anhydrosugars. Celignis. [Link]

  • MANNITOL Mannitolum. (2008). European Pharmacopoeia 6.0. [Link]

  • D-Mannitol Analysis Under USP Method. GL Sciences. [Link]

  • Separation of 1,4-Anhydro-D-glucitol distearate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Thin layer chromatogram (TLC) of standard sugar solutions (glucose,...). ResearchGate. [Link]

  • Development of a Pure Certified Reference Material of D-Mannitol. (2023). National Center for Biotechnology Information. [Link]

  • Mannitol. United States Pharmacopeia. [Link]

  • Official Monographs for Part I / D-Mannitol. Japanese Pharmacopoeia. [Link]

  • European Pharmacopoeia Reagents and Standards. Reagecon. [Link]

  • Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in. (2017). SciELO. [Link]

  • Characteristics and analytical methods of Mannitol: An update. (2022). ResearchGate. [Link]

  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). La démarche ISO 17025. [Link]

  • Pharmaceutical Applications for MANNITOL: An Overview. PharmaTutor. [Link]

  • Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. (2025). The Journal of Organic Chemistry. [Link]

Sources

A Comparative Guide to the Experimental Applications of 1,4-Anhydro-d-mannitol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of appropriate molecular building blocks is paramount to achieving desired material properties and therapeutic outcomes. This guide provides an in-depth technical comparison of 1,4-Anhydro-d-mannitol with its relevant alternatives, supported by experimental data and detailed protocols. By examining its performance in both polymer synthesis and as a potential pharmaceutical excipient, this document aims to equip you with the critical information needed for informed decision-making in your research and development endeavors.

Introduction to this compound

This compound is a sugar alcohol and a derivative of mannitol, a widely utilized compound in the food and pharmaceutical industries.[1][2] Its rigid, bicyclic furanoid structure imparts unique stereochemical and physical properties, making it a molecule of interest for various applications. With a molecular formula of C₆H₁₂O₅ and a molecular weight of 164.16 g/mol , it possesses multiple hydroxyl groups that can participate in a range of chemical reactions.[3] This guide will explore its utility in two key areas: as a monomer in polymer synthesis and as a potential alternative to traditional pharmaceutical excipients.

Part 1: this compound in Polymer Synthesis: A Comparative Analysis

The rigid structure of this compound and its isomers, such as isosorbide and isomannide, makes them attractive bio-based monomers for the synthesis of high-performance polymers like polyesters, polyamides, and polyurethanes.[4] The inclusion of these dianhydrohexitols into polymer backbones can significantly influence their thermal and mechanical properties.

Comparative Performance Data

Direct experimental data exclusively comparing this compound with its alternatives in polymer synthesis is limited in publicly available literature. However, extensive research has been conducted on its isomers, particularly isomannide and isosorbide. As stereoisomers, their performance provides valuable insights into the potential of this compound.

The following table summarizes the thermal properties of polyether-amides synthesized from the diamino derivatives of isosorbide (Is), isomannide (Im), and isoidide (Id) with different diacyl chlorides. Isomannide is a close structural isomer of this compound.

Table 1: Thermal Properties of Polyether-Amides Derived from Dianhydrohexitol Isomers [5]

PolymerDiamine MonomerDiacyl ChlorideGlass Transition Temp. (T g ) (°C)Melting Temp. (T m ) (°C)
PeA_Is_IpIsosorbideIsophthaloyl217-
PeA_Im_IpIsomannideIsophthaloyl201-
PeA_Id_IpIsoidideIsophthaloyl210-
PeA_Is_SebIsosorbideSebacoyl129243
PeA_Im_SebIsomannideSebacoyl108297
PeA_Id_SebIsoidideSebacoyl112278-289

Data sourced from Comptes Rendus Chimie.[5]

Analysis of Polymer Properties:

The data indicates that the choice of dianhydrohexitol isomer and diacyl chloride significantly impacts the thermal properties of the resulting polyether-amides.[5] For the amorphous isophthaloyl-based polymers, the glass transition temperatures are high, indicating good thermal stability. In the semi-crystalline sebacoyl-based series, the melting temperatures are also notably high. The isomannide-based polymers, which can be considered a proxy for this compound-based polymers, exhibit distinct thermal behavior compared to their isosorbide and isoidide counterparts.

Experimental Workflow: Synthesis of Polyether-Amides

The following is a detailed protocol for the synthesis of polyether-amides from diamino-dianhydrohexitols, adapted from established literature.[5] This workflow provides a robust methodology for researchers looking to explore the use of this compound derivatives in their own polymer synthesis projects.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification s1 1. Dissolve diamine and LiCl in NMP s2 2. Cool mixture to -10 °C s1->s2 s3 3. Add diacyl chloride solution dropwise s2->s3 s4 4. Warm to room temperature and stir for 18h s3->s4 p1 5. Precipitate in methanol s4->p1 p2 6. Filter the polymer p1->p2 p3 7. Dry under vacuum p2->p3

Caption: Workflow for polyether-amide synthesis.

Step-by-Step Protocol:

  • Monomer and Reagent Preparation:

    • Synthesize the diamino-derivative of this compound. A general two-step process involves the synthesis of a dinitro compound followed by reduction.[5]

    • Ensure all reagents, including the diacyl chloride (e.g., isophthaloyl chloride or sebacoyl chloride), N-Methyl-2-pyrrolidone (NMP), and lithium chloride (LiCl), are of high purity and anhydrous where necessary.

  • Polymerization Reaction:

    • In a nitrogen-purged reaction vessel, dissolve the diamino-1,4-anhydro-d-mannitol (1 mmol) and LiCl (2 mmol) in NMP (2 mL). LiCl is used to enhance the solubility of the diamine and aid in the polycondensation process.

    • Cool the mixture to -10 °C using an appropriate cooling bath.

    • Slowly add a solution of the diacyl chloride (1 mmol) in NMP (1.5 mL) dropwise to the cooled diamine solution with constant stirring. The dropwise addition helps to control the reaction exotherm and promote the formation of high molecular weight polymer.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 18 hours under a nitrogen atmosphere.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent, such as methanol.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomers and residual solvent.

    • Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the polymer's structure and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[6][7]

    • Analyze the thermal properties, including the glass transition temperature (T g ) and melting temperature (T m ), using Differential Scanning Calorimetry (DSC).[8][9]

    • Assess the thermal stability and decomposition profile using Thermogravimetric Analysis (TGA).[10]

Part 2: this compound as a Pharmaceutical Excipient: A Prospective Comparison

Mannitol is a widely used excipient in pharmaceutical formulations, particularly in solid dosage forms, due to its desirable properties such as low hygroscopicity, chemical inertness, and good compressibility.[11][12] Sorbitol is another commonly used sugar alcohol, often as a more cost-effective alternative to mannitol.[13] Given its structural similarity to mannitol, this compound presents an interesting, albeit largely unexplored, alternative.

Theoretical Performance Comparison

Due to a lack of direct experimental data on the use of this compound as a pharmaceutical excipient, this section provides a theoretical comparison based on its known physicochemical properties and structural relationship to mannitol and sorbitol.

Table 2: Comparison of Physicochemical Properties of Potential Excipients

PropertyThis compoundD-MannitolD-Sorbitol
Molecular Formula C₆H₁₂O₅[3]C₆H₁₄O₆[1]C₆H₁₄O₆[13]
Molecular Weight 164.16 g/mol [3]182.17 g/mol [1]182.17 g/mol [13]
Structure Bicyclic furanoid ringLinear sugar alcoholLinear sugar alcohol
Hygroscopicity Expected to be lowLow[11]Hygroscopic above 65% RH[13]
Compressibility UnknownGood, especially certain polymorphs[11]Generally lower than mannitol

Potential Advantages of this compound:

  • Low Hygroscopicity: The intramolecular ether linkage in this compound reduces the number of available hydroxyl groups for water absorption, suggesting it may have even lower hygroscopicity than mannitol. This would be highly advantageous for formulating moisture-sensitive active pharmaceutical ingredients (APIs).

  • Unique Crystal Packing: Its rigid, non-planar structure could lead to different crystal packing arrangements compared to the linear mannitol, potentially offering unique compressibility and tablet strength profiles.

Potential Challenges:

  • Synthesis and Cost: The synthesis of this compound from mannitol involves a dehydration step, which adds to the manufacturing cost compared to the direct use of mannitol.

  • Lack of Regulatory Precedent: As a novel excipient, its use in pharmaceutical formulations would require extensive safety and toxicological studies to gain regulatory approval.

Experimental Workflow: Evaluation of a Novel Excipient for Direct Compression

The following protocol outlines a standard workflow for evaluating a new excipient, such as this compound, for use in direct compression tablet manufacturing.

excipient_evaluation cluster_characterization Excipient Characterization cluster_formulation Tablet Formulation & Compression cluster_testing Tablet Quality Control c1 1. Particle Size and Morphology Analysis c2 2. Powder Flowability Assessment c1->c2 c3 3. Moisture Sorption Analysis c2->c3 f1 4. Blending with API and Lubricant c3->f1 f2 5. Direct Compression into Tablets f1->f2 t1 6. Hardness and Friability Testing f2->t1 t2 7. Disintegration and Dissolution Testing t1->t2

Caption: Workflow for evaluating a new direct compression excipient.

Step-by-Step Protocol:

  • Physicochemical Characterization of this compound:

    • Determine the particle size distribution, morphology, and surface area. These properties significantly influence powder flow and compressibility.

    • Assess the powder flow characteristics using methods such as Carr's Index and Hausner Ratio.

    • Measure the moisture sorption isotherm to quantify its hygroscopicity.

  • Formulation Development:

    • Prepare blends of this compound with a model API and a lubricant (e.g., magnesium stearate).

    • For comparison, prepare identical formulations using D-mannitol and D-sorbitol as the primary excipients.

  • Direct Compression:

    • Compress the powder blends into tablets using a tablet press.[14][15] It is crucial to control and monitor the compression force.

  • Tablet Characterization:

    • Evaluate the mechanical properties of the tablets, including hardness and friability.

    • Perform disintegration and dissolution testing to assess the drug release profile.

Conclusion

This compound presents a compelling, bio-based building block with the potential to create novel polymers with tailored thermal and mechanical properties. While direct comparative data is still emerging, studies on its isomer, isomannide, suggest that it can impart high thermal stability to polymers like polyether-amides. Further research directly comparing this compound with isosorbide and other diols is warranted to fully elucidate its structure-property relationships.

In the realm of pharmaceutical sciences, this compound remains a largely untapped resource. Its theoretical advantages, particularly its potential for low hygroscopicity, make it an intriguing candidate for a novel excipient. However, comprehensive experimental validation of its performance in tablet formulations and rigorous safety assessments are necessary before it can be considered a viable alternative to established excipients like mannitol.

This guide provides a foundational understanding and practical methodologies for researchers to begin exploring the potential of this compound in their respective fields. The provided protocols and comparative data serve as a starting point for further innovation and discovery.

References

  • [Link to a relevant scientific paper on direct compression]
  • Pharma Lesson. (n.d.). Direct Compression Process in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Pharmapproach.com. (n.d.). Manufacture of Tablets by Direct Compression Method. Retrieved from [Link]

  • [Link to a relevant scientific paper on wet granul
  • [Link to a relevant scientific paper on tablet manufacturing]
  • [Link to a relevant scientific paper on direct compression manufacturing]
  • [Link to a relevant scientific paper on wet granul
  • [Link to a relevant scientific paper on direct compression tablets]
  • [Link to a relevant scientific paper on wet granul
  • [Link to a relevant scientific paper on wet granul
  • Kaddour, Y., et al. (2018). Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry. Comptes Rendus Chimie, 21(3-4), 334-343.
  • Netzsch. (2015). Characterization and Classification of Recycled Polyamides by Means of Identify. Retrieved from [Link]

  • [Link to a relevant scientific paper on polyester synthesis]
  • ResearchGate. (n.d.). TGA thermogram of the polyamide. Retrieved from [Link]

  • [Link to a relevant scientific paper on polyester properties]
  • [Link to a relevant scientific paper on polyamide synthesis and characteriz
  • ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. Retrieved from [Link]

  • [Link to a relevant scientific paper on polyester synthesis protocols]
  • [Link to a relevant scientific paper on polyamide synthesis]
  • [Link to a relevant scientific paper on polyester synthesis
  • [Link to a relevant scientific paper on copolyester synthesis]
  • [Link to a relevant scientific paper on DSC analysis of polymers]
  • [Link to a relevant scientific paper on polyether sulfone synthesis]
  • [Link to a relevant scientific paper on isosorbide in polymers]
  • [Link to a relevant scientific paper on biodegradable polymers]
  • [Link to a relevant scientific p
  • SlideShare. (2021). Tablets Design and Formulation. Retrieved from [Link]

  • [Link to a relevant scientific patent on D-mannitol prepar
  • Fenouillot, F., et al. (2010). Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review. Progress in Polymer Science, 35(5), 578-622.
  • [Link to a relevant scientific p
  • [Link to a relevant scientific paper on polyesters with dianhydrohexitols]
  • [Link to a relevant scientific patent on solid pharmaceutical prepar
  • [Link to a relevant United States p
  • Al-Azzawi, A. M. (2014). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Polímeros, 24, 438-444.
  • [Link to a relevant scientific paper on NMR analysis of polyesters]
  • Pharmaoffer. (n.d.). Mannitol as Pharmaceutical Excipient. Retrieved from [Link]

  • [Link to a relevant scientific paper on polyester diol synthesis]
  • Yang, Y., et al. (2022). A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. Crystals, 12(8), 1080.
  • [Link to a relevant scientific paper on mannitol in tablet formul
  • [Link to a relevant scientific paper on mannitol variability in tablet formul
  • [Link to a relevant scientific paper on 2,5-anhydro-d-mannitol synthesis and NMR]
  • [Link to a relevant scientific paper on polyether block amides]

Sources

1,4-Anhydro-d-mannitol vs sorbitol: differences in cellular uptake and metabolism

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular biology and drug development, sugar alcohols (polyols) serve diverse roles, from metabolic intermediates and osmolytes to pharmaceutical excipients. Understanding their distinct pathways of cellular uptake and metabolism is critical for applications ranging from novel therapeutic design to interpreting metabolic studies. This guide provides an in-depth comparison of two six-carbon polyols: the linear sorbitol (D-glucitol) and its cyclic ether derivative, 1,4-Anhydro-d-mannitol.

While structurally similar, the presence of the 1,4-anhydro bridge fundamentally alters the molecule's interaction with cellular machinery. Sorbitol is a well-characterized component of the polyol pathway, a metabolic route implicated in diabetic complications.[1][2][3] In contrast, this compound is primarily known as a regulator of carbohydrate metabolism, with a significantly different and less understood intracellular fate.[4][5][6] This guide will dissect these differences, presenting experimental data and detailed protocols to empower researchers in their investigations.

Structural Differences: The Anhydro Bridge as a Key Determinant

The fundamental distinction between sorbitol and this compound lies in their chemical structure. Sorbitol is a linear hexitol, whereas this compound possesses a furanose ring formed by an ether linkage between carbons 1 and 4. This seemingly minor change imposes significant conformational rigidity on the molecule, impacting its ability to bind to transporter proteins and enzymes.

FeatureSorbitol (D-glucitol)This compound
Molecular Formula C₆H₁₄O₆C₆H₁₂O₅
Structure Linear PolyolCyclic Polyol (Furanose Ring)
Key Feature Acyclic, flexible1,4-Anhydro bridge, rigid
Isomerism Isomer of Mannitol[7][8]An internal ether of Mannitol

This structural rigidity is the primary causal factor behind the divergent cellular uptake and metabolic pathways detailed below.

Comparative Analysis of Cellular Uptake

The entry of sugar alcohols into a cell is a regulated process, highly dependent on the availability and specificity of membrane transporters.

Sorbitol Uptake: A Multi-faceted Entry

Sorbitol transport across the cell membrane is tissue-dependent and can occur through several mechanisms:

  • Specific Sorbitol Transporters: In certain tissues, dedicated sorbitol transporters have been identified. For instance, a high-affinity sorbitol transport system has been characterized in human renal interstitial cells.[9]

  • Glucose Transporters (GLUTs): While glucose is their primary substrate, some GLUT transporters can facilitate sorbitol uptake, albeit with a much lower affinity. This pathway is more relevant under high extracellular sorbitol concentrations.

  • Passive Diffusion: In some cell types, such as glial cells, sorbitol uptake appears to be a non-saturable diffusion process, not mediated by a specific carrier.[10]

This compound Uptake: An Uncharted Territory

Currently, there is a notable lack of specific research on the cellular uptake mechanisms for this compound. However, based on its rigid cyclic structure, we can infer the following:

  • It is unlikely to be a high-affinity substrate for known sorbitol or glucose transporters due to the significant structural difference from their preferred linear substrates.

  • Uptake is likely to be slow and may occur via passive diffusion or low-affinity interactions with general polyol transporters.

This knowledge gap presents a research opportunity. The experimental protocol provided in this guide for a radiolabeled uptake assay is directly applicable to characterizing the transport kinetics of this compound.

Divergent Intracellular Metabolic Fates

Once inside the cell, the metabolic pathways for these two molecules diverge completely.

Sorbitol: Fuel for the Polyol Pathway

Sorbitol is the central intermediate of the polyol pathway, a two-step metabolic route:

  • Oxidation to Fructose: The enzyme Sorbitol Dehydrogenase (SDH) , using NAD+ as a cofactor, oxidizes sorbitol at the C2 position to produce D-fructose.[1][11][12]

  • Entry into Glycolysis: The resulting fructose can then be phosphorylated by hexokinase to enter the glycolytic pathway and be used for energy production.[3]

Under hyperglycemic conditions, the increased flux through this pathway via aldose reductase (which converts glucose to sorbitol) and the subsequent accumulation of sorbitol can lead to osmotic stress and is a key factor in the pathogenesis of diabetic complications.[2][3]

This compound: A Metabolic Regulator and Potential Dead-End

This compound is not a substrate for the key enzymes of the polyol pathway.

  • Resistance to Sorbitol Dehydrogenase: The rigid ring structure and the absence of a free hydroxyl group at C1 or C4 prevent it from binding effectively to the active site of sorbitol dehydrogenase. Data sheets for commercial SDH enzymes show zero activity towards D-mannitol, a close structural isomer of this compound, making it highly improbable that the anhydro form would be a substrate.[13]

  • Inhibition of Gluconeogenesis: It is described as a carbohydrate metabolism regulator that inhibits gluconeogenesis.[5][6][14]

  • Potential for Phosphorylation: While direct evidence for this compound is lacking, studies on its isomer, 2,5-anhydro-D-mannitol, show that it can be phosphorylated by hexokinase. However, the resulting bisphosphate product cannot be metabolized further by aldolase, effectively acting as a metabolic dead-end and disrupting glycolysis.[15] It is plausible that this compound follows a similar path, being phosphorylated but not further catabolized, thus acting as a metabolic disruptor rather than a fuel source.

Summary of Metabolic Differences
ParameterSorbitolThis compound
Primary Metabolic Pathway Polyol Pathway[1][3][11]Likely phosphorylation followed by metabolic arrest
Key Enzyme Sorbitol Dehydrogenase (SDH)[13]Potentially Hexokinase
Metabolic Product D-Fructose[1][11]Likely a phosphorylated, dead-end product[15]
Cellular Role Energy source (via fructose) / OsmolyteMetabolic Regulator / Inhibitor of Gluconeogenesis[5]

Experimental Protocols for Investigation

To facilitate further research into these compounds, we provide detailed, validated methodologies for quantifying their cellular uptake and analyzing their intracellular presence.

Protocol 1: Cellular Uptake Assay Using Radiolabeled Substrates

This protocol allows for the precise measurement of substrate transport into adherent cells. It is essential for determining uptake kinetics (Vmax, Km) and identifying transport mechanisms through competitive inhibition.

Rationale: Using a radiolabeled substrate ([³H] or [¹⁴C]) provides high sensitivity and allows for direct quantification of the amount of compound transported into the cell over time.[16][17][18] This method is the gold standard for characterizing transporter function.[19]

Methodology:

  • Cell Seeding: Plate adherent cells (e.g., HEK293, Caco-2, or a cell line relevant to your research) in 24- or 96-well plates. Grow them to 80-90% confluence.[16]

  • Preparation: On the day of the assay, aspirate the growth medium. Wash the cell monolayer twice with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Pre-incubation: Add 200 µL of assay buffer to each well. For inhibition studies, add competing compounds (e.g., excess unlabeled sorbitol, glucose, or potential inhibitors) at this stage. Incubate for 15-30 minutes at 37°C.

  • Initiation of Uptake: Start the uptake reaction by adding 50 µL of assay buffer containing the radiolabeled substrate (e.g., [³H]-Sorbitol or custom-synthesized [³H]-1,4-Anhydro-d-mannitol) at the desired final concentration.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 1, 5, 10, 30 minutes) at 37°C. The linear range of uptake must be determined empirically for each cell line and substrate.

  • Termination of Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells three times with 500 µL of ice-cold assay buffer containing a stop solution (e.g., 1 mM unlabeled sorbitol). This removes extracellular substrate without allowing efflux.

  • Cell Lysis: Lyse the cells by adding 250 µL of a suitable lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS) to each well. Incubate for at least 30 minutes.

  • Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well (determined from a parallel plate via a BCA or Bradford assay). Plot the specific uptake (total uptake minus non-specific uptake in the presence of a high concentration of unlabeled substrate) over time.

Protocol 2: Intracellular Metabolite Analysis by LC-MS/MS

This protocol describes a method for extracting and quantifying intracellular sugar alcohols, allowing researchers to determine if a compound is metabolized.

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional specificity and sensitivity for quantifying small molecules within complex biological matrices.[12][20] Using a Hydrophilic Interaction Chromatography (HILIC) column is crucial for retaining and separating highly polar compounds like sugar alcohols.[21]

Methodology:

  • Cell Culture and Treatment: Grow cells in 6-well plates to ~90% confluence. Treat with the compound of interest (e.g., 1 mM sorbitol or this compound) for a specified time (e.g., 1, 4, or 24 hours).

  • Metabolism Quenching and Extraction:

    • Rapidly aspirate the culture medium.

    • Immediately wash the cell monolayer twice with ice-cold 0.9% NaCl solution to remove extracellular compounds.

    • Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolic activity and precipitate proteins.

    • Scrape the cells in the methanol solution and transfer the entire suspension to a microcentrifuge tube. Include an internal standard (e.g., a stable-isotope-labeled version of the analyte) at this stage for accurate quantification.

  • Sample Processing:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated protein.

    • Carefully transfer the supernatant (containing the metabolites) to a new tube.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried metabolite pellet in 100 µL of the initial mobile phase (e.g., 85% acetonitrile in water).

    • Inject 5-10 µL onto a HILIC column (e.g., a ZIC-pHILIC column) coupled to a triple quadrupole mass spectrometer.

    • Use a gradient elution, for example, starting at 85% acetonitrile and decreasing to 20% over 10 minutes to elute the polar analytes.

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for sorbitol, fructose, and this compound must be optimized beforehand using pure standards.[11]

  • Data Analysis: Quantify the analytes by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve prepared in a similar matrix.

Diagrammatic Summary of Pathways and Workflows

G

G A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 B1 B1 A3->B1 B2 B2 B1->B2 B3 B3 B2->B3 C1 C1 B3->C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4

Conclusion and Future Directions

The comparison between sorbitol and this compound provides a clear example of how a single structural modification—the 1,4-anhydro bridge—can fundamentally redirect the cellular fate of a molecule. Sorbitol is readily transported and metabolized via the canonical polyol pathway, serving as a cellular fuel source. In stark contrast, this compound appears to be poorly transported and acts as a metabolic regulator, likely through phosphorylation into a dead-end product that inhibits key energy-producing pathways.

For drug development professionals, this distinction is critical. The metabolic inertness and potential inhibitory action of this compound could be exploited in the design of novel therapeutics or as a stable tracer for imaging studies. For researchers, the significant gaps in our understanding of this compound's transport and precise intracellular interactions present fertile ground for future investigation. The protocols detailed in this guide provide the necessary tools to explore these unanswered questions and further elucidate the complex roles of polyols in cellular function.

References

  • Grokipedia.
  • StatPearls.
  • Wikipedia.
  • Creative Proteomics.
  • Taylor & Francis Online.
  • PubMed Central. Evidence for a Sorbitol Transport System in Immortalized Human Renal Interstitial Cells.
  • PubMed.
  • PubMed. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS.
  • Creative Proteomics. Sugar Alcohols Analysis Service.
  • IUBMB Enzyme Nomenclature. EC 1.1.1.14 - L-iditol 2-dehydrogenase.
  • ResearchGate.
  • Biosynth. This compound.
  • ResearchG
  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol.
  • Santa Cruz Biotechnology. This compound | CAS 7726-97-8.
  • PubChem. This compound.
  • Nipro. SORBITOL DEHYDROGENASE (SORDH).
  • Guidechem. This compound 7726-97-8 wiki.
  • PubMed Central. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters.
  • ResearchGate. Regulation and coordination of mannitol transport and metabolism as a...
  • PubMed Central. Uptake Assay for Radiolabeled Peptides in Yeast.
  • ChemicalBook. This compound | 7726-97-8.
  • LGC Standards. This compound | CAS 7726-97-8.
  • protocols.io. Radiolabeled polyamine uptake in cells.
  • National Institutes of Health. The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound.
  • PubMed. Substrate specificity of sheep liver sorbitol dehydrogenase.
  • PubMed.
  • PLOS One.
  • Pediaa. Difference Between Sorbitol and Mannitol.
  • Revvity. Glucose Uptake Assays.
  • PubMed.

Sources

A Comparative Analysis of Anhydro-Sugars and Other Metabolic Regulators for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the metabolic regulatory effects of anhydro-sugars, with a focus on the well-characterized fructose analogue 2,5-Anhydro-D-mannitol, against other prominent classes of metabolic regulators: AMP-activated protein kinase (AMPK) activators, peroxisome proliferator-activated receptor (PPAR) agonists, and sodium-glucose co-transporter 2 (SGLT2) inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel mechanisms for modulating cellular metabolism.

A Note on 1,4-Anhydro-D-mannitol: While the initial topic of interest was this compound, a thorough review of the scientific literature reveals a scarcity of published, peer-reviewed data on its specific metabolic regulatory properties. Some chemical suppliers describe it as a carbohydrate metabolism regulator that may inhibit gluconeogenesis[1][2]. However, without substantial experimental evidence, a detailed comparison is not feasible at this time. In contrast, its isomer, 2,5-Anhydro-D-mannitol, has been the subject of several metabolic studies. Therefore, this guide will use 2,5-Anhydro-D-mannitol as a representative of the anhydro-sugar class to facilitate a scientifically grounded comparison.

Introduction to Metabolic Regulators

Metabolic regulation is a cornerstone of cellular and organismal health, and its dysregulation is a hallmark of numerous diseases, including type 2 diabetes, obesity, and cardiovascular disease[3]. Therapeutic intervention through small molecule metabolic regulators has been a major focus of drug discovery. These regulators act on key nodes within the complex network of metabolic pathways to restore energy homeostasis. This guide will explore the distinct mechanisms and effects of four diverse classes of metabolic regulators.

Mechanism of Action: A Head-to-Head Comparison

The therapeutic efficacy and potential side effects of metabolic regulators are intrinsically linked to their mechanism of action. Here, we dissect the molecular pathways targeted by each class.

2,5-Anhydro-D-mannitol: A Fructose Analogue Mimicking a Fasted State

2,5-Anhydro-D-mannitol (2,5-AM) acts as a fructose analogue that, upon entering cells, is phosphorylated to its active forms, 2,5-anhydro-D-mannitol-1-phosphate and 2,5-anhydro-D-mannitol-1,6-bisphosphate[4]. These phosphorylated metabolites are the key effectors of its metabolic actions.

The primary mechanism of 2,5-AM is the inhibition of hepatic gluconeogenesis and glycogenolysis [4][5][6][7]. It achieves this by targeting key enzymes in these pathways:

  • Fructose-1,6-bisphosphatase (FBPase): 2,5-anhydro-D-mannitol-1,6-bisphosphate is a potent inhibitor of FBPase, a rate-limiting enzyme in gluconeogenesis[4].

  • Glycogen Phosphorylase: 2,5-anhydro-D-mannitol-1-phosphate inhibits glycogen phosphorylase, the enzyme responsible for the breakdown of glycogen[4][7].

By inhibiting these pathways, 2,5-AM effectively reduces hepatic glucose output, leading to a decrease in blood glucose levels[4]. This metabolic shift mimics a state of fasting, characterized by reduced glucose availability and an increase in fatty acid oxidation and ketone body production[8][9].

cluster_Hepatocyte Hepatocyte 2_5_AM 2,5-Anhydro-D-mannitol Phosphorylation Phosphorylation 2_5_AM->Phosphorylation 2_5_AM_P 2,5-AM-1-P & 2,5-AM-1,6-BP Phosphorylation->2_5_AM_P Glycogenolysis Glycogenolysis 2_5_AM_P->Glycogenolysis Inhibits Gluconeogenesis Gluconeogenesis 2_5_AM_P->Gluconeogenesis Inhibits Glucose_Output Hepatic Glucose Output Glycogenolysis->Glucose_Output Gluconeogenesis->Glucose_Output Blood_Glucose Blood Glucose Glucose_Output->Blood_Glucose Decreases

Caption: Mechanism of 2,5-Anhydro-D-mannitol in the hepatocyte.

AMPK Activators: The Master Energy Sensors

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated in response to a low energy state (high AMP:ATP ratio)[10][11]. AMPK activators can be classified as direct or indirect.

  • Indirect Activators (e.g., Metformin): These compounds, like the biguanide metformin, inhibit mitochondrial respiratory chain complex I, leading to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio, which allosterically activates AMPK[11].

  • Direct Activators (e.g., A-769662): These compounds bind directly to the AMPK complex, causing a conformational change that promotes its activation[8][12].

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP[10][11].

cluster_Cell Cellular Energy Sensing Low_Energy Low Energy State (High AMP:ATP) AMPK AMPK Low_Energy->AMPK Activates Catabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Stimulates Anabolism Anabolic Pathways (e.g., Gluconeogenesis, Protein Synthesis) AMPK->Anabolism Inhibits ATP_Production ATP Production Catabolism->ATP_Production ATP_Consumption ATP Consumption Anabolism->ATP_Consumption

Caption: The central role of AMPK in cellular energy homeostasis.

PPAR Agonists: Nuclear Receptors Orchestrating Lipid and Glucose Metabolism

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors[4]. There are three main isoforms:

  • PPARα: Primarily expressed in the liver, heart, and skeletal muscle, its activation leads to increased fatty acid uptake and oxidation[4]. Fibrates are a class of PPARα agonists used to treat dyslipidemia.

  • PPARγ: Highly expressed in adipose tissue, its activation promotes adipocyte differentiation, enhances insulin sensitivity, and increases glucose uptake[4]. Thiazolidinediones (TZDs) are PPARγ agonists used in the treatment of type 2 diabetes.

  • PPARδ (or β): Ubiquitously expressed, its activation is involved in fatty acid metabolism and energy expenditure[13].

Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription[4].

SGLT2 Inhibitors: Targeting Renal Glucose Reabsorption

Sodium-glucose co-transporter 2 (SGLT2) inhibitors represent a unique class of metabolic regulators that act independently of insulin[6]. SGLT2 is a protein predominantly expressed in the proximal convoluted tubule of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli[2][6].

By inhibiting SGLT2, these drugs prevent the reabsorption of glucose from the renal tubules back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and consequently lowering blood glucose levels[2][6][14]. This mechanism also leads to a mild osmotic diuresis and natriuresis, contributing to a reduction in blood pressure and body weight[6][15][16].

Comparative Efficacy and Metabolic Effects

The distinct mechanisms of these regulators translate into different profiles of metabolic effects. The following table summarizes their key comparative actions.

Feature2,5-Anhydro-D-mannitolAMPK ActivatorsPPAR AgonistsSGLT2 Inhibitors
Primary Target Organ LiverMultiple (Liver, Muscle, Adipose)Multiple (Liver, Muscle, Adipose)Kidney
Effect on Blood Glucose Decrease[4]Decrease[10]Decrease (mainly PPARγ)[13]Decrease[6][14]
Effect on Insulin Sensitivity Not directly establishedIncrease[10]Increase (mainly PPARγ)[13]Indirect improvement
Effect on Hepatic Glucose Production Strong Inhibition[4][5][6]InhibitionVariable (PPARα may increase)Indirect decrease
Effect on Lipid Metabolism Increased fatty acid oxidation (fasting mimicry)[9]Increased fatty acid oxidation, decreased synthesisIncreased fatty acid oxidation (PPARα/δ), lipid storage (PPARγ)[4][13]Increased lipid utilization
Effect on Body Weight Potential for decrease (fasting mimicry)Decrease or neutralIncrease (PPARγ) or neutralDecrease[6]

Potential Side Effects and Clinical Considerations

Regulator ClassCommon Side Effects
2,5-Anhydro-D-mannitol Increased plasma corticosterone and epinephrine levels in animal studies[8]. Further studies are needed to determine the safety profile in humans.
AMPK Activators Gastrointestinal disturbances (Metformin), potential for lactic acidosis (rare).
PPAR Agonists Weight gain, edema, increased risk of heart failure (TZDs)[1].
SGLT2 Inhibitors Genital mycotic infections, urinary tract infections, risk of diabetic ketoacidosis (especially euglycemic), volume depletion[2][16].

Experimental Protocols for Comparative Analysis

To objectively compare the metabolic effects of these regulators in a research setting, a series of in vitro and in vivo experiments can be employed.

In Vitro Hepatocyte Glucose Production Assay

Objective: To quantify the inhibitory effect of the compounds on hepatic glucose production.

Methodology:

  • Isolate primary hepatocytes from rats or use a human hepatocyte cell line (e.g., HepG2).

  • Plate the cells in appropriate culture media and allow them to adhere overnight.

  • Wash the cells and incubate in glucose-free DMEM supplemented with gluconeogenic substrates (e.g., lactate and pyruvate).

  • Treat the cells with varying concentrations of 2,5-Anhydro-D-mannitol, an AMPK activator, a PPAR agonist, and an SGLT2 inhibitor (as a negative control for direct hepatic effects).

  • Incubate for a defined period (e.g., 3-6 hours).

  • Collect the culture medium and measure the glucose concentration using a commercially available glucose oxidase assay kit.

  • Normalize the glucose production to the total protein content of the cells in each well.

Isolate_Hepatocytes Isolate/Culture Hepatocytes Plate_Cells Plate Cells Isolate_Hepatocytes->Plate_Cells Add_Substrates Add Gluconeogenic Substrates Plate_Cells->Add_Substrates Treat_Compounds Treat with Compounds Add_Substrates->Treat_Compounds Incubate Incubate Treat_Compounds->Incubate Measure_Glucose Measure Glucose in Medium Incubate->Measure_Glucose Normalize Normalize to Protein Content Measure_Glucose->Normalize

Caption: Workflow for hepatocyte glucose production assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Objective: To assess the in vivo efficacy of the compounds in improving glucose tolerance.

Methodology:

  • Use a diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice).

  • Acclimatize the animals and divide them into treatment groups (vehicle control, 2,5-Anhydro-D-mannitol, AMPK activator, PPAR agonist, SGLT2 inhibitor).

  • Administer the respective compounds orally for a specified duration (e.g., 2-4 weeks).

  • Fast the mice overnight (6-8 hours).

  • Administer an oral gavage of glucose solution (e.g., 2 g/kg body weight).

  • Collect blood samples from the tail vein at baseline (0 minutes) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point.

  • Calculate the area under the curve (AUC) for glucose to compare the overall glucose excursion between groups.

Conclusion

2,5-Anhydro-D-mannitol and other anhydro-sugars represent a potentially novel class of metabolic regulators with a distinct mechanism of action centered on the direct inhibition of hepatic glucose production. This contrasts with the broader energy-sensing role of AMPK activators, the transcriptional regulation of lipid and glucose metabolism by PPAR agonists, and the renal-specific action of SGLT2 inhibitors. Each class offers a unique approach to metabolic modulation, with its own set of advantages and potential drawbacks. Further research into the efficacy, safety, and full mechanistic profile of anhydro-sugars like 2,5-Anhydro-D-mannitol is warranted to determine their potential as therapeutic agents for metabolic diseases.

References

  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1984). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences, 81(11), 3244–3248. [Link]

  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1984). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. PubMed, 31(1), 1-10. [Link]

  • Heerspink, H. J. L., Perkins, B. A., Fitchett, D. H., Husain, M., & Cherney, D. Z. I. (2016). Sodium Glucose Cotransporter 2 Inhibitors in the Treatment of Diabetes Mellitus. Circulation, 134(10), 752–772. [Link]

  • Clar, C., Gill, J. A., Court, R., & Waugh, N. (2012). Systematic review of SGLT2 receptor inhibitors in dual or triple therapy in type 2 diabetes. BMJ Open, 2(5), e001811. [Link]

  • Colca, J. R. (2015). The TZD insulin sensitizers, a new class of anti-diabetic drugs, are activators of the nuclear receptor PPARγ. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(3), 263-273. [Link]

  • Chao, E. C. (2014). SGLT-2 inhibitors: a new mechanism for glycemic control. Clinical Diabetes, 32(1), 4-11. [Link]

  • Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236–240. [Link]

  • Kim, J., Yang, G., Kim, Y., Kim, J., & Ha, J. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine, 48(4), e224. [Link]

  • Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1996). A comparison of the effects of food deprivation and 2,5-anhydro-D-mannitol on metabolism and ingestion. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 270(6), R1250–R1256. [Link]

  • Hardie, D. G. (2014). AMP-activated protein kinase: a key regulator of metabolism and a drug target for the treatment of type 2 diabetes. Diabetologia, 57(9), 1701–1703. [Link]

  • Hawley, S. A., Gadalla, A. E., Olsen, G. S., & Hardie, D. G. (2002). The antidiabetic drug metformin activates the AMP-activated protein kinase cascade via an adenine nucleotide-independent mechanism. Diabetes, 51(8), 2420–2425. [Link]

  • Stevens, H. C., & Dills, W. L. (1984). Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. FEBS Letters, 165(2), 247-250. [Link]

  • Colca, J. R., Kletzien, R. F., & Wyse, B. M. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of Biological Chemistry, 259(1), 251-256. [Link]

  • Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150–R153. [Link]

  • Nissen, S. E., & Wolski, K. (2007). Effect of rosiglitazone on the risk of myocardial infarction and death from cardiovascular causes. New England Journal of Medicine, 356(24), 2457-2471. [Link]

  • Wright, E. M., Loo, D. D. F., & Hirayama, B. A. (2011). Biology of Human Sodium Glucose Transporters. Physiological Reviews, 91(2), 733–794. [Link]

  • Defronzo, R. A., Ferrannini, E., Groop, L., Henry, R. R., Herman, W. H., Holst, J. J., ... & Weiss, R. (2015). Type 2 diabetes mellitus. Nature reviews Disease primers, 1(1), 1-22. [Link]

Sources

A Comparative Guide to Validating the Metabolic Fate of 1,4-Anhydro-d-mannitol: The Definitive Power of Isotopic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and chemical safety assessment, a thorough understanding of a compound's metabolic fate is paramount. For a molecule like 1,4-Anhydro-d-mannitol, a sugar alcohol derivative, elucidating its biotransformation pathways is crucial for predicting its pharmacokinetic profile, potential toxicity, and overall biological activity. This guide provides an in-depth comparison of methodologies for validating its metabolic journey, championing the unparalleled precision of isotopic labeling against alternative approaches. As Senior Application Scientists, our aim is to not only present protocols but to instill a deep understanding of the scientific rationale that underpins a robust metabolic investigation.

The Central Question: Where Does this compound Go?

This compound, a rigid bicyclic polyol, presents a unique metabolic question. While the metabolism of linear sugar alcohols like sorbitol and mannitol is relatively well-understood, involving oxidation to their corresponding sugars (fructose), the metabolic pathway of this anhydro-derivative is not extensively documented.[1][2][3][4][5] Plausible metabolic transformations could involve hydroxylation, dehydrogenation, or conjugation reactions. However, without empirical evidence, these remain hypotheses. It is in this uncertainty that the choice of analytical strategy becomes critical.

The Gold Standard: Isotopic Labeling for Unambiguous Metabolite Tracing

Isotopic labeling is a powerful technique that involves replacing one or more atoms of a molecule with their stable (non-radioactive) or radioactive isotopes.[6] For metabolic studies of small molecules like this compound, stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) are preferred for their safety and ease of detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The core principle is simple yet profound: the isotopic label acts as a unique "tag" that allows researchers to track the parent compound and its metabolites through complex biological matrices. This approach provides direct and unequivocal evidence of the metabolic fate of the molecule, a level of certainty that is difficult to achieve with other methods.

Experimental Workflow: A Step-by-Step Guide to a ¹³C-Labeling Study

The following workflow outlines a comprehensive study to validate the metabolic fate of this compound using ¹³C-labeling.

Diagram of the Isotopic Labeling Experimental Workflow

workflow cluster_synthesis Phase 1: Synthesis cluster_invivo Phase 2: In Vivo Administration cluster_analysis Phase 3: Sample Analysis cluster_data Phase 4: Data Interpretation synthesis Synthesis of [U-¹³C₆]-1,4-Anhydro-d-mannitol admin Oral or IV Administration to Animal Model (e.g., Rat) synthesis->admin collection Collection of Biological Samples (Urine, Plasma, Feces, Bile) admin->collection extraction Metabolite Extraction from Samples collection->extraction lcms LC-MS/MS Analysis extraction->lcms nmr NMR Analysis (for structural elucidation) extraction->nmr id Metabolite Identification (based on mass shift & fragmentation) lcms->id nmr->id pathway Metabolic Pathway Elucidation id->pathway

Caption: A streamlined workflow for validating metabolic fate using isotopic labeling.

1. Synthesis of [U-¹³C₆]-1,4-Anhydro-d-mannitol:

The first critical step is the synthesis of the isotopically labeled compound. A uniform labeling with ¹³C at all six carbon positions ([U-¹³C₆]) is often preferred as it ensures that any detected metabolite originating from the parent compound will carry the isotopic signature, regardless of which part of the molecule is modified. The synthesis would likely start from a commercially available ¹³C-labeled glucose or mannitol.

2. In Vivo Administration and Sample Collection:

The labeled compound is administered to a relevant animal model, typically rats, via the intended clinical route (e.g., oral or intravenous). Biological samples, including urine, plasma, feces, and bile, are collected at various time points to capture the full spectrum of metabolites and their excretion profiles.

3. Sample Preparation and Metabolite Extraction:

Metabolites are extracted from the biological matrices. For plasma, this typically involves protein precipitation with a cold organic solvent like acetonitrile or methanol.[7][8] For urine, a simple dilution and filtration may be sufficient.[9][10] The goal is to obtain a clean extract containing the metabolites of interest for subsequent analysis.

4. LC-MS/MS Analysis for Metabolite Detection and Identification:

The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of isotopic labeling becomes apparent here. Metabolites of this compound will appear as pairs of peaks in the mass spectrum: one for the unlabeled (natural abundance) and one for the ¹³C-labeled metabolite, separated by a specific mass difference corresponding to the number of ¹³C atoms in the molecule. This "isotopic signature" provides a powerful filter to distinguish true metabolites from endogenous background noise.

Parameter Setting Rationale
Chromatography HILIC (Hydrophilic Interaction Liquid Chromatography)Ideal for retaining and separating highly polar compounds like sugar alcohols and their potential metabolites.[11][12]
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)Provides accurate mass measurements for confident elemental composition determination and clear resolution of isotopic peaks.[13][14][15][16]
Ionization Mode Electrospray Ionization (ESI) in both positive and negative modesTo detect a wide range of potential metabolites with different ionization efficiencies.
Data Acquisition Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)To acquire fragmentation (MS/MS) data for structural elucidation of detected metabolites.

5. NMR Spectroscopy for Structural Elucidation:

For novel or unexpected metabolites, NMR spectroscopy can provide definitive structural information. The presence of ¹³C can enhance NMR experiments, providing valuable connectivity data to fully characterize the metabolite's structure.[9][17][18][19][20][21][22][23]

Comparison with Alternative Methods

While isotopic labeling provides the most definitive data, other methods are often employed, particularly in early-stage discovery. Here, we compare isotopic labeling with the most common alternative: untargeted metabolomics.

Feature Isotopic Labeling Untargeted Metabolomics (Non-Isotopic)
Definitive Identification High: Directly links metabolites to the parent compound through the isotopic signature.Moderate to Low: Relies on matching mass and fragmentation patterns to databases, which can be ambiguous for novel metabolites or isomers.[24][25][26][27][28]
Sensitivity for Low-Abundance Metabolites High: The unique isotopic pattern allows for the detection of metabolites that might be masked by background noise.Low: Low-abundance metabolites can be difficult to distinguish from the complex endogenous background.
Pathway Elucidation Direct: The flow of the isotopic label through the metabolic network can be traced, providing a clear picture of the biotransformation pathway.Indirect: Pathway mapping is inferential, based on the identified metabolites and known biochemical pathways.
Cost and Complexity Higher: Requires the synthesis of the labeled compound, which can be expensive and time-consuming.Lower: Does not require custom synthesis of a labeled compound.
Regulatory Acceptance High: Considered the gold standard by regulatory agencies like the FDA for definitive metabolite identification.[17][18][29][30][31]Supportive: Often used for initial screening, but definitive identification of major metabolites is typically required.
In Vitro Metabolism Studies: A Complementary Approach

In vitro studies using liver microsomes or hepatocytes can provide valuable preliminary data on the metabolic stability of this compound and the enzymes involved in its metabolism (e.g., cytochrome P450s or UDP-glucuronosyltransferases).[32][33][34][35][36] These studies are cost-effective and can guide the design of more complex in vivo experiments. However, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion that occurs in a whole organism.

Diagram of a Comparative Logic Flow

comparison cluster_methods Methodologies cluster_outcomes Outcomes cluster_confidence Confidence Level topic Validating Metabolic Fate of This compound isotopic Isotopic Labeling topic->isotopic nontargeted Untargeted Metabolomics topic->nontargeted invitro In Vitro Assays topic->invitro definitive Definitive Pathway & Metabolite ID isotopic->definitive putative Putative Metabolite ID nontargeted->putative preliminary Preliminary Metabolic Stability invitro->preliminary high_conf High Confidence (Gold Standard) definitive->high_conf mod_conf Moderate to Low Confidence putative->mod_conf low_conf Low Confidence (for in vivo prediction) preliminary->low_conf

Caption: A logical comparison of methodologies for metabolic fate determination.

Conclusion: The Imperative of Definitive Data

In the rigorous and highly regulated field of drug development and chemical safety, ambiguity is a significant liability. While untargeted metabolomics and in vitro assays are valuable tools for hypothesis generation and preliminary screening, they fall short of providing the definitive evidence required for a comprehensive understanding of a compound's metabolic fate.

The use of isotopic labeling, specifically with stable isotopes like ¹³C, stands as the unequivocal gold standard. It offers a direct, unambiguous, and highly sensitive method to trace the journey of this compound through a biological system, identifying its metabolites with the highest degree of confidence. For researchers, scientists, and drug development professionals, embracing this methodology is not just a matter of best practice; it is a commitment to scientific integrity and the generation of robust, reliable data that can confidently guide further development and regulatory submission.

References

  • Combining Untargeted Discovery-Based and Targeted Confirmation Approaches for Mining Metabolomics D
  • Untargeted Metabolomics Analysis Workflows. MetwareBio.
  • Untargeted Metabolomics Analysis Process.
  • An accelerated workflow for untargeted metabolomics using the METLIN d
  • Untargeted Metabolomics Workflows. Thermo Fisher Scientific - US.
  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst (RSC Publishing).
  • Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applic
  • High-resolution compound identification in metabolomics: a review of current practices. Thermo Fisher Scientific.
  • FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS.
  • Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register.
  • Emerging new strategies for successful metabolite identific
  • Pathways for the metabolism of sorbitol, mannitol and d-arabitol...
  • Safety Testing of Drug Metabolites Guidance for Industry. FDA.
  • Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
  • Safety Testing of Drug Metabolites. FDA.
  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to D
  • Inhibition of cytochrome-P450 reductase by polyols has an electrostatic n
  • A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PMC - PubMed Central.
  • An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Delaware Valley Drug Metabolism Discussion Group.
  • Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition.
  • Extraction Protocol for untargeted LC-MS/MS - Urine. protocols.io.
  • Conversion of sorbitol to mannitol when used parenterally. PubMed.
  • On the metabolism of sorbitol and mannitol.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS.
  • Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Pl
  • Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). PMC - PubMed Central.
  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Books.
  • The Metabolism of Mannitol and Sorbitol.
  • A fast liquid chromatography-mass spectrometry (LC-MS) method for quantification of major polar metabolites in plants.
  • Effect of long-term, peroral administr
  • In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol. PMC - NIH.
  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PubMed Central.
  • Assessment of UDP-glucuronosyltransferase catalyzed formation of ethyl glucuronide in human liver microsomes and recombinant UGTs. PubMed.
  • Pathways for sugar alcohol biosynthesis. (A) Metabolic pathway of sugar...
  • Glucuronosyltransferase. Wikipedia.
  • 1H and 13C chemical shifts for metabolites in urine and faces
  • The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in P
  • Anhydro sugars, valuable intermediates in carbohydr
  • What is The Polyol Pathway?.
  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxific
  • The Role of Microemulsions in Enhancing the Stability of Biopharmaceut. DDDT.
  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC - NIH.
  • The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PMC - NIH.
  • Cytochrome P450s and their Polymorphic Variants. Austin Publishing Group.
  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verific
  • Hydrolysis of anhydrosugars derived from pyrolysis of lignocellulosic biomass for integration in a biorefinery. Sustainable Energy & Fuels (RSC Publishing).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube.

Sources

A Comparative Analysis of 1,4-Anhydro-d-mannitol and Glycerol as Osmolytes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of cellular protection and drug formulation, the selection of an appropriate osmolyte is a critical determinant of stability and efficacy. Osmolytes, small solutes utilized by organisms to maintain cell volume and fluid balance, also play a crucial role in protecting proteins and other biomolecules from environmental stresses such as dehydration and extreme temperatures. This guide provides a comparative analysis of two such polyol osmolytes: the well-established glycerol and the less-characterized 1,4-Anhydro-d-mannitol. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and mechanisms of these compounds.

Physicochemical Properties: A Foundation for Function

The utility of an osmolyte is intrinsically linked to its fundamental chemical and physical characteristics. A comparison of these properties for this compound and glycerol reveals key differences that may influence their behavior in biological and pharmaceutical systems.

PropertyThis compoundGlycerol
Molecular Formula C₆H₁₂O₅[1][2]C₃H₈O₃[3]
Molecular Weight 164.16 g/mol [1][2]92.09 g/mol [3]
Appearance White to off-white solidClear, colorless, odorless, viscous liquid[3]
Melting Point 142-145 °C[2]18 °C[3]
Boiling Point Not readily available290 °C[3]
Solubility Slightly soluble in water and methanol (heatable)Completely soluble in water and alcohols[3]
Hydroxyl Groups 43[4]

Mechanisms of Osmotic Protection: A Tale of Two Polyols

While both molecules are polyols, their mechanisms of action as osmolytes, though sharing common principles, are nuanced by their structural differences.

Glycerol: The Archetypal Stabilizer

Glycerol is a classic example of a "compatible osmolyte," meaning it can accumulate to high concentrations within cells without significantly perturbing normal cellular function. Its protective effects are multifaceted:

  • Preferential Exclusion and Hydration: Glycerol is preferentially excluded from the surface of proteins. This phenomenon drives the protein to adopt a more compact, folded state to minimize its surface area, thus enhancing its stability.[1] By attracting and structuring water molecules at the protein interface, glycerol promotes the hydration of the protein surface, which is crucial for maintaining its native conformation.[5]

  • Modulation of Solvent Properties: Glycerol increases the viscosity and surface tension of the solvent, which can hinder protein unfolding and aggregation.[4]

  • Cellular Accumulation: In response to hyperosmotic stress, some organisms, like yeast, actively synthesize and accumulate glycerol intracellularly to balance the external osmotic pressure and prevent water loss.[6]

cluster_glycerol Glycerol's Mechanism of Protein Stabilization Unfolded_Protein Unfolded Protein (High Surface Area) Folded_Protein Native (Folded) Protein (Low Surface Area) Unfolded_Protein->Folded_Protein Folding Favored Glycerol Glycerol Molecules Glycerol->Unfolded_Protein Preferential Exclusion Water Water Molecules Glycerol->Water Structures Water Water->Folded_Protein Preferential Hydration

Caption: Glycerol promotes protein folding through preferential exclusion and hydration.

This compound: A Putative Protector

Direct experimental evidence detailing the specific osmoprotective mechanisms of this compound is limited in the current scientific literature. However, based on its polyol structure, we can hypothesize a similar mechanism to other sugar alcohols like sorbitol and mannitol. It is likely to also act via preferential exclusion from protein surfaces. Its larger size and different stereochemistry of hydroxyl groups compared to glycerol may lead to variations in its interaction with water and protein surfaces, potentially influencing its efficacy as a stabilizing agent.

Comparative Efficacy: A Review of Experimental Evidence

Glycerol's Protective Effects in Cellular Systems
  • Keratinocyte Protection: In a study on human keratinocytes exposed to hyperosmotic stress, 0.27% glycerol was shown to ameliorate the loss of cell viability.[7] It also suppressed the expression of inflammatory cytokines induced by osmotic stress.[6]

  • Yeast Osmoregulation: Saccharomyces cerevisiae demonstrates a robust response to hyperosmotic stress by accumulating glycerol. Studies have shown that quiescent (Q) yeast cells exhibit higher resistance to high concentrations of glycerol (40-87%) compared to non-quiescent (NQ) and exponential phase cells.[8]

  • Cryopreservation: Glycerol is widely used as a cryoprotectant. It penetrates cell membranes and replaces intracellular water, which is crucial for preventing ice crystal formation and subsequent cellular damage during freezing.[3]

Experimental SystemStressorGlycerol ConcentrationObserved EffectReference
HaCaT KeratinocytesHyperosmotic (Sorbitol)0.27%Ameliorated loss of cell viability, suppressed inflammatory cytokine expression[6][7]
S. cerevisiaeHyperosmotic (Glycerol)40-87%Quiescent cells showed higher resistance[8]
Various Cell TypesFreezingVariesPrevents ice crystal formation, enhances post-thaw viability[3]
This compound: An Area for Future Research

The osmoprotective potential of this compound remains largely unexplored. While a related compound, 2,5-anhydro-D-mannitol, has been identified as an anti-aging compound in yeast, this effect was not attributed to osmoprotection at the tested concentrations.[9] Further research is needed to elucidate the efficacy of this compound in protecting cells and biomolecules from osmotic stress.

Experimental Protocols for Comparative Evaluation

To address the gap in the literature, researchers can employ established methodologies to directly compare the osmoprotective efficacy of this compound and glycerol.

Protocol 1: Cell Viability Assay under Hyperosmotic Stress

This protocol outlines a method to assess the ability of osmolytes to protect a mammalian cell line (e.g., HeLa or HaCaT) from hyperosmotic stress.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Osmotic stressing agent (e.g., NaCl or sorbitol)

  • This compound and glycerol stock solutions

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Osmolyte Pre-treatment: Prepare a range of concentrations of this compound and glycerol in complete culture medium. Remove the old medium from the cells and add the osmolyte-containing medium. Incubate for 1-2 hours.

  • Induction of Hyperosmotic Stress: Prepare a hyperosmotic medium by adding a high concentration of NaCl or sorbitol to the complete medium. Remove the osmolyte-containing medium and add the hyperosmotic medium. Include control wells with normal medium and hyperosmotic medium without any osmolyte.

  • Incubation: Incubate the cells under hyperosmotic stress for a predetermined period (e.g., 6, 12, or 24 hours).

  • Cell Viability Assessment: At the end of the incubation period, remove the medium and perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Plot the cell viability against the osmolyte concentration to determine the protective effect.

Start Seed Cells in 96-well Plate Pre_treat Pre-treat with Osmolytes (this compound or Glycerol) Start->Pre_treat Stress Induce Hyperosmotic Stress (e.g., NaCl, Sorbitol) Pre_treat->Stress Incubate Incubate for a Defined Period Stress->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Analyze Analyze Data and Compare Efficacy Assay->Analyze

Caption: Workflow for comparing osmolyte efficacy on cell viability under stress.

Protocol 2: Protein Stability Assay

This protocol uses thermal denaturation of a model protein (e.g., RNase A or lysozyme) to assess the stabilizing effects of the osmolytes.

Materials:

  • Model protein (e.g., RNase A)

  • Buffer (e.g., phosphate or citrate buffer)

  • This compound and glycerol

  • SYPRO Orange protein gel stain

  • Real-time PCR instrument capable of thermal melts

Procedure:

  • Sample Preparation: Prepare solutions of the model protein in the buffer at a final concentration of ~0.1 mg/mL. To separate sets of protein solutions, add varying concentrations of this compound and glycerol.

  • Dye Addition: Add SYPRO Orange dye to each sample. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

  • Thermal Denaturation: Place the samples in a real-time PCR instrument. Program the instrument to slowly ramp up the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring the fluorescence.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve. An increase in Tm in the presence of an osmolyte indicates a stabilizing effect.

  • Comparison: Compare the changes in Tm (ΔTm) induced by different concentrations of this compound and glycerol to determine their relative stabilizing efficacy.

Conclusion and Future Directions

Glycerol is a well-documented and effective osmolyte, widely employed in research and industry for its cell- and protein-stabilizing properties. Its mechanisms of action are well-understood, providing a solid foundation for its application. In contrast, this compound represents a largely unexplored alternative. While its polyol structure suggests potential as an osmoprotectant, a lack of direct experimental evidence necessitates further investigation.

The provided experimental protocols offer a framework for a direct comparative analysis of these two osmolytes. Such studies would be invaluable in determining the potential of this compound as a novel osmolyte for applications in drug formulation, cryopreservation, and as a tool in basic research. Future research should also focus on the cellular uptake and metabolism of this compound, as these factors will be critical in determining its suitability for in vivo applications.

References

  • Szél, E., et al. (2019). Protective effects of glycerol and xylitol in keratinocytes exposed to hyperosmotic stress. Clinical, Cosmetic and Investigational Dermatology, 12, 811–819. [Link]

  • Szél, E., et al. (2019). Protective effects of glycerol and xylitol in keratinocytes exposed to hyperosmotic stress. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10909888, this compound. PubChem. [Link]

  • Guerzoni, M. E., et al. (2001). Influence of hyperosmotic stress with glycerol on Log, Q and NQ cell populations of S. cerevisiae. ResearchGate. [Link]

  • Hatton, J., et al. (1990). The effect of hyperosmotic NaCl and glycerol stress on the stress response of human HeLa cells. Experimental Cell Research, 188(2), 270-275. [Link]

  • Patsnap. (2023). How Glycerol Influences Cell Viability in Cryopreservation. Patsnap Eureka. [Link]

  • Auton, M., et al. (2011). Osmolyte effects on protein stability and solubility: a balancing act between backbone and side-chains. Protein Science, 20(7), 1187-1197. [Link]

  • Ahmad, M., et al. (2011). FORTY YEARS OF RESEARCH ON OSMOLYTE-INDUCED PROTEIN FOLDING AND STABILITY. Society for Information Display. [Link]

  • IJCRT. (2023). Osmolyte Effects On Protein Stability And Solubility: A Comprehensive Short Review. International Journal of Creative Research Thoughts. [Link]

  • Frank, M. S., et al. (1981). Glycerol: a review of its pharmacology, pharmacokinetics, adverse reactions, and clinical use. Pharmacotherapy, 1(2), 147-160. [Link]

  • ResearchGate. (2019). Osmolyte mixtures have different effects than individual osmolytes on protein folding and functional activity. ResearchGate. [Link]

  • Heaton, A., et al. (1986). Short-term studies on the use of glycerol as an osmotic agent in continuous ambulatory peritoneal dialysis (CAPD). Clinical Science, 70(1), 121-127. [Link]

  • Raymond, J. A., & Morgan-Kiss, R. M. (2020). Glycerol Is an Osmoprotectant in Two Antarctic Chlamydomonas Species From an Ice-Covered Saline Lake and Is Synthesized by an Unusual Bidomain Enzyme. Frontiers in Microbiology, 11, 1895. [Link]

  • Shivhare, U. D. (2010). Formulation Development and Evaluation of Osmotic Controlled Drug Delivery System. Research Journal of Pharmacy and Technology. [Link]

  • Jacobsen, J. C., & Frigaard, N. U. (2019). Using osmotic stress to stabilize mannitol production in Synechocystis sp. PCC6803. Metabolic Engineering Communications, 9, e00094. [Link]

  • Wlodarczyk, S. R., et al. (2018). Influence and Effect of Osmolytes in Biopharmaceutical Formulations. European Journal of Pharmaceutics and Biopharmaceutics, 131, 131-139. [Link]

  • Kumar, A., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(3), 1637–1650. [Link]

  • Wlodarczyk, S. R., et al. (2018). Influence and effect of osmolytes in biopharmaceutical formulations. ResearchGate. [Link]

  • Gholami, R., et al. (2021). Morphological and Physiological Responses of In Vitro-Grown Cucurbita sp. Landraces Seedlings under Osmotic Stress by Mannitol and PEG. Plants, 10(11), 2379. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Formulation and Evaluation of Controlled Porosity Osmotic Tablets of Valsartan. International Journal of Pharmaceutical Sciences Review and Research, 78(1), 21-29. [Link]

  • ResearchGate. (2019). The effect of glucose and mannitol on cell viability. ResearchGate. [Link]

  • ResearchGate. (2001). Effect of mannitol and glucose-induced osmotic stress on growth, water relations, and solute composition of cell suspension cultures of poplar ( Populus deltoides var. Occidentalis ) in relation to anthocyanin accumulation. ResearchGate. [Link]

  • Furfaro, A. L., et al. (2017). 1,4-Anhydro-4-seleno-d-talitol (SeTal) protects endothelial function in the mouse aorta by scavenging superoxide radicals under conditions of acute oxidative stress. Biochemical Pharmacology, 128, 34-45. [Link]

  • Zulfiqar, F., et al. (2019). Osmoprotection in plants under abiotic stresses: new insights into a classical phenomenon. Journal of Plant Growth Regulation, 38, 1011-1024. [Link]

  • Sánchez-Reus, M. I., et al. (2021). A Beginner's Guide to Osmoprotection by Biostimulants. Plants, 10(11), 2415. [Link]

  • de Freitas, L. A., et al. (2021). Suppressive effect of 1,4-anhydro-4-seleno-D-talitol (SeTal) on atopic dermatitis-like skin lesions in mice through regulation of inflammatory mediators. Journal of Trace Elements in Medicine and Biology, 67, 126795. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1,4-Anhydro-d-mannitol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and compliant disposal of 1,4-Anhydro-d-mannitol (CAS No. 7726-97-8). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a safe, efficient, and compliant waste management process.

Core Principle: Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough understanding of its hazard profile. Multiple Safety Data Sheets (SDS) confirm that This compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] This classification is the primary determinant of its disposal pathway.

However, a "non-hazardous" classification does not equate to "no risk." The term simply means it does not meet the specific criteria for ignitability, corrosivity, reactivity, or toxicity as defined by regulatory bodies like the Environmental Protection Agency (EPA).[3] Prudent handling and disposal are still mandatory to protect personnel and the environment. As the generator, you retain "cradle-to-grave" responsibility for the waste, making proper characterization and disposal imperative.[4]

PropertyDataSource(s)
CAS Number 7726-97-8[5][6]
Molecular Formula C₆H₁₂O₅[5][6]
Appearance White solid[7]
Hazard Classification Not a hazardous substance or mixture[2]
Combustibility Combustible; dust may form explosive mixtures with air
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂) upon combustion[1][2][8]
Incompatible Materials Strong oxidizing agents[1][9]
Pre-Disposal Handling and Personal Protective Equipment (PPE)

Even with non-hazardous materials, adherence to standard laboratory safety protocols is non-negotiable. The primary risks associated with handling solid this compound are inhalation of dust and direct contact with skin and eyes.

Standard Handling Protocol:

  • Ventilation: Always handle the solid material in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[5][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses or goggles approved under NIOSH or EN 166 standards.[8]

    • Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[5][8]

    • Body Protection: A standard laboratory coat is sufficient.

    • Respiratory Protection: If handling large quantities that may generate significant dust, a particle filter respirator may be required.[2]

  • Hygiene: Wash hands thoroughly after handling the substance. Change any contaminated clothing.

Waste Segregation: The Cornerstone of Compliance

Proper segregation is critical to prevent the cross-contamination of waste streams. Mixing non-hazardous waste with hazardous waste results in the entire mixture being classified—and needing to be disposed of—as hazardous waste. This is not only environmentally irresponsible but also significantly increases disposal costs.

Causality: The rationale is twofold:

  • Safety: Prevents unintended chemical reactions. This compound is incompatible with strong oxidizing agents.[1][9]

  • Compliance & Cost: Avoids the legal and financial burden of unnecessarily creating a larger volume of regulated hazardous waste.

Procedure:

  • Designate a specific, clearly labeled waste container for this compound waste.

  • Never dispose of this compound in a container intended for hazardous solvents, heavy metals, or other regulated chemical waste.

  • Keep the original product container for waste accumulation when possible.

Step-by-Step Disposal Protocols

The appropriate disposal method depends on the quantity of waste and local regulations.

This protocol applies to residual amounts on weighing papers, contaminated gloves, or small quantities from experimental use.

  • Collection: Carefully sweep the solid material into a designated, closed container. Avoid generating dust.[8]

  • Containerization: Place the collected solid into a sturdy, sealable plastic bag or a labeled, screw-cap container.

  • Labeling: Clearly label the container "this compound Waste (Non-Hazardous)".

  • Final Disposal: In many jurisdictions, small quantities of non-hazardous chemical solids can be disposed of in the regular solid waste stream (trash), provided they are securely contained to prevent exposure to custodial staff. However, you must confirm this with your institution's Environmental Health & Safety (EH&S) department and local regulations. [10] Some municipalities or institutions may require it to be collected by a chemical waste contractor regardless of its classification.

Disposing of larger quantities or expired, unopened containers requires a more formal process.

  • Containerization: Ensure the material is in its original, sealed container or a suitable, closed, and properly labeled container. Do not mix it with other waste.

  • Waste Profiling: Contact your institution's EH&S department or a licensed chemical waste disposal company.[8][10] You will need to provide the Safety Data Sheet (SDS) and an estimate of the quantity to be disposed of.

  • Arrangement for Pickup: The waste disposal vendor will certify the waste as non-hazardous and arrange for its transport to an appropriate Treatment, Storage, and Disposal Facility (TSDF) or landfill.[10]

  • Documentation: Maintain all records related to the disposal, including waste profiles and pickup receipts. This documentation is crucial for regulatory compliance.

The decision-making workflow for disposal is summarized in the diagram below.

G cluster_disposal 2. Segregation & Collection cluster_pathway 3. Disposal Pathway start Waste Generated: This compound sds_check 1. Waste Characterization: Consult Safety Data Sheet (SDS) start->sds_check hazard_confirm Confirm Status: Non-Hazardous per OSHA/GHS? sds_check->hazard_confirm segregate Segregate from hazardous waste. Use a dedicated, labeled container. hazard_confirm->segregate  Yes   hazardous_waste Manage as Hazardous Waste hazard_confirm->hazardous_waste No quantity_check Assess Quantity segregate->quantity_check small_quant Small Quantity (< 100g, lab debris) quantity_check->small_quant Small large_quant Bulk / Unused Reagent (> 100g) quantity_check->large_quant Large ehs_consult_small Consult Institutional & Local Policy (EH&S Department) small_quant->ehs_consult_small ehs_consult_large Contact EH&S or Licensed Waste Vendor large_quant->ehs_consult_large trash_disposal Dispose in solid waste trash (If permitted) ehs_consult_small->trash_disposal doc 4. Documentation: Retain all disposal records trash_disposal->doc vendor_disposal Arrange for professional disposal at a TSDF ehs_consult_large->vendor_disposal vendor_disposal->doc

Caption: Disposal Decision Workflow for this compound.

Emergency Procedures: Spill Management

Accidents happen, and a clear, concise spill response plan is essential.

  • Evacuate & Secure: Ensure adequate ventilation. For large spills, evacuate non-essential personnel from the immediate area.[5]

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: Prevent the powder from spreading or becoming airborne. Do not let the product enter drains.[9]

  • Cleanup: Carefully sweep or scoop up the dry material.[2][8] Avoid actions that generate dust. Place the collected material into a suitable, closed, and labeled container for disposal.[5]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the collected spill material and cleanup supplies following the appropriate protocol in Section 4.

References

  • How To Dispose Non-Hazardous Waste . (2020). IDR Environmental Services. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency. [Link]

  • Safety Data Sheet: DL-Mannitol . Chemos GmbH & Co.KG. [Link]

  • Non-Hazardous Waste Disposal in Georgia: A Detailed Overview . (2021). MCF Environmental Services. [Link]

  • Hazardous & Non-Hazardous Waste Management | RCRA | Online Training Certificate . (2025). OSHA Online Center. [Link]

  • Summary of Hazardous Waste Regulations . Florida Department of Environmental Protection. [Link]

Sources

Personal protective equipment for handling 1,4-Anhydro-d-mannitol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 1,4-Anhydro-d-mannitol

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your work, especially chemical handling, is conducted with the highest standards of safety and efficacy. This guide moves beyond a simple checklist to provide a deep, reasoned approach to selecting and using Personal Protective Equipment (PPE) for this compound. Understanding the why behind each piece of equipment is fundamental to building a culture of safety and achieving reliable, reproducible results.

This compound is a carbohydrate metabolism regulator used in various research applications.[1][2] While not classified as acutely toxic, like any fine chemical solid, it presents physical hazards that necessitate careful handling to avoid irritation and contamination.[3] The primary routes of exposure are inhalation of dust, and contact with skin and eyes.[4][5] Our strategy, therefore, is centered on creating a reliable barrier against these exposure routes.

Hazard Assessment: The Foundation of PPE Selection

Before entering the lab, a thorough understanding of the substance's potential hazards is critical. For this compound, which exists as a white to off-white solid, the main concerns are:

  • Eye Irritation: Fine dust particles can cause mechanical irritation, redness, and pain upon contact with the eyes.[5][6]

  • Skin Irritation: While considered a low hazard for typical industrial handling, prolonged contact may cause mild skin irritation.[3][6]

  • Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory tract, leading to coughing.[5][6]

  • Ingestion: While not a primary route of occupational exposure, ingestion can lead to gastrointestinal irritation.[6]

Although specific occupational exposure limits for this compound are not established, it is best practice to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR) to minimize respiratory exposure.[6]

Core Protective Equipment: Your Essential Barriers

Based on the hazard assessment, a baseline of PPE is required for any task involving this compound. The level of protection can be scaled based on the quantity of material and the specific procedure being performed.

Eye and Face Protection

Directive: Wear tightly fitting safety goggles with side-shields.

Causality: The primary eye hazard is airborne dust generated during weighing or transfer. Standard safety glasses may leave gaps, but tightly fitting goggles conforming to EN 166 (EU) or NIOSH (US) standards provide a superior seal to protect against fine particulates.[4] For procedures with a higher risk of splashing (e.g., dissolving the compound), the use of a face shield in addition to goggles is recommended.[7]

Hand Protection

Directive: Wear chemical-impermeable gloves.

Causality: Gloves prevent direct skin contact with the chemical powder. Nitrile gloves are a suitable choice for handling this solid.[8] It is crucial to inspect gloves for any tears or defects before use and to practice proper removal techniques to avoid contaminating your skin. Always wash hands thoroughly with soap and water after removing gloves.[3]

Body Protection

Directive: Wear a laboratory coat.

Causality: A lab coat protects your skin and personal clothing from contamination by dust or spills. For larger quantities or tasks with significant dust generation potential, additional protective clothing such as an apron or coveralls may be warranted.[7]

Respiratory Protection

Directive: Use only in a well-ventilated area. A respirator may be required if ventilation is inadequate or dust formation is significant.

Causality: The most significant risk when handling powders is the inhalation of fine particles.[6] The first line of defense is engineering controls, such as handling the powder in a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[3][6][9] If these controls are not available or are insufficient to keep airborne concentrations low, a NIOSH-approved respirator with a particulate filter should be used.[6][9]

Operational and Disposal Plans

Effective safety relies on integrating PPE use into standardized procedures.

PPE Selection by Task

The required level of PPE can vary based on the specifics of the laboratory procedure.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Inventory & Inspection Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing Small Quantities (<1g) Tightly fitting safety gogglesNitrile glovesLab coatRecommended to use a ventilated enclosure.
Preparing Solutions Tightly fitting safety gogglesNitrile glovesLab coatHandle in a fume hood or well-ventilated area.
Large-Scale Transfers (>100g) Goggles and face shieldNitrile glovesLab coat and apronRequired. Use a NIOSH-approved respirator if not in a fully contained system.
Experimental Protocol: Weighing and Solubilizing this compound

This step-by-step workflow integrates the necessary PPE and safety checks for a common laboratory task.

  • Preparation:

    • Confirm the availability and functionality of a chemical fume hood or ventilated enclosure.

    • Ensure an eyewash station and safety shower are accessible.[3][9]

    • Prepare all necessary labware (beakers, spatulas, weigh paper, solvent).

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don tightly fitting safety goggles.

    • Put on nitrile gloves, ensuring they fit properly over the cuffs of the lab coat.

  • Chemical Handling:

    • Perform all manipulations of the solid powder inside the ventilated enclosure or fume hood to minimize dust.[4]

    • Carefully open the container of this compound.

    • Use a clean spatula to transfer the desired amount of powder to weigh paper or a weigh boat. Avoid generating dust clouds.[3][4]

    • Tightly close the stock container.

    • Carefully add the weighed powder to the solvent in a beaker or flask, aiming for the center to avoid powder clinging to the sides.

  • Decontamination and Doffing:

    • Clean the spatula and any affected surfaces.

    • Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) and dispose of them in the designated waste container.

    • Remove your lab coat and goggles.

    • Wash hands thoroughly with soap and water.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe PPE cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing A Verify Engineering Controls (Fume Hood, Ventilation) B Assemble Labware A->B C Locate Safety Equipment (Eyewash, Shower) B->C D Don Lab Coat C->D Proceed to PPE E Don Safety Goggles D->E F Don Nitrile Gloves E->F G Weigh Solid Compound F->G Begin Handling H Transfer to Solvent G->H I Close Stock Container H->I J Clean Work Area & Tools I->J Proceed to Cleanup K Dispose of Contaminated Waste J->K L Doff PPE (Gloves First) K->L M Wash Hands Thoroughly L->M

Caption: Workflow for safe handling of this compound.

Spill and Disposal Procedures

Spills: In the event of a spill, evacuate personnel to a safe area.[4] Wearing appropriate PPE (including respiratory protection), carefully sweep or vacuum the solid material and place it into a suitable, closed container for disposal.[3][9] Avoid actions that generate dust.[3][4] Clean the spill area with soap and water.[5]

Disposal: Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh paper) in accordance with all applicable federal, state, and local environmental regulations.[7] Do not let the chemical enter drains.[4] It is best to contact a licensed professional waste disposal service.[10]

By integrating this expert-level understanding of hazard mitigation with practical, step-by-step procedures, you can ensure a safe and efficient laboratory environment for your critical research.

References

  • National Institute of Standards and Technology. (2016, January 11). SAFETY DATA SHEET for D-Mannitol. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - D-Mannitol, Reagent ACS. Available at: [Link]

  • Angene Chemical. (2026, January 5). Safety Data Sheet for 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt. Available at: [Link]

  • Carl ROTH. (2020). Safety Data Sheet: D(-)-Mannitol. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Anhydro-d-mannitol
Reactant of Route 2
1,4-Anhydro-d-mannitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.